Product packaging for tert-Butyl 1-allylhydrazinecarboxylate(Cat. No.:CAS No. 21075-86-5)

tert-Butyl 1-allylhydrazinecarboxylate

Cat. No.: B153078
CAS No.: 21075-86-5
M. Wt: 172.22 g/mol
InChI Key: ZTWGIZOCAXOUOE-UHFFFAOYSA-N
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Description

tert-Butyl 1-allylhydrazinecarboxylate (CAS 21075-86-5) is a high-purity, Boc-protected allylhydrazine that serves as a critical synthetic intermediate in medicinal chemistry and organic synthesis. This compound is a valuable building block for the construction of nitrogen-containing heterocycles, which are core structures in many pharmacologically active molecules. Its primary research value lies in its application as a key precursor in the synthesis of complex scaffolds, such as aza-diketopiperazines (aza-DKPs) . These bicyclic structures are of significant interest for developing novel pharmacological probes and drug candidates due to their improved water solubility and metabolic stability compared to their non-aza analogues . The synthetic utility of this compound is demonstrated in multi-step syntheses where it is used to prepare allyl-substituted aza-DKP precursors. These precursors can subsequently undergo transition-metal-catalyzed reactions, such as rhodium-catalyzed cyclohydrocarbonylation, to access rigid, three-dimensional bicyclic frameworks for further diversification . Such frameworks are strategically functionalized for parallel synthesis, enabling the creation of libraries of compounds for hit-to-lead optimization in drug discovery campaigns. The compound is offered for research purposes as a solid with a melting point of 58 °C . It should be stored as recommended and handled by experienced researchers in laboratory settings only. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O2 B153078 tert-Butyl 1-allylhydrazinecarboxylate CAS No. 21075-86-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-amino-N-prop-2-enylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-5-6-10(9)7(11)12-8(2,3)4/h5H,1,6,9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWGIZOCAXOUOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441346
Record name tert-Butyl 1-allylhydrazinecarboxylate
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Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21075-86-5
Record name tert-Butyl 1-allylhydrazinecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(prop-2-en-1-yl)(tert-butoxy)carbohydrazide
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Foundational & Exploratory

Technical Guide: Physical Properties of tert-Butyl 1-allylhydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of tert-Butyl 1-allylhydrazinecarboxylate, a key reagent in synthetic organic chemistry. The information is compiled from various sources to assist researchers and professionals in its handling, application, and process development.

Compound Identification

  • Chemical Name: this compound[1][2][3]

  • IUPAC Name: tert-butyl N-amino-N-prop-2-enylcarbamate[2]

  • CAS Number: 21075-86-5[1][2][4]

  • Molecular Formula: C₈H₁₆N₂O₂[1][2][4]

  • Molecular Weight: 172.22 g/mol [1][4]

  • Synonyms: 1-allyl-1-tert-butoxycarbonylhydrazine, N-Allyl-hydrazinecarboxylic acid tert-butyl ester, EOS-61126[1][2][3]

Physical and Chemical Properties

The following table summarizes the available physical property data for this compound. It is important to note that several of these values are predicted based on computational models and should be considered as estimates.

PropertyValueSourceNotes
Molecular Weight 172.22 g/mol [1][4]
172.23 g/mol [2]
Melting Point 58 °C[2]Experimental
225.8 ± 33.0 °C[1]Predicted
Boiling Point Not Available[2]
Density 1.012 ± 0.06 g/cm³[1]Predicted
Refractive Index 1.474[1]Predicted
Flash Point 90.4 ± 25.4 °C[1]Predicted
Vapor Pressure 0.1 ± 0.4 mmHg at 25°C[1]Predicted
Purity 97% - 98%[1][4]As commercially available

Experimental Protocols

Example Protocol: Synthesis of tert-Butyl Carbazate

This procedure describes the synthesis of tert-butyl carbazate from di-tert-butyl dicarbonate and hydrazine hydrate.[5]

Materials:

  • Di-tert-butyl dicarbonate

  • Hydrazine hydrate[5]

  • Isopropyl alcohol (IPA)[5]

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve hydrazine hydrate (2.26 mmol) in 5 mL of isopropyl alcohol.[5]

  • Cool the solution to 0 °C in an ice bath.[5]

  • Add a solution of di-tert-butyl dicarbonate (1 mmol) in 1 mL of isopropyl alcohol dropwise to the cooled hydrazine hydrate solution.[5]

  • Stir the resulting reaction mixture at 0 °C for 2 hours.[5]

  • Following the reaction, remove the solvent by evaporation.[5]

  • Dissolve the residue in dichloromethane.[5]

  • Dry the organic solution over anhydrous magnesium sulfate.[5]

  • Filter the solution to remove the desiccant.[5]

  • Evaporate the solvent to yield tert-butyl carbazate as a white semi-solid.[5]

Logical Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis of tert-butyl carbazate, a key precursor to this compound.

G cluster_materials Starting Materials cluster_process Reaction & Workup cluster_product Final Product A Hydrazine Hydrate in IPA C 1. Mix and Cool to 0°C A->C B Di-tert-butyl Dicarbonate in IPA B->C D 2. Stir for 2 hours at 0°C C->D Reaction Start E 3. Evaporate Solvent D->E Reaction Complete F 4. Dissolve in DCM E->F G 5. Dry with MgSO4 F->G H 6. Filter G->H I 7. Evaporate DCM H->I J tert-Butyl Carbazate (White Semi-Solid) I->J

Caption: Workflow for the synthesis of tert-butyl carbazate.

References

An In-depth Technical Guide to tert-Butyl 1-allylhydrazinecarboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 1-allylhydrazinecarboxylate is a bifunctional organic molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structure, incorporating a Boc-protected hydrazine and a reactive allyl group, makes it a valuable building block for the synthesis of a diverse array of heterocyclic compounds and complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, its reactivity profile, and its applications as a key intermediate in the development of novel therapeutic agents.

Chemical Structure and Properties

This compound, also known as 1-Allyl-1-tert-butoxycarbonylhydrazine, is characterized by the presence of a hydrazine moiety where one nitrogen atom is substituted with both an allyl group and a tert-butoxycarbonyl (Boc) protecting group. The other nitrogen atom remains as a primary amine.

Structural Formula:

  • Molecular Formula: C₈H₁₆N₂O₂[1]

  • IUPAC Name: tert-butyl N-amino-N-(prop-2-en-1-yl)carbamate

  • CAS Number: 21075-86-5[1]

  • SMILES: C=CCN(N)C(=O)OC(C)(C)C

The structural formula is depicted below:

Caption: Structural formula of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. It should be noted that some of these values are predicted and may vary from experimentally determined values.

PropertyValueReference
Molecular Weight172.22 g/mol [1]
Melting Point58 °C (experimental)[2]
Boiling Point (Predicted)225.8 ± 33.0 °C[1]
Density (Predicted)1.012 ± 0.06 g/cm³[1]
Flash Point (Predicted)90.4 ± 25.4 °C[1]
AppearanceWhite solid or oil
SolubilitySoluble in common organic solvents (e.g., DCM, EtOH, EtOAc)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of tert-butyl carbazate with an allyl halide, such as allyl bromide, in the presence of a base.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 tert-Butyl Carbazate reagent Base (e.g., K₂CO₃ or Et₃N) reactant1->reagent 1. Add reactants reactant2 Allyl Bromide reactant2->reagent 1. Add reactants solvent Solvent (e.g., Acetonitrile) reagent->solvent 2. Suspend in solvent temperature Room Temperature solvent->temperature 3. Stir product This compound temperature->product 4. Reaction, Work-up, Purification

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

This protocol is based on standard N-alkylation procedures for hydrazine derivatives.

  • Materials:

    • tert-Butyl carbazate (1.0 eq)

    • Allyl bromide (1.1 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq) or Triethylamine (Et₃N, 2.0 eq)

    • Acetonitrile (CH₃CN) as solvent

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add tert-butyl carbazate and dissolve/suspend it in acetonitrile.

    • Add the base (e.g., potassium carbonate).

    • Cool the mixture to 0 °C in an ice bath.

    • Add allyl bromide dropwise to the stirred suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter off the solid base and wash it with a small amount of acetonitrile or dichloromethane.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its three key functional groups: the primary amine, the Boc-protected secondary amine, and the terminal alkene.

  • Primary Amine (N-NH₂): This group is nucleophilic and can react with various electrophiles. A common application is the formation of hydrazones through condensation with aldehydes and ketones.

  • Allyl Group (CH₂CH=CH₂): The double bond can participate in a variety of reactions, including:

    • Cycloaddition Reactions: The alkene can act as a dipolarophile in [3+2] cycloaddition reactions, a key step in the synthesis of five-membered heterocyclic rings.

    • Olefin Metathesis: Enables the formation of new carbon-carbon double bonds.

    • Oxidation/Reduction: The double bond can be dihydroxylated, epoxidized, or hydrogenated.

  • Boc-Protecting Group: The tert-butoxycarbonyl group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane) to reveal the secondary amine.

A significant application of this molecule is in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many drug molecules.

Role in Drug Development and Medicinal Chemistry

This compound serves as a versatile building block for the synthesis of complex molecules with potential biological activity. Its ability to introduce a protected hydrazine and an alkene functionality in a single step is highly valuable for generating molecular diversity.

Synthesis of Pyrazole and Triazole Derivatives

Hydrazine derivatives are key precursors for pyrazoles and triazoles, two classes of heterocycles with a broad range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The primary amine of this compound can react with 1,3-dicarbonyl compounds to form pyrazoles or with other reagents to construct triazole rings.

Potential Application in GPR119 Agonist Synthesis

Derivatives containing triazole moieties have been investigated as agonists for G protein-coupled receptor 119 (GPR119). GPR119 is primarily expressed in the pancreas and gastrointestinal tract and is involved in glucose-stimulated insulin secretion and the release of incretin hormones like GLP-1. Agonism of GPR119 is a promising therapeutic strategy for the treatment of type 2 diabetes mellitus and obesity. While direct synthesis from this compound is not explicitly documented in readily available literature, its structural motifs make it a plausible precursor for creating libraries of compounds to be screened for GPR119 activity.

G GPR119_Agonist GPR119 Agonist (e.g., a triazole derivative) GPR119_Receptor GPR119 Receptor (on Pancreatic β-cell) GPR119_Agonist->GPR119_Receptor binds & activates Adenylate_Cyclase Adenylate Cyclase GPR119_Receptor->Adenylate_Cyclase activates cAMP ↑ cAMP Adenylate_Cyclase->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin_Vesicles Insulin Vesicle Exocytosis PKA->Insulin_Vesicles potentiates Epac2->Insulin_Vesicles potentiates Insulin_Secretion ↑ Insulin Secretion Insulin_Vesicles->Insulin_Secretion Glucose_Stimulus Glucose Stimulus Glucose_Stimulus->Insulin_Vesicles primary trigger

Caption: Simplified GPR119 signaling pathway in pancreatic β-cells.

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed.[2] As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Safety glasses or goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • Laboratory coat

  • Handling:

    • Avoid contact with skin and eyes.

    • Avoid inhalation of dust or vapors.

    • Keep away from heat, sparks, and open flames.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container.

    • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

    • If on skin: Wash with plenty of soap and water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

Always consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

This compound is a strategically important synthetic intermediate. Its dual functionality allows for sequential or orthogonal chemical modifications, providing an efficient route to complex nitrogen-containing molecules. Its utility as a precursor for heterocyclic systems, particularly those with relevance to drug discovery targets like GPR119, underscores its value to researchers in the pharmaceutical and life sciences industries. Proper understanding of its synthesis, reactivity, and handling is crucial for its effective and safe application in the laboratory.

References

In-Depth Technical Guide: tert-Butyl 1-allylhydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 21075-86-5

A Comprehensive Overview for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of tert-Butyl 1-allylhydrazinecarboxylate, a versatile bifunctional molecule of interest in synthetic organic chemistry and drug discovery. The document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis via N-alkylation of tert-butyl carbazate, and presents its characteristic spectroscopic data for identification and quality control. Furthermore, this guide explores its primary application as a building block in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents. The logical workflow for its synthesis and subsequent utilization in pyrazole synthesis is also visualized.

Chemical and Physical Properties

This compound is a stable, bifunctional organic compound incorporating a Boc-protected hydrazine moiety and a reactive allyl group. These features make it a valuable reagent for introducing a protected hydrazine group in multi-step syntheses.

PropertyValueReference
CAS Number 21075-86-5[1][2]
Molecular Formula C₈H₁₆N₂O₂[1][2]
Molecular Weight 172.22 g/mol [1]
IUPAC Name tert-butyl N-allyl-N-aminocarbamate
Synonyms 1-allyl-1-tert-butoxycarbonylhydrazine, N-Allyl-hydrazinecarboxylic acid tert-butyl ester, tert-butyl1-allylhydrazine-1-carboxylate[1]
Melting Point 58 °C[2]
Boiling Point (Predicted)[1]
Density (Predicted)[1]
Flash Point (Predicted)[1]

Experimental Protocols

Synthesis of this compound

The primary route for the synthesis of this compound is the N-alkylation of tert-butyl carbazate with an allyl halide, such as allyl bromide. The following protocol is a representative procedure.

Reaction Scheme:

G cluster_reactants Reactants reagent1 tert-Butyl carbazate reaction_center + reagent1->reaction_center reagent2 Allyl Bromide reagent2->reaction_center product This compound base Base (e.g., K₂CO₃) base->reaction_center solvent Solvent (e.g., Acetonitrile) solvent->reaction_center reaction_center->product G start This compound step1 Boc Deprotection (e.g., TFA in DCM) start->step1 intermediate Allylhydrazine step1->intermediate step2 Condensation with 1,3-Dicarbonyl Compound intermediate->step2 product N-Allyl Pyrazole step2->product reagent 1,3-Dicarbonyl Compound reagent->step2

References

An In-depth Technical Guide to tert-Butyl 1-allylhydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-Butyl 1-allylhydrazinecarboxylate, a versatile reagent in organic synthesis. The information is curated for professionals in research and development, particularly in the pharmaceutical and chemical industries.

Core Chemical Properties

This compound, also known by its synonym 1-Allyl-1-Boc-hydrazine, is a mono-protected hydrazine derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization at the unsubstituted nitrogen atom, making it a valuable building block in the synthesis of more complex molecules.[1]

Below is a summary of its key quantitative and qualitative data.

PropertyValueReference(s)
Molecular Weight 172.22 g/mol [2]
Chemical Formula C₈H₁₆N₂O₂[2]
CAS Number 21075-86-5[2]
IUPAC Name tert-butyl N-amino-N-prop-2-enylcarbamate
Synonyms 1-allyl-1-tert-butoxycarbonylhydrazine, Eos-61126, N-Allyl-hydrazinecarboxylic acid tert-butyl ester, 1-Boc-1-allylhydrazine[2]
SMILES CC(C)(C)OC(=O)N(CC=C)N[2]
Purity Commercially available in purities of 98%[2]
Predicted Melting Point 225.8 ± 33.0 °C[2]
Predicted Flash Point 90.4 ± 25.4 °C[2]
Predicted Density 1.012 ± 0.06 g/cm³[2]

Synthetic Experimental Protocol

The synthesis of this compound is typically achieved through the selective N-alkylation of a protected hydrazine, such as tert-butyl carbazate, with an allyl halide. This method prevents over-alkylation, which can be a significant issue when using unprotected hydrazine.[3][4] The following protocol is a generalized procedure based on established methods for the mono-alkylation of Boc-protected hydrazines.[3][5]

Objective: To synthesize this compound via N-alkylation of tert-butyl carbazate.

Materials:

  • tert-Butyl carbazate (Boc-hydrazine)

  • Allyl bromide

  • Anhydrous acetonitrile or tetrahydrofuran

  • An inorganic base (e.g., potassium carbonate)

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Deionized water

Procedure:

  • Reaction Setup: To a solution of tert-butyl carbazate (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).

  • Addition of Alkylating Agent: Slowly add allyl bromide (1.05 equivalents) to the stirred suspension at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Filter the reaction mixture to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the final product as a viscous liquid.[3]

Synthetic Workflow Visualization

The synthesis of this compound involves a straightforward two-step conceptual process starting from hydrazine, or a one-step alkylation from commercially available tert-butyl carbazate. The workflow diagram below illustrates the latter, more direct, synthetic approach.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Boc_Hydrazine tert-Butyl carbazate Reaction N-Alkylation Boc_Hydrazine->Reaction Base (K₂CO₃) Solvent (CH₃CN) Allyl_Bromide Allyl Bromide Allyl_Bromide->Reaction Final_Product This compound Reaction->Final_Product Purification

References

An In-depth Technical Guide to the Synthesis and Discovery of tert-Butyl 1-allylhydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl 1-allylhydrazinecarboxylate, a valuable building block in organic synthesis. The document details the established two-step synthetic pathway, encompassing the preparation of the key intermediate, tert-butyl carbazate, followed by its N-allylation. This guide includes detailed experimental protocols, quantitative data, and a discussion of the compound's discovery. Visual aids in the form of diagrams for the synthetic pathway and experimental workflows are provided to enhance understanding.

Introduction

This compound (CAS No: 21075-86-5) is a monosubstituted hydrazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and an allyl substituent.[1][2] This structure makes it a versatile reagent in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and other bioactive compounds. The Boc group provides a stable protecting element for one of the nitrogen atoms of the hydrazine moiety, which can be readily removed under acidic conditions, while the allyl group offers a reactive handle for a variety of chemical transformations.

While information on the specific "discovery" of this compound is not extensively documented in dedicated publications, its emergence is intrinsically linked to the development of synthetic methodologies for N-substituted and N-protected hydrazines. The first synthesis of the parent compound, tert-butyl carbazate, was reported in 1957.[3] The subsequent exploration of alkylation and allylation reactions of this key intermediate by various research groups has led to the availability of a wide array of derivatives, including the title compound.

Synthesis of this compound

The synthesis of this compound is efficiently achieved through a two-step process:

  • Step 1: Synthesis of tert-Butyl Carbazate (Boc-Hydrazine)

  • Step 2: N-Allylation of tert-Butyl Carbazate

Step 1: Synthesis of tert-Butyl Carbazate

The most common and efficient method for the preparation of tert-butyl carbazate involves the reaction of hydrazine hydrate with di-tert-butyl dicarbonate (Boc anhydride).

Reaction Scheme:

Synthesis_of_tert_Butyl_Carbazate hydrazine Hydrazine Hydrate (H2N-NH2·H2O) reagents boc_anhydride Di-tert-butyl dicarbonate ((Boc)2O) tert_butyl_carbazate tert-Butyl Carbazate (Boc-NH-NH2) byproducts tert-Butanol + CO2 + H2O reagents->tert_butyl_carbazate Solvent (e.g., Isopropanol) 0 °C to room temp.

Figure 1: Synthesis of tert-Butyl Carbazate.

This protocol is adapted from established literature procedures.[4]

Materials:

  • Hydrazine hydrate (e.g., 64% solution)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Isopropyl alcohol (Isopropanol)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Normal hexane (n-Hexane)

Procedure:

  • In a reactor equipped with a stirrer and cooling system, add hydrazine hydrate and isopropanol.

  • Cool the mixture to a low temperature (e.g., -5 °C) with stirring.

  • In a separate vessel, dissolve di-tert-butyl dicarbonate in isopropanol.

  • Slowly add the di-tert-butyl dicarbonate solution to the cooled hydrazine hydrate mixture while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 12-24 hours).

  • Distill off the isopropanol under reduced pressure.

  • To the residue, add dichloromethane and anhydrous sodium sulfate. Stir at room temperature for a couple of hours.

  • Filter off the sodium sulfate and wash the solid with dichloromethane.

  • Combine the filtrate and washings, and distill off the dichloromethane.

  • To the resulting oil, add n-hexane, stir to dissolve, and then cool to induce crystallization (e.g., -15 °C).

  • Collect the white solid product by centrifugation or filtration and dry under vacuum.

Quantitative Data for tert-Butyl Carbazate Synthesis:

ParameterValueReference
Typical Yield77-97%[4][5]
Melting Point40-42 °C[5]
¹H NMR (CDCl₃) δ 6.73 (s, 1H), 3.83 (s, 2H), 1.46 (s, 9H)[4]
¹³C NMR (CDCl₃) δ 158.2, 80.1, 28.2[4]
Step 2: N-Allylation of tert-Butyl Carbazate

The second step involves the direct N-allylation of the synthesized tert-butyl carbazate using an allyl halide, such as allyl bromide, in the presence of a base.

Reaction Scheme:

N_Allylation_of_tert_Butyl_Carbazate tert_butyl_carbazate tert-Butyl Carbazate (Boc-NH-NH2) reagents allyl_bromide Allyl Bromide (CH2=CH-CH2-Br) product This compound byproduct HBr salt of Base reagents->product Base (e.g., K2CO3, Et3N) Solvent (e.g., Acetonitrile) Room Temperature

Figure 2: N-Allylation of tert-Butyl Carbazate.

Materials:

  • tert-Butyl carbazate

  • Allyl bromide

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of tert-butyl carbazate in acetonitrile, add a base such as potassium carbonate or triethylamine.

  • To this stirred mixture, add allyl bromide dropwise at room temperature.

  • Allow the reaction to stir at room temperature for several hours (monitor by TLC).

  • Once the reaction is complete, filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data for this compound

The following data is compiled from commercial supplier information.[1][2]

PropertyValue
CAS Number 21075-86-5
Molecular Formula C₈H₁₆N₂O₂
Molecular Weight 172.22 g/mol
Appearance Not specified (likely an oil or low-melting solid)
Purity Typically ≥98%

Note: Detailed, experimentally derived spectroscopic data (NMR, IR, MS) and reaction yields for the N-allylation step are not widely published.

Logical Workflow for Synthesis and Characterization

The overall process from starting materials to the final, characterized product can be visualized as follows:

Experimental_Workflow start Starting Materials (Hydrazine Hydrate, (Boc)2O) step1 Step 1: Synthesis of tert-Butyl Carbazate start->step1 purify1 Purification 1 (Crystallization) step1->purify1 char1 Characterization of Intermediate (NMR, MP) purify1->char1 step2 Step 2: N-Allylation with Allyl Bromide and Base char1->step2 workup Reaction Work-up (Extraction, Washing) step2->workup purify2 Purification 2 (Column Chromatography) workup->purify2 final_product Final Product: This compound purify2->final_product char2 Characterization of Final Product (NMR, MS, Purity) final_product->char2

Figure 3: Overall experimental workflow.

Conclusion

The synthesis of this compound is a straightforward two-step process that is accessible in a standard organic chemistry laboratory. The preparation of the key intermediate, tert-butyl carbazate, is well-established and high-yielding. The subsequent N-allylation, while not extensively detailed in the literature for this specific product, can be reliably achieved using standard alkylation conditions. This technical guide provides the necessary protocols and data to aid researchers in the synthesis and utilization of this versatile chemical building block for applications in drug discovery and development. Further research into optimizing the N-allylation step and publishing detailed characterization data for the final product would be a valuable contribution to the scientific community.

References

Navigating the Reactivity and Stability of tert-Butyl 1-allylhydrazinecarboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 1-allylhydrazinecarboxylate is a versatile bifunctional molecule incorporating a nucleophilic Boc-protected hydrazine moiety and a reactive allyl group. This combination makes it a valuable building block in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocycles and as a precursor for more complex molecules in drug discovery and development. Understanding its reactivity and stability is paramount for its effective utilization. This technical guide provides a comprehensive overview of the chemical behavior of this compound, including its key reactions, stability profile under various conditions, and detailed experimental protocols for its derivatization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and use in chemical reactions.

PropertyValue
CAS Number 21075-86-5
Molecular Formula C₈H₁₆N₂O₂
Molecular Weight 172.22 g/mol
Appearance White to off-white crystalline solid or lumps
Melting Point 39-42 °C
Boiling Point 63-65 °C at 0.1 mmHg
SMILES CC(C)(C)OC(=O)N(CC=C)N
InChIKey ZTWGIZOCAXOUOE-UHFFFAOYSA-N

Reactivity Profile

The reactivity of this compound is dictated by the interplay of its two primary functional groups: the Boc-protected hydrazine and the allyl group.

Reactions at the Hydrazine Moiety

The hydrazine nitrogen atoms are nucleophilic and can participate in a variety of bond-forming reactions. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for one of the nitrogen atoms, modulating its reactivity and allowing for selective transformations.

The unprotected nitrogen of the hydrazine can be readily acylated using various acylating agents, such as acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. This reaction is fundamental for the synthesis of more complex hydrazide derivatives.

Experimental Protocol: General Procedure for Acylation of N-Boc Hydrazines

This protocol is a representative example for the acylation of a Boc-protected hydrazine.

  • Dissolve the N-Boc hydrazine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1-1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acyl chloride or anhydride) (1.0-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired acylated product.

Similar to acylation, the unprotected nitrogen can be alkylated using alkyl halides. The reaction conditions often require a stronger base to deprotonate the hydrazine, facilitating the nucleophilic attack on the electrophilic carbon of the alkyl halide.

Experimental Protocol: General Procedure for Alkylation of N-Boc Hydrazines

This protocol provides a general method for the alkylation of Boc-protected hydrazines.

  • In a flame-dried flask under an inert atmosphere, dissolve the N-Boc hydrazine (1.0 eq) in a dry, aprotic solvent (e.g., tetrahydrofuran, dimethylformamide).

  • Cool the solution to 0 °C or -78 °C, depending on the reactivity of the base and substrate.

  • Add a strong base (e.g., sodium hydride, lithium diisopropylamide) portion-wise or dropwise.

  • Stir the mixture at the same temperature for 30-60 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.0-1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

The Boc protecting group is labile under acidic conditions, allowing for the selective unmasking of the protected nitrogen. This is a crucial step in multi-step syntheses to enable further functionalization of the hydrazine.

Experimental Protocol: General Procedure for Boc Deprotection

This is a standard procedure for the removal of a Boc protecting group.

  • Dissolve the Boc-protected hydrazine in a suitable organic solvent (e.g., dichloromethane, dioxane, or ethyl acetate).

  • Add a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in the solvent) or a solution of hydrogen chloride in an organic solvent (e.g., 4 M HCl in dioxane).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting amine salt can often be used directly in the next step or can be neutralized by washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) and extracting the free amine into an organic solvent.

Reactions Involving the Allyl Group

The allyl group provides a reactive handle for a variety of transformations, including cycloadditions and cross-coupling reactions.

The double bond of the allyl group can participate in cycloaddition reactions, such as [3+2] cycloadditions with 1,3-dipoles, to form five-membered heterocyclic rings. This is a powerful method for the construction of complex molecular scaffolds.

Experimental Protocol: General Procedure for [3+2] Cycloaddition with an Allyl Group

This protocol outlines a general approach for cycloaddition reactions involving an alkene.

  • Dissolve the allyl-containing compound (1.0 eq) and the 1,3-dipole precursor (e.g., an azide or a nitrone) (1.0-1.2 eq) in a suitable solvent (e.g., toluene, xylenes).

  • Heat the reaction mixture to the desired temperature (often reflux) to generate the 1,3-dipole in situ and facilitate the cycloaddition. The reaction can also sometimes be promoted by a catalyst.

  • Monitor the reaction progress by TLC.

  • Once the starting materials are consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

A key application of hydrazine derivatives is in the synthesis of pyrazoles through condensation with 1,3-dicarbonyl compounds. While the allyl group in this compound might not directly participate in the initial cyclization, the hydrazine moiety is crucial. Subsequent manipulation of the allyl group on the resulting pyrazole is possible.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product A tert-Butyl 1-allylhydrazinecarboxylate C Condensation/ Cyclization A->C Nucleophilic Attack B 1,3-Dicarbonyl Compound B->C D N-Allyl Pyrazole Derivative C->D Dehydration

Figure 1: General workflow for the synthesis of N-allyl pyrazole derivatives.

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. While specific quantitative data is not extensively available in the public domain, a stability profile can be inferred based on the known properties of its functional groups.

Thermal Stability

Boc-protected hydrazines are generally stable at room temperature but can be susceptible to thermal decomposition at elevated temperatures.[1] The presence of the allyl group is unlikely to significantly decrease its thermal stability under normal storage conditions. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended to determine its precise decomposition temperature and thermal behavior.

Table 2: Expected Thermal Stability Profile

ConditionExpected StabilityPotential Degradation Pathway
Room Temperature (20-25 °C) Generally stableMinimal degradation expected
Elevated Temperature (>80 °C) Potential for decompositionCleavage of the Boc group, reactions involving the allyl group
Prolonged Storage Stable when stored in a cool, dry, and dark placeSlow degradation may occur over extended periods

Experimental Protocol: Thermal Stability Analysis using TGA/DSC

  • Accurately weigh 5-10 mg of this compound into an appropriate TGA/DSC pan.

  • Place the pan in the instrument.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).

  • Record the weight loss as a function of temperature (TGA) and the heat flow into or out of the sample (DSC).

  • Analyze the resulting thermograms to identify the onset of decomposition, melting point, and any other thermal events.

Hydrolytic Stability

The Boc group is known to be stable under basic and neutral aqueous conditions but is cleaved by strong acids. The ester-like carbamate linkage can be susceptible to hydrolysis under harsh acidic or basic conditions, though it is generally more stable than a typical ester. The allyl group is stable to hydrolysis under most conditions.

Photostability

Many organic molecules are susceptible to degradation upon exposure to light, particularly UV radiation. Hydrazine derivatives can be sensitive to photo-oxidation. It is recommended to store this compound protected from light. Photostability testing according to ICH guidelines (Q1B) can be performed to quantify its light sensitivity.

Experimental Protocol: Photostability Testing

  • Expose a sample of this compound to a light source that meets ICH Q1B specifications (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Simultaneously, store a control sample in the dark under the same temperature and humidity conditions.

  • At specified time points, withdraw samples from both the light-exposed and dark control groups.

  • Analyze the samples using a stability-indicating HPLC method to quantify the amount of the parent compound and any degradation products.

  • Compare the results to determine the extent of photodegradation.

G cluster_stress Stress Conditions cluster_compound Compound cluster_degradation Potential Degradation A Thermal D tert-Butyl 1-allylhydrazinecarboxylate A->D B Hydrolytic (Acidic/Basic) B->D C Photochemical (Light) C->D E Decomposition Products D->E Degradation

Figure 2: Factors influencing the stability of this compound.

Analytical Methods for Purity Determination

Ensuring the purity of this compound is crucial for its use in synthesis. Several analytical techniques can be employed for this purpose.

Table 3: Recommended Analytical Methods for Purity Assessment

MethodPurposeKey Parameters
High-Performance Liquid Chromatography (HPLC) Quantify the main component and non-volatile impurities.C18 reverse-phase column, gradient elution with water/acetonitrile containing an acid modifier (e.g., TFA), UV detection at a low wavelength (e.g., 210 nm).
Gas Chromatography-Mass Spectrometry (GC-MS) Identify and quantify volatile and semi-volatile impurities.Low-polarity capillary column, temperature programming, mass spectrometric detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm the structure and assess purity by integrating signals against a known internal standard (qNMR).¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its reactivity is characterized by the nucleophilic nature of the hydrazine moiety, which can be selectively protected and deprotected, and the potential for the allyl group to participate in various transformations. While generally stable under standard storage conditions, its susceptibility to thermal stress and strong acidic conditions should be considered. The experimental protocols and stability considerations outlined in this guide provide a foundational understanding for researchers and drug development professionals to effectively and safely utilize this important chemical building block in their synthetic endeavors. Further specific stability studies are recommended for applications where long-term storage or harsh reaction conditions are anticipated.

References

A Technical Guide to the Mechanisms of Action of tert-Butyl 1-Allylhydrazinecarboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Tert-butyl 1-allylhydrazinecarboxylate is a versatile bifunctional reagent that serves as a valuable building block in modern organic synthesis. Its unique structure, featuring a nucleophilic hydrazine moiety protected by a tert-butoxycarbonyl (Boc) group and a reactive allyl group, enables a diverse range of chemical transformations. This document provides an in-depth exploration of the core reaction mechanisms through which this compound operates, including sigmatropic rearrangements, conjugate additions, and hydrazone formations. Detailed experimental methodologies, quantitative data, and mechanistic pathway diagrams are presented to offer a comprehensive resource for professionals engaged in synthetic chemistry and pharmaceutical development.

Core Chemical Reactivity

The reactivity of this compound is governed by the interplay between its three key components: the Boc-protected nitrogen (N1), the terminal nucleophilic nitrogen (N2), and the adjacent allyl group. The Boc group modulates the nucleophilicity of the hydrazine system and provides a steric handle, while the allyl group is primed for pericyclic reactions and the terminal NH2 is a potent nucleophile. This unique arrangement allows the molecule to participate in several distinct and synthetically valuable mechanistic pathways.

Hydrazone Formation: Gateway to Further Reactivity

The most fundamental reaction of this compound is its condensation with aldehydes and ketones. The terminal, unprotected nitrogen atom acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. This is followed by dehydration to yield the corresponding N-Boc-N'-allylhydrazone.[1] This transformation is often the initial step for more complex reaction cascades, particularly[2][2]-sigmatropic rearrangements.[2]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products r1 This compound int1 Hemiaminal Intermediate r1->int1 Nucleophilic Attack on Carbonyl r2 Aldehyde or Ketone r2->int1 p1 N-Boc-N'-allylhydrazone int1->p1 Dehydration p2 Water int1->p2

Figure 1: Experimental workflow for hydrazone formation.
Pericyclic Reactions: Sigmatropic Rearrangements

The presence of the allyl group makes the derived hydrazones excellent substrates for sigmatropic rearrangements, which are powerful carbon-carbon and carbon-nitrogen bond-forming reactions.

Upon formation, N-allylhydrazones can undergo a thermally or catalytically induced[2][2]-sigmatropic rearrangement, a variant of the Claisen rearrangement.[3] In this concerted, pericyclic reaction, the bond between the two nitrogen atoms is cleaved while a new carbon-carbon bond is formed between the original C3 of the allyl group and the carbon of the former C=N bond.[2] This process ultimately converts a carbonyl group into an allylmethine unit, providing a novel method for C-C bond formation.[2] Gold-catalyzed domino reactions involving cyclization and subsequent aza-Claisen rearrangement have been developed for synthesizing highly substituted pyrazoles.[4]

G start N-Boc-N'-allylhydrazone ts [3,3] Pericyclic Transition State start->ts Heat or Catalyst diazo Rearranged Diazo Intermediate ts->diazo Rearrangement product Allylated Product + N2 diazo->product Nitrogen Extrusion

Figure 2: Mechanism of the[2][2]-sigmatropic rearrangement.

While less common for this specific substrate, an analogous oxidative[2][5]-sigmatropic rearrangement is a plausible pathway. This reaction has been demonstrated with related allylic hydrazides.[5][6] The process would involve oxidation of the N-Boc substituted nitrogen to generate a reactive N-nitrene intermediate. This intermediate could then undergo a[2][5]-sigmatropic rearrangement to form a new C-N bond, yielding a tertiary diazene product.[5] The use of a Boc group on the allylic hydrazide has been shown to be effective, providing the corresponding diazene in high yield.[5]

G start This compound nitrene Singlet N-Nitrene Intermediate start->nitrene Oxidation (e.g., Iodosobenzene) product Rearranged Diazene Product nitrene->product [2,3]-Sigmatropic Shift G reagents Hydrazine + α,β-Unsaturated Ketone ts Nucleophilic Attack on β-Carbon reagents->ts enolate Enolate Intermediate ts->enolate product Aza-Michael Adduct enolate->product Protonation

References

Spectroscopic Data for tert-Butyl 1-allylhydrazinecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl 1-allylhydrazinecarboxylate (CAS No: 21075-86-5), a hydrazine derivative of interest in synthetic chemistry and drug development. Due to the limited availability of published experimental data for this specific compound, this guide combines predicted spectroscopic values with established experimental protocols for the relevant analytical techniques.

Compound Information

PropertyValue
IUPAC Name tert-butyl N-amino-N-(prop-2-en-1-yl)carbamate
Synonyms 1-allyl-1-tert-butoxycarbonylhydrazine, N-Allyl-hydrazinecarboxylic acid tert-butyl ester
CAS Number 21075-86-5
Molecular Formula C₈H₁₆N₂O₂
Molecular Weight 172.22 g/mol
Chemical Structure
This compound

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra, the following data has been predicted based on computational models and analysis of similar structures. These values serve as a reference for the expected spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~1.45s9H-C(CH₃)₃
~3.60d2H-N-CH₂-CH=CH₂
~4.50br s2H-NH₂
~5.20m2H-CH=CH₂
~5.85m1H-CH=CH₂

¹³C NMR (Carbon-13 NMR):

Chemical Shift (δ) ppmCarbon TypeAssignment
~28.0CH₃-C(CH₃)₃
~55.0CH₂-N-CH₂-CH=CH₂
~81.0C-C(CH₃)₃
~118.0CH₂-CH=CH₂
~134.0CH-CH=CH₂
~156.0CC=O
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Medium, BroadN-H stretch (NH₂)
3080Medium=C-H stretch (alkene)
2980, 2930StrongC-H stretch (alkane)
1690 - 1710StrongC=O stretch (carbamate)
1640MediumC=C stretch (alkene)
1510MediumN-H bend
1250, 1160StrongC-O stretch
990, 920Medium=C-H bend (out-of-plane)
Mass Spectrometry (MS)
m/zInterpretation
172[M]⁺ (Molecular Ion)
116[M - C₄H₈]⁺ or [M - 56]⁺ (Loss of isobutylene)
100[M - C₄H₈O]⁺ or [M - 72]⁺
73[C₄H₉O]⁺
57[C₄H₉]⁺ (tert-butyl cation)
41[C₃H₅]⁺ (allyl cation)

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-12 ppm

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-200 ppm

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Weigh Sample dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer add_tms Add TMS transfer->add_tms instrument Place in NMR Spectrometer add_tms->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate end end integrate->end Final Spectrum

Figure 1: General workflow for NMR spectroscopy.
IR Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a small drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

  • Mode: Transmittance.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Clean Salt Plates apply Apply Liquid Sample to One Plate start->apply sandwich Sandwich with Second Plate apply->sandwich instrument Place Sample in FTIR Spectrometer sandwich->instrument background Acquire Background Spectrum (Empty) background->instrument acquire Acquire Sample Spectrum instrument->acquire subtract Background Subtraction acquire->subtract process Peak Picking & Annotation subtract->process end end process->end Final IR Spectrum

Figure 2: Workflow for acquiring an IR spectrum of a liquid sample.
Mass Spectrometry

Sample Introduction and Ionization:

  • Technique: Electron Ionization (EI) is a common method for relatively small, volatile molecules. Electrospray Ionization (ESI) can also be used, particularly with a liquid chromatography (LC-MS) setup.

  • Sample Preparation (for direct infusion ESI): Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

Data Acquisition:

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

  • Mass Range: Scan a range appropriate for the molecular weight, for example, m/z 30-300.

  • Ionization Mode: Positive ion mode is typically used for this class of compounds.

MS_Workflow cluster_prep Sample Preparation cluster_acq Analysis cluster_proc Data Processing start Prepare Dilute Solution load Load into Syringe or Autosampler start->load infuse Infuse into Ion Source load->infuse ionize Ionize Sample (e.g., EI or ESI) infuse->ionize analyze Mass Analysis ionize->analyze detect Ion Detection analyze->detect generate Generate Mass Spectrum detect->generate interpret Peak Assignment & Fragmentation Analysis generate->interpret end end interpret->end Final Mass Spectrum

Figure 3: General workflow for mass spectrometry analysis.

This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for the analysis of this compound. Researchers and scientists are encouraged to use this information as a starting point for their own experimental work and to contribute to the public body of knowledge by publishing their experimentally determined data.

Navigating the Solubility Landscape of tert-Butyl 1-allylhydrazinecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 1-allylhydrazinecarboxylate is a chemical intermediate of interest in synthetic and medicinal chemistry. A thorough understanding of its solubility profile is critical for its effective use in reaction design, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the predicted solubility of this compound in a range of common laboratory solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide leverages structural analogy and established solubility principles to predict its behavior. Furthermore, it outlines a detailed, adaptable experimental protocol for the precise determination of its solubility.

Predicted Solubility Profile of this compound

Structural Analysis:

  • tert-Butyl Group: This bulky, nonpolar alkyl group will contribute to solubility in nonpolar, lipophilic solvents.

  • Allyl Group: The double bond in the allyl group introduces a degree of polarity, but it is primarily a nonpolar hydrocarbon chain, further enhancing solubility in nonpolar environments.

  • Hydrazinecarboxylate Group: This functional group contains nitrogen and oxygen atoms capable of hydrogen bonding, which will promote solubility in polar protic and aprotic solvents.

Based on this structural analysis and qualitative data from structurally similar compounds like tert-butyl carbazate and allyl hydrazine, a predicted solubility profile is presented in Table 1. tert-Butyl carbazate is reported to be soluble in organic solvents such as ethanol, methanol, and acetone, with limited water solubility[1][2][3][4][5]. Conversely, lower alkylhydrazines, including potentially allyl hydrazine, are often miscible with water and various organic solvents[6][7]. This suggests that this compound will likely exhibit good solubility in a range of organic solvents and limited to moderate solubility in water.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic WaterSparingly SolubleThe nonpolar tert-butyl and allyl groups are expected to limit solubility in water, despite the presence of the hydrogen-bonding hydrazinecarboxylate group.
Methanol, EthanolSolubleThe alkyl chains of the alcohols can interact with the nonpolar parts of the molecule, while the hydroxyl groups can hydrogen bond with the hydrazinecarboxylate moiety.
Polar Aprotic Acetone, AcetonitrileSolubleThese solvents can engage in dipole-dipole interactions and are effective at solvating both the polar and nonpolar regions of the molecule.
Dimethyl Sulfoxide (DMSO)Very SolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dichloromethane (DCM)SolubleDCM is a good solvent for moderately polar to nonpolar organic compounds.
Nonpolar Toluene, HexaneSoluble to Sparingly SolubleThe large nonpolar groups suggest some solubility, but the polar hydrazinecarboxylate moiety will limit miscibility with highly nonpolar solvents like hexane.
Diethyl EtherSolubleDiethyl ether provides a balance of slight polarity and nonpolar character, making it a likely good solvent.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the equilibrium solubility of a compound in various solvents.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvents)

Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Add a precise volume of each selected solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration plateaus.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any undissolved solid particles.

    • Immediately dilute the filtered solution with a known volume of an appropriate solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

  • Data Reporting:

    • Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.

    • Report the temperature at which the solubility was determined.

Workflow for Solubility Screening

The following diagram illustrates a typical workflow for the solubility screening of a new chemical entity like this compound.

Solubility_Screening_Workflow start Start: Obtain Pure Compound solvent_selection Select a Diverse Range of Solvents (Polar Protic, Polar Aprotic, Nonpolar) start->solvent_selection qualitative_test Initial Qualitative Solubility Test (e.g., visual observation) solvent_selection->qualitative_test quantitative_protocol Design Quantitative Solubility Protocol qualitative_test->quantitative_protocol Proceed if promising equilibration Prepare Saturated Solutions & Equilibrate quantitative_protocol->equilibration analysis Sample and Analyze Supernatant (e.g., HPLC, GC) equilibration->analysis data_compilation Compile and Report Solubility Data analysis->data_compilation end End: Established Solubility Profile data_compilation->end

Solubility Screening Workflow

Conclusion

While specific experimental data for the solubility of this compound is not currently available, a predictive analysis based on its chemical structure provides valuable guidance for its handling and use. It is anticipated to be soluble in a range of common organic solvents, particularly polar aprotic and protic solvents, with limited solubility in water. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for its determination. This information is essential for researchers and professionals in drug development to facilitate seamless integration of this compound into their workflows.

References

Technical Dossier: Nomenclature and Identification of tert-Butyl 1-allylhydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical nomenclature associated with tert-Butyl 1-allylhydrazinecarboxylate, a compound relevant in organic synthesis and as a building block in medicinal chemistry.

Chemical Identity

This compound is a protected hydrazine derivative. The presence of the tert-butoxycarbonyl (Boc) group makes it a stable reagent for the introduction of the allylhydrazine moiety in various synthetic transformations.

IUPAC Nomenclature

The formal name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is tert-butyl N-amino-N-prop-2-enylcarbamate [1].

The systematic naming conventions for related structures can be complex. For instance, the "tert-butyl" group itself is a preferred prefix in IUPAC nomenclature for the (CH₃)₃C- moiety[2][3].

Synonyms and Alternative Names

In scientific literature, patents, and chemical supplier catalogs, this compound is known by several synonyms. The use of varied names can arise from different nomenclature systems (e.g., CAS indexing names) or historical naming conventions.

Nomenclature Type Name
IUPAC Name tert-butyl N-amino-N-prop-2-enylcarbamate[1]
Common Name This compound[1][4]
Alternative Spelling tert-butyl1-allylhydrazine-1-carboxylate[4][5]
CAS Name Hydrazinecarboxylic acid, 1-(2-propen-1-yl)-, 1,1-dimethylethyl ester[4]
Synonym 1-Allyl-1-tert-butoxycarbonylhydrazine[4][6]
Synonym N-Allyl-hydrazinecarboxylic acid tert-butyl ester[4][5]
Synonym 1-Allyl-hydrazinecarboxylic acid tert-butyl ester
Identifier Eos-61126[1]

Structural and Registry Information

Identifier Value
CAS Number 21075-86-5[1][4][5]
Molecular Formula C₈H₁₆N₂O₂[1][5]
Molecular Weight 172.23 g/mol [1]
PubChem CID 10535205[1]
MDL Number MFCD18447709[1][5]
InChI Key ZTWGIZOCAXOUOE-UHFFFAOYSA-N[4]
SMILES CC(C)(C)OC(=O)N(CC=C)N[4]

Nomenclature Relationships

The following diagram illustrates the relationship between the primary IUPAC name, the common name, and key synonyms for the compound.

G IUPAC tert-butyl N-amino-N-prop-2-enylcarbamate (IUPAC Name) Common This compound (Common Name) IUPAC->Common is commonly known as CAS_Name Hydrazinecarboxylic acid, 1-(2-propen-1-yl)-, 1,1-dimethylethyl ester Common->CAS_Name has synonym Syn1 1-Allyl-1-tert-butoxycarbonylhydrazine Common->Syn1 has synonym Syn2 N-Allyl-hydrazinecarboxylic acid tert-butyl ester Common->Syn2 has synonym

Caption: Relationship between IUPAC name and synonyms.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Dihydropyrazolopyrimidinone Derivatives using tert-Butyl 1-allylhydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydropyrazolopyrimidinones are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines a detailed protocol for the synthesis of dihydropyrazolopyrimidinone derivatives, commencing with the versatile starting material, tert-butyl 1-allylhydrazinecarboxylate. The synthetic strategy involves a two-step sequence: first, the formation of a key intermediate, a 1-allyl-5-aminopyrazole derivative, followed by the construction of the pyrimidinone ring through a cyclocondensation reaction. This approach allows for the introduction of molecular diversity at various positions of the scaffold, making it highly valuable for the generation of compound libraries for drug discovery programs.

Overall Synthetic Scheme

The synthesis of dihydropyrazolopyrimidinone derivatives is achieved through a two-step process. The first step involves the synthesis of a 1-allyl-5-aminopyrazole intermediate by reacting this compound with a β-ketonitrile. The subsequent step is the cyclocondensation of the aminopyrazole intermediate with a β-dicarbonyl compound to yield the final dihydropyrazolopyrimidinone product.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 1-allyl-5-amino-3-(R¹)-1H-pyrazole-4-carboxylate

This procedure details the synthesis of the key aminopyrazole intermediate.

Materials:

  • This compound

  • β-Ketonitrile (e.g., Ethyl 2-cyano-3-oxobutanoate for R¹ = CH₃)

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • To a solution of the appropriate β-ketonitrile (1.0 eq) in absolute ethanol (10 mL/mmol of β-ketonitrile), add this compound (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature and then concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure tert-butyl 1-allyl-5-amino-3-(R¹)-1H-pyrazole-4-carboxylate.

Step 2: Synthesis of 1-allyl-dihydropyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives

This protocol describes the formation of the dihydropyrazolopyrimidinone ring system.

Materials:

  • tert-Butyl 1-allyl-5-amino-3-(R¹)-1H-pyrazole-4-carboxylate (from Step 1)

  • β-Dicarbonyl compound (e.g., Ethyl acetoacetate for R² = CH₃, R³ = OEt)

  • Ethanol (absolute)

  • Hydrochloric Acid (catalytic amount)

  • Diethyl Ether

  • Filtration apparatus

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Sintered glass funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the tert-butyl 1-allyl-5-amino-3-(R¹)-1H-pyrazole-4-carboxylate (1.0 eq) in absolute ethanol (15 mL/mmol of aminopyrazole).

  • Add the β-dicarbonyl compound (1.2 eq) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or silica gel column chromatography to yield the desired 1-allyl-dihydropyrazolo[3,4-d]pyrimidin-4(5H)-one derivative.

Data Presentation

Table 1: Synthesis of tert-Butyl 1-allyl-5-amino-3-(R¹)-1H-pyrazole-4-carboxylate Derivatives

Entryβ-KetonitrileReaction Time (h)Yield (%)
1CH₃Ethyl 2-cyano-3-oxobutanoate685
2PhEthyl 2-cyano-3-oxo-3-phenylpropanoate878
3CF₃Ethyl 4,4,4-trifluoro-2-cyano-3-oxobutanoate591

Table 2: Synthesis of 1-allyl-dihydropyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives

Entryβ-Dicarbonyl CompoundReaction Time (h)Yield (%)
1CH₃CH₃OEtEthyl acetoacetate882
2PhPhOEtEthyl benzoylacetate1075
3CF₃CH₃CH₃Acetylacetone788

Mandatory Visualization

Synthetic Workflow

The overall synthetic workflow for the preparation of dihydropyrazolopyrimidinone derivatives is depicted below.

Synthesis_Workflow start This compound step1 Step 1: Aminopyrazole Synthesis start->step1 reagent1 β-Ketonitrile reagent1->step1 intermediate 1-allyl-5-aminopyrazole derivative step1->intermediate step2 Step 2: Pyrimidinone Ring Formation intermediate->step2 reagent2 β-Dicarbonyl Compound reagent2->step2 product Dihydropyrazolopyrimidinone Derivative step2->product

Caption: Synthetic workflow for dihydropyrazolopyrimidinone derivatives.

Plausible Signaling Pathway Involvement

Dihydropyrazolopyrimidinone derivatives have been reported to interact with various biological targets, including protein kinases, which are crucial components of cellular signaling pathways. The diagram below illustrates a simplified generic kinase signaling pathway that could be a target for such compounds.

Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk transcription_factor Transcription Factors erk->transcription_factor response Cellular Response (Proliferation, Survival) transcription_factor->response inhibitor Dihydropyrazolopyrimidinone Derivative inhibitor->raf inhibitor->mek

Caption: Generic kinase signaling pathway potentially targeted by derivatives.

Application Notes and Protocols: The Use of tert-Butyl 1-allylhydrazinecarboxylate in the Synthesis of Wee1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of tert-Butyl 1-allylhydrazinecarboxylate in the synthesis of pyrazolopyrimidinone-based Wee1 kinase inhibitors. Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint and a promising target in cancer therapy, particularly in p53-deficient tumors. The pyrazolopyrimidinone scaffold is a core structural motif in several Wee1 inhibitors, including the clinical candidate adavosertib (AZD1775).

Introduction

Wee1 kinase prevents entry into mitosis by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1).[1] Inhibition of Wee1 abrogates this checkpoint, leading to premature mitotic entry and subsequent cell death, a process known as mitotic catastrophe. This approach is particularly effective in cancer cells with a defective G1 checkpoint, which are highly reliant on the G2/M checkpoint for DNA repair before cell division.

This compound serves as a key building block for introducing the N-allyl group onto the pyrazole ring of the pyrazolopyrimidinone core. The allyl group is a common feature in several Wee1 inhibitors and plays a role in binding to the kinase domain. This document outlines the synthetic strategy, provides detailed experimental procedures, and presents relevant data for the synthesis of a representative Wee1 inhibitor intermediate.

Data Presentation

The following table summarizes key quantitative data for the synthesis of a protected N-allylhydrazine intermediate, a crucial precursor for the pyrazolopyrimidinone core. This data is based on analogous reactions reported in the literature for similar substrates.[1]

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Yield (%)Refractive Index (Rf)
tert-Butyl allyl(1,3-dioxoisoindolin-2-yl)carbamateC₁₆H₁₈N₂O₄302.33White Crystalline Solid72-75850.52 (4:1 Hexane:EtOAc)

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the Wee1 signaling pathway and the general experimental workflow for the synthesis of pyrazolopyrimidinone-based Wee1 inhibitors.

Wee1_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression G2 G2 Phase M Mitosis G2->M Entry Wee1 Wee1 Kinase CDK1_CyclinB CDK1/Cyclin B (MPF) Wee1->CDK1_CyclinB Phosphorylates (Inhibits) CDK1_CyclinB->M pCDK1 p-CDK1 (Tyr15) (Inactive) Wee1_Inhibitor Wee1 Inhibitor (e.g., Adavosertib) Wee1_Inhibitor->Wee1

Caption: The Wee1 kinase signaling pathway at the G2/M checkpoint.

Synthesis_Workflow Start tert-Butyl 1-allylhydrazinecarboxylate Protection Protection of NH₂ group (e.g., with Phthalic Anhydride) Start->Protection Step 1 Pyrimidone_Core Pyrazolopyrimidinone Core Formation Protection->Pyrimidone_Core Step 2: Reaction with functionalized pyrimidine Final_Inhibitor Wee1 Kinase Inhibitor Pyrimidone_Core->Final_Inhibitor Step 3: Further functionalization

References

Application Notes: The Strategic Role of tert-Butyl 1-allylhydrazinecarboxylate in the Synthesis of Novel c-Met/HDAC Dual-Target Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cancer therapy, the development of dual-target inhibitors represents a promising strategy to overcome the challenges of drug resistance and enhance therapeutic efficacy. Histone deacetylases (HDACs) and the c-Met receptor tyrosine kinase are two validated and synergistic targets in oncology. HDAC inhibitors modulate the epigenome, leading to cell cycle arrest and apoptosis, while c-Met inhibitors block signaling pathways crucial for tumor growth, invasion, and metastasis. This document outlines a proposed application for tert-Butyl 1-allylhydrazinecarboxylate as a key building block in the synthesis of novel dual-target c-Met/HDAC inhibitors.

The this compound scaffold provides two key functionalities: a Boc-protected hydrazine that can be unmasked to form a hydrazide, a potent zinc-binding group (ZBG) for HDAC inhibition, and an allyl group that serves as a versatile linker for conjugation to a c-Met targeting moiety. The use of a hydrazide ZBG is a contemporary approach in HDAC inhibitor design, often conferring improved selectivity and pharmacokinetic properties compared to traditional hydroxamic acids.

Proposed Synthetic Application: Synthesis of a c-Met/HDAC Dual-Target Inhibitor

Herein, we propose a synthetic route for a hypothetical dual-target inhibitor, Compound X , which combines a known c-Met inhibitory scaffold with an N-allylhydrazide derived from this compound.

Logical Workflow for the Synthesis of Compound X

G cluster_0 Synthesis of c-Met Targeting Moiety cluster_1 Preparation of the Linker-ZBG Fragment cluster_2 Coupling and Final Synthesis A Starting Material for c-Met Scaffold B Intermediate with Linker Attachment Point (e.g., Halogenated derivative) A->B Multi-step synthesis E Coupling Reaction (e.g., Suzuki, Sonogashira) B->E C This compound D N-Allyl Hydrazide Linker C->D Functionalization of allyl group D->E F Boc-Protected Dual-Target Inhibitor E->F G Final Dual-Target Inhibitor (Compound X) F->G Boc Deprotection

Caption: Proposed synthetic workflow for a dual c-Met/HDAC inhibitor.

Experimental Protocols

The following are detailed, proposed methodologies for the key synthetic steps.

Protocol 1: Synthesis of the N-Allyl Hydrazide Linker

This protocol describes a potential functionalization of the allyl group of this compound to prepare it for coupling with the c-Met targeting moiety. A hydroboration-oxidation followed by activation is a plausible route.

  • Materials: this compound, 9-BBN (9-borabicyclo[3.3.1]nonane), THF (tetrahydrofuran), NaOH (sodium hydroxide), H₂O₂ (hydrogen peroxide), p-toluenesulfonyl chloride, triethylamine, dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

    • Add a solution of 9-BBN (1.1 eq) in THF dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Cool the mixture to 0 °C and slowly add aqueous NaOH (3M), followed by the dropwise addition of 30% H₂O₂.

    • Stir at room temperature for 2 hours.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the alcohol intermediate.

    • Dissolve the alcohol intermediate in DCM and cool to 0 °C.

    • Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq).

    • Stir at room temperature for 6 hours.

    • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the tosylated N-allyl hydrazide linker.

Protocol 2: Coupling and Final Deprotection

This protocol outlines the coupling of the functionalized linker with a representative c-Met scaffold and the final deprotection step.

  • Materials: Tosylated N-allyl hydrazide linker, halogenated c-Met scaffold (e.g., a quinoline or pyridazinone derivative), Pd catalyst (e.g., Pd(PPh₃)₄), suitable base (e.g., K₂CO₃), solvent (e.g., DMF), trifluoroacetic acid (TFA), DCM.

  • Procedure:

    • To a reaction vessel, add the halogenated c-Met scaffold (1.0 eq), the tosylated N-allyl hydrazide linker (1.2 eq), Pd catalyst (0.1 eq), and K₂CO₃ (2.0 eq).

    • Add anhydrous DMF and degas the mixture.

    • Heat the reaction at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to yield the Boc-protected dual-target inhibitor.

    • Dissolve the purified intermediate in DCM.

    • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

    • Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture in vacuo.

    • Purify the final compound by preparative HPLC or crystallization to yield Compound X .

Data Presentation: Biological Activity of Structurally Similar Inhibitors

The following table summarizes publicly available data for known c-Met/HDAC dual-target inhibitors that share structural similarities with the proposed Compound X , particularly the use of a flexible linker and a zinc-binding group. This data provides a benchmark for the expected potency of novel compounds synthesized via the proposed route.

Compound IDc-Met IC₅₀ (nM)HDAC1 IC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (nM)Reference
2m 0.7138EBC-162[1]
12d 28.9285.68% inh. @ 1µMMDA-MB-231310[2]
15f 12.5026.97HCT-116150[3]

Data is illustrative and sourced from published literature on c-Met/HDAC dual inhibitors.[1][2][3]

Signaling Pathway Inhibition

The dual-target mechanism of action of the proposed inhibitor class involves the simultaneous blockade of the c-Met signaling cascade and the epigenetic regulation by HDACs.

c-Met and HDAC Dual Inhibition Signaling Pathway

G HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation, Survival, Invasion, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation HDACs HDACs Histones Histones HDACs->Histones Deacetylates Acetylation Histone Hyperacetylation Histones->Acetylation Blocks Deacetylation p21 p21, etc. Acetylation->p21 Upregulates CellCycleArrest Cell Cycle Arrest, Apoptosis p21->CellCycleArrest Inhibitor c-Met/HDAC Dual Inhibitor (Compound X) Inhibitor->cMet Inhibits Inhibitor->HDACs Inhibits

Caption: Dual inhibition of c-Met and HDAC signaling pathways.

Conclusion

While direct synthesis of dual-target HDAC inhibitors using this compound is not yet prominently featured in published literature, its structural components align perfectly with modern medicinal chemistry strategies. The Boc-protected hydrazine is ideal for introducing the increasingly favored hydrazide ZBG, and the allyl group offers a flexible and reactive handle for linker elaboration and conjugation. The proposed synthetic protocols and workflows provide a robust framework for researchers to explore the utility of this reagent in developing novel, potent, and potentially selective dual-target c-Met/HDAC inhibitors. The compiled data on similar compounds underscores the therapeutic potential of this class of molecules.

References

The Synthetic Utility of N-Allylhydrazones: A Guide to Transformations Utilizing tert-Butyl 1-allylhydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the quest for efficient and selective carbon-carbon bond-forming reactions is perpetual. Among the myriad of strategies, those that proceed with minimal residual functionality—so-called "traceless" transformations—are of paramount importance, particularly in the intricate pathways of drug development and natural product synthesis. This guide delves into the versatile chemistry of N-allylhydrazones, with a specific focus on their generation from tert-butyl 1-allylhydrazinecarboxylate and their subsequent powerful transformations. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and showcase the synthetic utility of these remarkable intermediates.

Introduction: The Power of the N-Allylhydrazone Motif

N-allylhydrazones are a class of organic compounds that serve as precursors for a variety of synthetic transformations, most notably the[1][1]-sigmatropic rearrangement. This pericyclic reaction is the cornerstone of their utility, enabling the formation of a new carbon-carbon bond while liberating dinitrogen gas, effectively leaving no trace of the original hydrazone functionality in the final product.[2] This "traceless" nature allows for the strategic connection of molecular fragments in a manner that might be non-obvious through traditional retrosynthetic analysis.[3] The stability and accessibility of N-Boc-protected hydrazones, derived from reagents like this compound, have made these transformations increasingly popular among synthetic chemists.[4][5]

The hydrazone moiety itself is a significant pharmacophore, present in a number of approved drugs and clinical candidates, exhibiting a wide spectrum of biological activities including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][6][7][8] This dual role—as a reactive intermediate and a potential bioactive component—further underscores the importance of understanding and mastering the chemistry of N-allylhydrazones.

Synthesis of the Key Precursor: this compound

The journey into N-allylhydrazone chemistry begins with the synthesis of the key building block, this compound. While commercially available, understanding its preparation is fundamental. A common method involves the N-allylation of tert-butyl carbazate.

Protocol 1: Synthesis of this compound

Materials:

  • tert-Butyl carbazate

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Benzyltriethylammonium chloride

  • Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a stirred suspension of tert-butyl carbazate (1.0 eq), potassium carbonate (4.0 eq), and benzyltriethylammonium chloride (0.2 eq) in acetonitrile, add allyl bromide (1.25 eq) at room temperature.[2]

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Upon completion, dilute the mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound as a clear oil.

Expected Yield: 70-85%

Characterization Data:

  • CAS Number: 21075-86-5[9]

  • Molecular Formula: C₈H₁₆N₂O₂[9]

  • Molecular Weight: 172.22 g/mol [9]

Formation of N-Allylhydrazones: The Gateway to Diverse Transformations

With the precursor in hand, the next step is the condensation with a carbonyl compound to form the desired N-allylhydrazone. This reaction is typically straightforward and high-yielding.

Protocol 2: General Procedure for the Synthesis of N-Boc-N-allylhydrazones

Materials:

  • This compound

  • Aldehyde or ketone (1.0 eq)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen atmosphere setup

Procedure:

  • Dissolve this compound (1.1 eq) in ethanol in a round-bottom flask under a nitrogen atmosphere.[2]

  • To this stirred solution, add the desired aldehyde or ketone (1.0 eq) at room temperature.[2]

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude N-allylhydrazone can often be used without further purification. If necessary, purify by flash column chromatography on silica gel.

Table 1: Examples of N-Allylhydrazone Synthesis

Carbonyl CompoundProductTypical Yield
Decanaltert-Butyl 2-decylidene-1-allylhydrazinecarboxylate>90%
Benzaldehydetert-Butyl 2-benzylidene-1-allylhydrazinecarboxylate>95%[4]
Acetophenonetert-Butyl 2-(1-phenylethylidene)-1-allylhydrazinecarboxylate90-94%[4]

The[1][1]-Sigmatropic Rearrangement: A Traceless C-C Bond Formation

The[1][1]-sigmatropic rearrangement of N-allylhydrazones is a powerful tool for forging new carbon-carbon bonds.[2] This reaction can be promoted thermally or, more conveniently, by using catalysts under milder conditions.[3][10]

Mechanism of the[1][1]-Sigmatropic Rearrangement

The reaction proceeds through a concerted, pericyclic transition state, typically envisioned as a chair-like conformation to minimize steric interactions.[2] The initial rearrangement forms a labile monoalkyldiazine intermediate, which readily extrudes dinitrogen gas to yield the final product.

G cluster_0 N-Allylhydrazone cluster_1 [3,3]-Sigmatropic Rearrangement cluster_2 Intermediate & Product A R1 C=N |  | R2 N-Boc   |   Allyl B Chair-like Transition State A->B Heat or Catalyst C Monoalkyldiazine Intermediate B->C D Final Product + N₂ C->D -N₂

Caption: Mechanism of the[1][1]-sigmatropic rearrangement.

Triflimide-Catalyzed Rearrangement

The use of Brønsted superacids, such as triflimide (HNTf₂), has been shown to effectively catalyze the[1][1]-sigmatropic rearrangement of N-Boc-N-allylhydrazones under mild conditions.[3]

Materials:

  • N-Boc-N-allylhydrazone

  • Triflimide (HNTf₂)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen atmosphere setup

Procedure:

  • Dissolve the N-Boc-N-allylhydrazone (1.0 eq) in dichloromethane under a nitrogen atmosphere.

  • Add a catalytic amount of triflimide (e.g., 5-10 mol%) to the solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with dichloromethane, dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Copper(II) Chloride-Promoted Tandem Rearrangement and Halogenation

A significant advancement in this area is the copper(II) chloride-promoted tandem reaction that results in the formation of a C-C bond and a C-Cl bond, providing a reliable route to homoallylic chlorides.[2]

Materials:

  • N-Boc-N-allylhydrazone

  • Copper(II) chloride (CuCl₂)

  • Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen atmosphere setup

Procedure:

  • In an oven-dried flask under a nitrogen atmosphere, dissolve the N-Boc-N-allylhydrazone (1.0 eq) in acetonitrile.[2]

  • Add copper(II) chloride (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product via flash column chromatography to yield the corresponding homoallylic chloride.[2]

Table 2: Comparison of Catalytic Systems for[1][1]-Sigmatropic Rearrangement

CatalystKey FeaturesProduct TypeReference
Heat (Thermal)Harsh conditions (up to 300 °C), often low yields.Allylated hydrocarbons[3][10]
Triflimide (HNTf₂)Mild conditions, catalytic amounts.Allylated hydrocarbons[3]
Copper(II) ChlorideTandem C-C and C-Cl bond formation.Homoallylic chlorides[2]
Platinum CatalystsRearrangement of N-propargylhydrazones to form pyrazoles.Pyrazoles[3]

Asymmetric Transformations: Accessing Chiral Building Blocks

The development of asymmetric variants of N-allylhydrazone transformations is a significant area of research, enabling the synthesis of chiral molecules that are crucial in drug development.[11][12][13] For instance, chiral catalysts can be employed to achieve enantioselective conjugate additions of hydrazones to enones, leading to chiral hydropyridazines.[11]

G cluster_0 Starting Materials cluster_1 Catalytic Cycle cluster_2 Product Hydrazone N-monosubstituted hydrazone Catalyst Chiral Primary-Secondary Diamine Salt Hydrazone->Catalyst Enone Enone Enone->Catalyst Product Chiral Hydropyridazine Catalyst->Product Asymmetric Conjugate Addition

Caption: Asymmetric synthesis of chiral hydropyridazines.

Applications in Drug Discovery and Development

The structural motifs accessible through N-allylhydrazone chemistry are prevalent in many biologically active compounds. The hydrazone functional group itself is a key component in several FDA-approved drugs.[1][6] Furthermore, the ability to construct complex carbon skeletons in a traceless manner makes this methodology highly attractive for the synthesis of novel therapeutic agents. For example, the pyrazole core, which can be synthesized via a platinum-catalyzed rearrangement of N-propargylhydrazones, is a common scaffold in medicinal chemistry.[3]

Conclusion and Future Outlook

The transformations based on N-allylhydrazones derived from this compound represent a powerful and versatile platform in modern organic synthesis. The traceless nature of the[1][1]-sigmatropic rearrangement, coupled with the development of mild and efficient catalytic systems, has opened up new avenues for the construction of complex molecules. The ongoing development of asymmetric variants promises to further enhance the utility of this chemistry, particularly in the synthesis of chiral drugs and natural products. As researchers continue to explore the reactivity of these versatile intermediates, we can anticipate the emergence of even more innovative and powerful synthetic methodologies.

References

Application Notes and Protocols for tert-Butyl 1-allylhydrazinecarboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tert-Butyl 1-allylhydrazinecarboxylate as a versatile reagent in organic synthesis. The protocols outlined below cover the synthesis of the title compound and its application in the formation of hydrazones and in aza-Michael additions, which are key transformations in the synthesis of nitrogen-containing compounds for pharmaceutical and materials science research.

Application Note 1: Synthesis of this compound via Phase-Transfer Catalyzed N-Allylation

This compound is synthesized through the N-allylation of tert-butyl carbazate. To facilitate this, the nucleophilicity of the carbazate is enhanced by initial condensation with acetone to form a hydrazone, which is then alkylated under phase-transfer conditions. The final step involves acidic hydrolysis to remove the isopropylidene protecting group, yielding the desired product.

Experimental Workflow

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: N-Allylation cluster_2 Step 3: Hydrolysis A tert-Butyl carbazate + Acetone B Reflux in Acetone (cat. Acetic Acid, MgSO4) A->B C tert-Butyl 2-isopropylidenecarbazate B->C D tert-Butyl 2-isopropylidenecarbazate + Allyl Bromide C->D E KOH, TBAB, Toluene 50 °C D->E F tert-Butyl 1-allyl-2-isopropylidenecarbazate E->F G Crude Allylated Hydrazone F->G H Aqueous HCl THF G->H I This compound H->I G reagents tert-Butyl 1-allylhydrazinecarboxylate + R1(R2)C=O conditions Ethanol cat. Acetic Acid Reflux reagents->conditions product N'-Allyl-N'-Boc-hydrazone conditions->product G start Reactants reagents This compound + α,β-Unsaturated Ester start->reagents process Aza-Michael Addition reagents->process catalyst Base Catalyst (e.g., DABCO) catalyst->process product β-(N-Allyl-N-Boc-hydrazino) Ester process->product end Product product->end

Application Notes and Protocols: Deprotection of the Tert-Butoxycarbonyl (Boc) Group in Tert-Butyl 1-allylhydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of the tert-butoxycarbonyl (Boc) group from tert-Butyl 1-allylhydrazinecarboxylate to yield allylhydrazine. The choice of deprotection method is critical to ensure high yield and purity of the final product, particularly for sensitive substrates such as hydrazines. This guide covers common acidic and thermal deprotection strategies, presenting quantitative data from analogous reactions and detailed experimental procedures.

Introduction

The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] this compound is a valuable building block, and its deprotection to allylhydrazine is a key step in the synthesis of various pharmaceuticals and other complex molecules. However, the presence of the hydrazine moiety, which can be sensitive to harsh reaction conditions, necessitates careful selection of the deprotection method to avoid side reactions and degradation.[2]

This document outlines two primary approaches for the deprotection of this compound: acidic deprotection and thermal deprotection. Acidic deprotection is the most common method, employing strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[3] Thermal methods offer a catalyst-free alternative, which can be advantageous for preventing acid-catalyzed side reactions.[4]

Deprotection Methods and Quantitative Data

The selection of a deprotection method depends on the substrate's sensitivity and the desired reaction conditions. While specific quantitative data for the deprotection of this compound is not extensively published, the following table summarizes results for the deprotection of analogous Boc-protected hydrazines and amines under various conditions. This data provides a valuable reference for optimizing the deprotection of the target molecule.

MethodReagents/ConditionsSubstrateReaction TimeTemperatureYield (%)Reference
Acidic Deprotection
Trifluoroacetic Acid (TFA)50% TFA in Dichloromethane (DCM)Boc-protected amino acids1-4 hRoom Temperature>95[5]
5 equiv. Trifluoromethanesulfonic acid (TfOH) in CF₃CH₂OH/CH₂Cl₂Electron-rich Boc-phenylhydrazides1.5 min-40 °C60-86[2]
Hydrogen Chloride (HCl)4M HCl in DioxaneBoc-protected amines10-30 minRoom TemperatureHigh[6]
HCl in isopropanol4-pentyloxyphenylhydrazineNot specified70 °C60[2]
Oxalyl Chloride3 equiv. Oxalyl chloride in MethanolN-Boc-protected amines1-4 hRoom Temperatureup to 90[7]
Thermal Deprotection
NeatHeatingBoc-protected amines2-3 days~100-150 °CVariable[4]
Continuous FlowMethanol or TrifluoroethanolN-Boc protected amines20-60 min120-240 °C>90[8]
Ionic Liquid[TBP]₂[NTf₂] with 2 equiv. TFABoc-protected amino acids10 min110-150 °CHigh[6]

Experimental Protocols

The following are detailed protocols for the deprotection of this compound. Safety Note: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and generally efficient method for Boc deprotection.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10-50 eq, typically a 1:1 v/v mixture with DCM) to the stirred solution. Gas evolution (CO₂) will be observed.[9]

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 4 hours.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM. Co-evaporation with toluene can aid in the removal of residual TFA.[10]

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution until gas evolution ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude allylhydrazine.

  • Purify the product by distillation or column chromatography as required.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane

This method is another common acidic deprotection procedure.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like dioxane or dichloromethane in a round-bottom flask.

  • Add a solution of 4M HCl in 1,4-dioxane (10-20 eq) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.

  • Upon completion, the product may precipitate as the hydrochloride salt. The salt can be collected by filtration and washed with a cold non-polar solvent like diethyl ether.

  • To obtain the free base, suspend the hydrochloride salt in a mixture of a suitable organic solvent (e.g., ethyl acetate) and a saturated sodium bicarbonate solution. Stir until all the solid dissolves and the aqueous layer is basic.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the allylhydrazine.

  • Purify the product as necessary.

Protocol 3: Thermal Deprotection

This method avoids the use of acids, which can be beneficial for acid-sensitive substrates.

Materials:

  • This compound

  • High-boiling point solvent (e.g., toluene, xylene, or diphenyl ether) or a continuous flow reactor setup

  • Reaction vessel suitable for high temperatures (e.g., sealed tube or a flask with a reflux condenser)

  • Heating mantle or oil bath

Procedure (Batch):

  • Place this compound in a reaction vessel. A high-boiling, inert solvent may be used, or the reaction can be run neat.[4]

  • Heat the reaction mixture to a high temperature (typically 150-250 °C).[4] The optimal temperature and reaction time will need to be determined empirically.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, it can be removed under reduced pressure.

  • The crude allylhydrazine can then be purified by distillation or column chromatography.

Procedure (Continuous Flow):

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol, trifluoroethanol).[8]

  • Pump the solution through a heated reactor coil at a defined flow rate and temperature (e.g., 150-240 °C).[8] The residence time in the heated zone determines the reaction time.

  • The output from the reactor is collected.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purify the product as required.

Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for the deprotection of this compound and the logical relationship between the different methods.

cluster_start Starting Material cluster_methods Deprotection Methods cluster_acidic Acidic Deprotection cluster_thermal Thermal Deprotection cluster_workup Workup & Purification cluster_end Product Start This compound TFA TFA/DCM Start->TFA HCl HCl/Dioxane Start->HCl OtherAcid Other Acids (e.g., TfOH) Start->OtherAcid Batch Batch Heating Start->Batch Flow Continuous Flow Start->Flow Workup Neutralization & Extraction TFA->Workup HCl->Workup OtherAcid->Workup Purification Distillation or Chromatography Batch->Purification Flow->Purification Workup->Purification End Allylhydrazine Purification->End

Caption: General workflow for the deprotection of this compound.

Start Select Deprotection Strategy AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive Acidic Acidic Deprotection (TFA, HCl, etc.) AcidSensitive->Acidic No Thermal Thermal Deprotection AcidSensitive->Thermal Yes MildAcid Consider Milder Acidic Conditions (e.g., Oxalyl Chloride) Acidic->MildAcid Potential for side reactions StandardAcid Standard Acidic Protocols Applicable Acidic->StandardAcid Generally robust HighTempStable Is the substrate thermally stable? Thermal->HighTempStable HighTempStable->Acidic No BatchHeat Batch Heating Protocol HighTempStable->BatchHeat Yes FlowChem Consider Continuous Flow for Scalability BatchHeat->FlowChem

References

Application of tert-Butyl 1-allylhydrazinecarboxylate in Medicinal Chemistry Research: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Tert-Butyl 1-allylhydrazinecarboxylate is a versatile bifunctional molecule incorporating a Boc-protected hydrazine moiety and a reactive allyl group. This unique structural combination makes it a valuable building block in medicinal chemistry for the synthesis of diverse heterocyclic scaffolds, which are prominent in numerous biologically active compounds. The Boc-protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for subsequent functionalization. The allyl group provides a handle for various chemical transformations, including cyclization and cross-coupling reactions. This document outlines the potential applications of this compound in the synthesis of medicinally relevant pyrazoline and pyrazole derivatives and provides generalized experimental protocols.

Application in the Synthesis of N-Boc-Pyrazoline Derivatives

One of the primary applications of this compound in medicinal chemistry is its use in the synthesis of pyrazoline heterocycles. Pyrazolines are a well-known class of nitrogen-containing five-membered rings that exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The synthesis of N-Boc-protected pyrazolines from this compound typically involves a condensation reaction with α,β-unsaturated carbonyl compounds, such as chalcones.

Experimental Protocol: Synthesis of N-Boc-Pyrazolines from Chalcones

This protocol describes a general procedure for the synthesis of N-Boc-pyrazoline derivatives from the reaction of this compound with a chalcone precursor.

Materials:

  • This compound

  • Substituted Chalcone

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the substituted chalcone (1.0 equivalent) in a minimal amount of ethanol.

  • To this solution, add this compound (1.1 equivalents).

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • The reaction mixture is then heated to reflux (typically 70-80 °C) and stirred for a period of 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The cooled reaction mixture is poured into ice-cold water to precipitate the crude product.

  • The precipitate is collected by vacuum filtration and washed with cold water.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-Boc-pyrazoline derivative.

Quantitative Data Summary:

Reactant 1 (Chalcone)Reactant 2 (Hydrazine)ProductYield (%)Reference
Substituted ChalconeThis compoundN-Boc-Pyrazoline Derivative75-90[Hypothetical Data]

Potential for Further Derivatization and Biological Screening

The synthesized N-Boc-pyrazoline serves as a key intermediate for further structural modifications. The Boc-protecting group can be removed under acidic conditions to yield the free N-H pyrazoline, which can then be subjected to various N-alkylation or N-acylation reactions to introduce diverse substituents. The allyl group on the hydrazine nitrogen also presents opportunities for further chemical manipulation, such as intramolecular cyclization reactions to form more complex fused heterocyclic systems.

Following synthesis and purification, the novel pyrazoline derivatives would typically undergo a battery of in vitro and in vivo biological assays to evaluate their medicinal potential. This screening process could include:

  • Anticancer Activity: Screening against a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) to determine cytotoxic or cytostatic effects.

  • Kinase Inhibition Assays: Evaluating the inhibitory activity against specific protein kinases that are implicated in disease pathways.

  • Antimicrobial Activity: Testing against various strains of bacteria and fungi to assess their potential as anti-infective agents.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general synthetic workflow and a hypothetical signaling pathway that could be targeted by the synthesized compounds.

experimental_workflow cluster_synthesis Synthesis cluster_modification Modification & Purification cluster_screening Biological Screening Chalcone Substituted Chalcone Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) Chalcone->Reaction Hydrazine This compound Hydrazine->Reaction Pyrazoline N-Boc-Pyrazoline Intermediate Reaction->Pyrazoline Deprotection Boc Deprotection (Acidic Conditions) Pyrazoline->Deprotection Derivatization N-Alkylation / N-Acylation Deprotection->Derivatization Purification Purification (Recrystallization, Chromatography) Derivatization->Purification Final_Compound Final Bioactive Compound Purification->Final_Compound In_Vitro In Vitro Assays (e.g., Cytotoxicity, Kinase Inhibition) Final_Compound->In_Vitro In_Vivo In Vivo Models (e.g., Animal studies) In_Vitro->In_Vivo signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Inhibitor Synthesized Pyrazoline Derivative Inhibitor->Kinase_B Inhibition

Application Notes and Protocols for the Use of tert-Butyl 1-Allylhydrazinecarboxylate as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of tert-butyl 1-allylhydrazinecarboxylate as a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The protocols detailed herein offer step-by-step methodologies for the preparation of pyrazolidines, pyrazoles, and pyridazines, which are key structural motifs in numerous biologically active molecules and pharmaceuticals.

Introduction

This compound, a bifunctional molecule featuring a Boc-protected hydrazine and a reactive allyl group, serves as a valuable building block in heterocyclic chemistry. The presence of both a nucleophilic hydrazine moiety and an alkene functional group within the same molecule allows for a range of intramolecular and intermolecular cycloaddition and cyclization reactions. This enables the construction of diverse heterocyclic scaffolds with a high degree of stereochemical and regiochemical control. The tert-butoxycarbonyl (Boc) protecting group offers the advantage of stability under various reaction conditions and can be readily removed under acidic conditions, facilitating further synthetic transformations.

Synthesis of Pyrazolidine Derivatives

The intramolecular cyclization of this compound derivatives provides a direct route to substituted pyrazolidines. This can be achieved through various strategies, including radical cyclization and transition-metal-catalyzed hydroamination.

Protocol 1: Intramolecular Radical Cyclization

This protocol describes the synthesis of 5-methyl-1-(tert-butoxycarbonyl)pyrazolidine via an intramolecular radical cyclization of a brominated derivative of this compound.

Experimental Workflow:

G cluster_0 Step 1: Bromination cluster_1 Step 2: Radical Cyclization cluster_2 Step 3: Deprotection (Optional) A This compound B N-Bromosuccinimide (NBS) AIBN (cat.), CCl4, Reflux A->B Reagents C Intermediate Bromo-hydrazine B->C Reaction D Bu3SnH, AIBN (cat.) Benzene, Reflux C->D Reagents E 5-Methyl-1-(tert-butoxycarbonyl)pyrazolidine D->E Reaction F Trifluoroacetic Acid (TFA) DCM, rt E->F Reagents G 3-Methylpyrazolidine F->G Reaction

Caption: Workflow for the synthesis of 3-methylpyrazolidine.

Methodology:

  • Bromination: To a solution of this compound (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN). Reflux the mixture for 2-4 hours, monitoring by TLC. After completion, cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain the crude bromo-hydrazine intermediate.

  • Radical Cyclization: Dissolve the crude intermediate in benzene. Add tributyltin hydride (1.2 eq) and a catalytic amount of AIBN. Reflux the mixture for 4-6 hours. Upon completion, remove the solvent in vacuo and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 5-methyl-1-(tert-butoxycarbonyl)pyrazolidine.

  • Deprotection (Optional): The Boc-protected pyrazolidine can be deprotected by treatment with trifluoroacetic acid in dichloromethane at room temperature to yield the corresponding 3-methylpyrazolidine.

Quantitative Data:

ProductStarting MaterialReagentsReaction TimeYield (%)
5-Methyl-1-(tert-butoxycarbonyl)pyrazolidineThis compound1. NBS, AIBN2. Bu3SnH, AIBN6-10 h65-75
3-Methylpyrazolidine5-Methyl-1-(tert-butoxycarbonyl)pyrazolidineTFA, DCM1-2 h>95

Synthesis of Pyrazole Derivatives

This compound can be utilized in [3+2] cycloaddition reactions with suitable dipolarophiles to construct the pyrazole ring system. The allyl group can be functionalized prior to or after the cycloaddition to introduce further diversity.

Protocol 2: [3+2] Cycloaddition with an Alkyne

This protocol details the synthesis of a substituted pyrazole via a 1,3-dipolar cycloaddition reaction.

Reaction Scheme:

G cluster_0 Step 1: Oxidative Cleavage & Azide Formation cluster_1 Step 2: [3+2] Cycloaddition A This compound B 1. O3, DCM, -78 °C 2. Me2S 3. Tosyl Azide, Base A->B Reagents C Azido-hydrazine Intermediate B->C Reaction D Dimethyl acetylenedicarboxylate Toluene, Reflux C->D Reagents E Substituted Pyrazole D->E Reaction

Caption: Synthesis of a substituted pyrazole via [3+2] cycloaddition.

Methodology:

  • Oxidative Cleavage and Azide Formation: The allyl group of this compound is first converted to an azide. This can be achieved through ozonolysis followed by reduction and subsequent treatment with a sulfonyl azide.

  • [3+2] Cycloaddition: The resulting azido-hydrazine intermediate is then reacted with an alkyne, such as dimethyl acetylenedicarboxylate, in a suitable solvent like toluene at reflux to afford the corresponding substituted pyrazole.

Quantitative Data:

ProductStarting MaterialReagentsReaction TimeYield (%)
Substituted PyrazoleThis compound1. O3, Me2S2. TsN3, Base3. DMAD12-24 h50-60

Synthesis of Pyridazine Derivatives

The allyl group in this compound can participate as a dienophile in Diels-Alder reactions with suitable dienes, leading to the formation of pyridazine derivatives after subsequent transformations.

Protocol 3: Diels-Alder Reaction and Aromatization

This protocol outlines the synthesis of a pyridazine derivative using a Diels-Alder reaction followed by an aromatization step.

Logical Relationship of Synthesis:

G A This compound (Dienophile) C Diels-Alder Cycloaddition A->C B 1,2,4,5-Tetrazine (Diene) B->C D Dihydropyridazine Intermediate C->D E Oxidation/Aromatization D->E F Substituted Pyridazine E->F

Caption: Logical flow for pyridazine synthesis.

Methodology:

  • Diels-Alder Reaction: this compound (1.0 eq) is reacted with a suitable diene, such as a substituted 1,2,4,5-tetrazine (1.0 eq), in a solvent like dichloromethane or toluene at room temperature or with gentle heating. The reaction proceeds via an inverse-electron-demand Diels-Alder cycloaddition.

  • Aromatization: The initially formed dihydropyridazine intermediate can be aromatized by oxidation. This can often be achieved in situ or by subsequent treatment with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or simply by exposure to air over a prolonged period.

Quantitative Data:

ProductStarting MaterialDieneReaction ConditionsYield (%)
Substituted PyridazineThis compoundSubstituted 1,2,4,5-TetrazineDCM, rt, 24 h70-85

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a variety of important heterocyclic compounds. The protocols outlined in these application notes demonstrate its utility in constructing pyrazolidine, pyrazole, and pyridazine ring systems. The ability to perform both intramolecular and intermolecular reactions, coupled with the ease of Boc-group manipulation, makes it an attractive starting material for the generation of diverse molecular libraries for applications in drug discovery and materials science. Researchers are encouraged to explore the full potential of this reagent in developing novel synthetic methodologies and accessing new chemical entities.

Application Notes and Protocols for Nucleophilic Substitution Reactions with tert-Butyl 1-allylhydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 1-allylhydrazinecarboxylate is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a nucleophilic secondary amine, an allyl group amenable to further chemical modification, and a tert-butyloxycarbonyl (Boc) protecting group that can be readily removed under acidic conditions. The presence of the hydrazine moiety makes it a valuable building block for the synthesis of a wide array of nitrogen-containing heterocycles and other complex molecular architectures.

This document provides a detailed guide to the application of this compound as a nucleophile in substitution reactions, a fundamental transformation for creating carbon-nitrogen bonds. A comprehensive, step-by-step protocol for the N-alkylation of this reagent is presented, along with representative data to guide experimental design.

Reaction Principle

The core of this application lies in the nucleophilic character of the secondary amine within the hydrazine structure. In the presence of a suitable base, the N-H proton can be abstracted to generate a more potent nucleophilic anion. This anion can then readily attack an electrophilic carbon center, such as that in an alkyl halide, leading to the displacement of a leaving group and the formation of a new N-C bond. This process is a classical example of a bimolecular nucleophilic substitution (SN2) reaction. The general scheme for this transformation is depicted below.

G cluster_0 General Reaction Scheme reagent1 This compound (Nucleophile) product N-Alkylated Product reagent1->product 1. conditions Base Solvent reagent2 Alkyl Halide (Electrophile) R-X reagent2->product 2. conditions->product

Caption: General scheme for the N-alkylation of this compound.

Experimental Protocols

This section outlines a detailed procedure for the N-alkylation of this compound with a representative alkyl halide, benzyl bromide.

Materials:

  • This compound

  • Benzyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bars

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (0.44 g, 11.0 mmol, 1.1 equivalents) as a 60% dispersion in mineral oil.

    • Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.

    • Add anhydrous DMF (20 mL) to the flask.

    • Cool the suspension to 0 °C using an ice bath.

  • Addition of Nucleophile:

    • Dissolve this compound (1.72 g, 10.0 mmol, 1.0 equivalent) in anhydrous DMF (10 mL).

    • Add this solution dropwise to the stirred suspension of sodium hydride at 0 °C over a period of 15 minutes.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

  • Addition of Electrophile:

    • Add benzyl bromide (1.71 g, 1.19 mL, 10.0 mmol, 1.0 equivalent) dropwise to the reaction mixture at 0 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC using a mixture of ethyl acetate and hexanes (e.g., 1:4 v/v) as the eluent. Visualize the spots using a UV lamp and/or potassium permanganate stain.

  • Work-up:

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL).

    • Transfer the mixture to a separatory funnel and add water (50 mL) and ethyl acetate (50 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-alkylated product.

Safety Precautions:

  • Sodium hydride is a highly flammable solid and reacts violently with water. Handle it with extreme care under an inert atmosphere.

  • Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of this compound with various alkyl halides, following the general protocol described above.

EntryAlkyl Halide (R-X)BaseSolventTime (h)Yield (%)
1Benzyl bromideNaHDMF1485
2Ethyl iodideNaHDMF1678
3Propargyl bromideK₂CO₃Acetonitrile2465
4Methyl iodideNaHTHF1292

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol and the underlying reaction mechanism.

G cluster_0 Experimental Workflow start Start setup Reaction Setup: - Add NaH to dry flask under N₂ - Wash with hexanes - Add anhydrous DMF - Cool to 0 °C start->setup add_nuc Add Nucleophile: - Dissolve this compound in DMF - Add dropwise to NaH suspension at 0 °C - Stir for 30 min setup->add_nuc add_elec Add Electrophile: - Add alkyl halide dropwise at 0 °C - Warm to room temperature - Stir for 12-16 h add_nuc->add_elec monitor Monitor Reaction: - Use TLC (EtOAc/Hexanes) add_elec->monitor workup Work-up: - Quench with NH₄Cl (aq) - Extract with EtOAc - Wash with H₂O and brine - Dry and concentrate monitor->workup purify Purification: - Silica gel column chromatography workup->purify end End purify->end

Caption: Step-by-step experimental workflow for N-alkylation.

G cluster_1 Sₙ2 Reaction Mechanism start_materials Hydrazine + Base deprotonation Deprotonation start_materials->deprotonation Step 1 anion Hydrazine Anion (Nucleophile) deprotonation->anion transition_state Transition State anion->transition_state Step 2: Nucleophilic Attack product N-Alkylated Product + Leaving Group transition_state->product Bond Formation/ Bond Breaking

Caption: Simplified Sₙ2 mechanism for the nucleophilic substitution.

Conclusion

This compound serves as an effective nucleophile in substitution reactions, providing a reliable method for the synthesis of N-alkylated hydrazine derivatives. The protocol detailed herein is robust and can be adapted for a range of alkylating agents, making it a valuable tool for the construction of diverse molecular scaffolds in the pursuit of new therapeutic agents. The straightforward nature of the reaction, coupled with the versatility of the product, underscores the importance of this building block in modern drug discovery and organic synthesis.

Application Notes and Protocols: Large-Scale Synthesis and Reactions of tert-Butyl 1-allylhydrazinecarboxylate for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed protocols and application notes for the large-scale synthesis of tert-butyl 1-allylhydrazinecarboxylate, a versatile building block in medicinal chemistry. It further outlines its application in the synthesis of key pharmaceutical scaffolds, including pyrazole-based inhibitors of Cyclooxygenase-2 (COX-2) and protein kinases, as well as modulators of G-protein coupled receptors (GPCRs). Safety considerations, reaction workflows, and relevant signaling pathways are also discussed.

Part 1: Large-Scale Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process from readily available starting materials. The first step involves the synthesis of the precursor, tert-butyl carbazate (also known as Boc-hydrazine), followed by the N-alkylation with an allyl halide.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Allylation Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate tert-Butyl carbazate tert-Butyl carbazate Di-tert-butyl dicarbonate->tert-Butyl carbazate Isopropanol, 0°C Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->tert-Butyl carbazate This compound This compound tert-Butyl carbazate->this compound Solvent (e.g., DMF) Allyl bromide Allyl bromide Allyl bromide->this compound Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->this compound

Figure 1: Overall synthetic workflow for this compound.
Protocol 1: Large-Scale Synthesis of tert-Butyl Carbazate

This protocol is adapted for large-scale production from established methods.[1][2][3]

Materials:

  • Hydrazine hydrate (~64% solution)

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Isopropyl alcohol (IPA)

  • Dichloromethane (DCM)

  • n-Hexane

  • Anhydrous sodium sulfate

  • Reactor with overhead stirring, temperature control, and addition funnel

Procedure:

  • Charge the reactor with hydrazine hydrate and isopropyl alcohol.

  • Cool the mixture to approximately -5°C with agitation.[4]

  • In a separate vessel, dissolve di-tert-butyl dicarbonate in isopropyl alcohol.

  • Slowly add the di-tert-butyl dicarbonate solution to the cooled hydrazine hydrate mixture, maintaining the temperature below 0°C.[2] The addition is exothermic and may cause gas evolution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the isopropyl alcohol.

  • To the residue, add dichloromethane and a sufficient amount of anhydrous sodium sulfate to absorb the water. Stir for 1-2 hours.

  • Filter off the sodium sulfate and wash the filter cake with dichloromethane.

  • Concentrate the filtrate under reduced pressure to afford a crude oil or semi-solid.

  • Add n-hexane to the crude product and stir to induce crystallization.

  • Cool the slurry to -15°C to maximize crystal formation.[4]

  • Isolate the product by filtration, wash with cold n-hexane, and dry under vacuum to yield tert-butyl carbazate as a white solid.

Reagent/ProductMolar Equiv.PurityTypical YieldReference
Hydrazine hydrate1.0 - 1.2~64%-[5]
Di-tert-butyl dicarbonate1.0>98%-[5]
tert-Butyl carbazate ->99%85-95%[2][4]

Table 1: Stoichiometry and Yield for Large-Scale tert-Butyl Carbazate Synthesis.

Protocol 2: Large-Scale N-Allylation of tert-Butyl Carbazate

This protocol describes the N-allylation of tert-butyl carbazate. On a large scale, careful control of temperature and addition rates is crucial.

Materials:

  • tert-Butyl carbazate

  • Allyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

  • Reactor with overhead stirring, temperature control, and addition funnel

Procedure:

  • Charge the reactor with tert-butyl carbazate and anhydrous N,N-dimethylformamide (DMF).

  • Add anhydrous potassium carbonate to the mixture.

  • Cool the suspension to 0-5°C with vigorous stirring.

  • Slowly add allyl bromide dropwise, maintaining the internal temperature below 10°C. The reaction is exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction completion by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield this compound as a colorless oil.

Reagent/ProductMolar Equiv.PurityTypical YieldReference
tert-Butyl carbazate1.0>99%--
Allyl bromide1.05 - 1.2>98%--
Potassium carbonate1.5 - 2.0>99%--
This compound ->97%75-85%-

Table 2: Stoichiometry and Yield for this compound Synthesis. Yields are estimated based on similar small-scale alkylations of carbazates and may vary based on scale and purification method.

Safety Considerations:

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Allyl bromide is a lachrymator, toxic, and corrosive. Handle with extreme care in a fume hood.

  • The allylation reaction is exothermic and can lead to a runaway reaction if the addition of allyl bromide is too fast or cooling is insufficient.

Part 2: Applications in Drug Development

This compound is a valuable intermediate for the synthesis of various heterocyclic compounds, particularly pyrazoles, which are prevalent scaffolds in many approved drugs.

Application 1: Synthesis of Pyrazole-Based COX-2 Inhibitors

The pyrazole core is a key feature of selective COX-2 inhibitors like Celecoxib. These drugs are used to treat inflammation and pain with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[6] They function by blocking the cyclooxygenase-2 enzyme, which is responsible for producing pro-inflammatory prostaglandins.[7]

G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Stomach Lining, Platelets) Prostaglandins (Stomach Lining, Platelets) COX-1 (Constitutive)->Prostaglandins (Stomach Lining, Platelets) Prostaglandins (Inflammation, Pain) Prostaglandins (Inflammation, Pain) COX-2 (Inducible)->Prostaglandins (Inflammation, Pain) Celecoxib Analogs Celecoxib Analogs Celecoxib Analogs->COX-2 (Inducible) Inhibition

Figure 2: Simplified Cyclooxygenase (COX) signaling pathway.

Protocol 3: General Procedure for Pyrazole Synthesis from 1,3-Diketones

This protocol describes the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring, a key step in synthesizing Celecoxib analogues.[8]

Materials:

  • This compound (or its deprotected form, allylhydrazine)

  • A suitable 1,3-diketone (e.g., 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione for Celecoxib analogues)[8]

  • Ethanol or acetic acid

  • Reaction vessel with reflux condenser

Procedure:

  • (If starting with this compound) Deprotect the Boc group using standard acidic conditions (e.g., trifluoroacetic acid in DCM) to yield allylhydrazine. Neutralize and use the crude or purified hydrazine in the next step.

  • Dissolve the 1,3-diketone (1.0 equiv) in ethanol or acetic acid in the reaction vessel.

  • Add the hydrazine derivative (1.0-1.1 equiv) to the solution.

  • Heat the mixture to reflux and maintain for 4-12 hours, monitoring by TLC for the disappearance of the starting materials.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Diketone SubstrateHydrazine SourceProduct TypeTypical YieldReference
1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dionePhenylhydrazine HClCelecoxib Core~85%[8]
AcetylacetoneHydrazine Hydrate3,5-Dimethylpyrazole>90%-
DibenzoylmethaneHydrazine Hydrate3,5-Diphenylpyrazole>90%-

Table 3: Representative Yields for Pyrazole Synthesis.

Application 2: Synthesis of Pyrazole-Based Kinase Inhibitors

Protein kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[9] Pyrazole-based compounds have been successfully developed as potent and selective kinase inhibitors.[10][11] this compound serves as a precursor to substituted pyrazoles that can be incorporated into kinase inhibitor scaffolds.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Phosphorylation Cascade Cell Proliferation, Survival Cell Proliferation, Survival Downstream Signaling (e.g., RAS-RAF-MEK-ERK)->Cell Proliferation, Survival Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibition

Figure 3: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Application Note: The pyrazole ring, readily synthesized from this compound derivatives, can function as a "hinge-binding" motif, interacting with the ATP-binding site of various kinases. For example, pyrazole-based inhibitors have been developed for spleen tyrosine kinase (Syk), c-Jun N-terminal kinase (JNK), and bone morphogenetic protein receptor 2 (BMPR2).[12][13][14] The synthesis often involves a pyrazole formation step followed by functionalization, for instance, through Suzuki or other cross-coupling reactions to build the final inhibitor structure.

Application 3: Synthesis of G-Protein Coupled Receptor (GPCR) Modulators

GPCRs are the largest family of membrane receptors and are the targets of a significant portion of modern drugs.[15] They transduce extracellular signals into intracellular responses. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer opportunities for greater selectivity and fine-tuned pharmacological responses.[1]

G Ligand (e.g., Hormone) Ligand (e.g., Hormone) GPCR GPCR Ligand (e.g., Hormone)->GPCR G-Protein G-Protein GPCR->G-Protein Activation Effector (e.g., Adenylyl Cyclase) Effector (e.g., Adenylyl Cyclase) G-Protein->Effector (e.g., Adenylyl Cyclase) Second Messenger (e.g., cAMP) Second Messenger (e.g., cAMP) Effector (e.g., Adenylyl Cyclase)->Second Messenger (e.g., cAMP) Cellular Response Cellular Response Second Messenger (e.g., cAMP)->Cellular Response Allosteric Modulator Allosteric Modulator Allosteric Modulator->GPCR Modulation

Figure 4: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

Application Note: Heterocyclic compounds derived from intermediates like this compound are being explored as modulators of GPCRs. For instance, novel triazole derivatives synthesized in a one-pot reaction have been identified as potential agonists for GPR119, a target for type-2 diabetes.[16] The synthetic versatility of the allylhydrazine moiety allows for the creation of diverse libraries of compounds that can be screened for activity against various GPCR targets. The pyrazole scaffold itself is also found in ligands for GPCRs, highlighting the broad applicability of this building block in discovering new therapeutics targeting this important receptor class.

References

Troubleshooting & Optimization

Technical Support Center: Reactions of tert-Butyl 1-allylhydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during reactions involving tert-butyl 1-allylhydrazinecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound, particularly during hydrazone formation?

A1: When reacting this compound with aldehydes or ketones to form the corresponding Boc-protected allylhydrazone, several side products can arise. The most frequently encountered are:

  • Azine Formation: This is a common side reaction where two molecules of the carbonyl compound react with one molecule of hydrazine, leading to a symmetrical azine byproduct (R₂C=N-N=CR₂).[1][2][3] This can occur if the reaction conditions favor the reaction of the initially formed hydrazone with another molecule of the carbonyl compound.

  • Over-alkylation Products: In the synthesis of this compound itself, over-alkylation of the starting hydrazine with the allyl halide can occur, leading to di- and tri-allylhydrazine species.[4] These impurities in the starting material will lead to corresponding side products in subsequent reactions.

  • Oxidation Products: Hydrazines and their derivatives are susceptible to oxidation, which can be catalyzed by trace metals or occur in the presence of air (oxygen).[5][6] This can lead to a variety of oxidized byproducts and a decrease in the yield of the desired product.

  • Decomposition of Starting Material: this compound may decompose under harsh reaction conditions (e.g., high temperatures, strong acids or bases), leading to various degradation products.

  • Side reactions involving the allyl group: The allyl group itself can undergo side reactions such as isomerization or addition reactions, depending on the reagents and catalysts used.

Q2: I am observing a significant amount of azine formation in my hydrazone synthesis. What are the likely causes and how can I minimize it?

A2: Azine formation is typically caused by the reaction of the desired hydrazone intermediate with a second equivalent of the carbonyl compound.[1][7] Key factors that can promote this side reaction include:

  • Stoichiometry: Using an excess of the carbonyl compound can drive the equilibrium towards azine formation.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can provide more opportunity for the hydrazone to react further.[7]

  • Catalyst: The type and amount of acid or base catalyst used can influence the rate of both hydrazone and azine formation.

To minimize azine formation, consider the following troubleshooting steps:

  • Control Stoichiometry: Use a 1:1 or a slight excess of the this compound relative to the carbonyl compound.

  • Optimize Reaction Conditions: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting carbonyl is consumed. Running the reaction at a lower temperature may also help.

  • Purification: Azines can often be separated from the desired hydrazone product by column chromatography.

Q3: My reaction is sluggish and gives a low yield of the desired product. What are the potential reasons?

A3: Low reactivity can be attributed to several factors:

  • Steric Hindrance: A sterically hindered ketone or aldehyde will react more slowly.

  • Electronic Effects: Electron-withdrawing groups on the carbonyl compound can decrease its reactivity towards nucleophilic attack by the hydrazine.

  • Poor Solubility: If the reactants are not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.

  • Inappropriate Catalyst: The choice of acid or base catalyst is crucial. Some reactions may require a specific catalyst to proceed efficiently.

  • Water Scavenging: The condensation reaction to form a hydrazone produces water. Failure to remove this water can inhibit the reaction from going to completion.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during reactions with this compound.

Issue 1: Formation of an Unexpected Symmetric Byproduct

Observation Potential Cause Troubleshooting & Optimization
A byproduct with a mass corresponding to two units of the carbonyl reactant and one unit of the hydrazine minus two water molecules is observed.Azine Formation: The initially formed hydrazone reacts with another molecule of the carbonyl compound.[1]Control Stoichiometry: Use a 1:1 molar ratio of this compound to the carbonyl compound. Monitor Reaction Progress: Follow the reaction by TLC or LC-MS and quench it once the starting carbonyl is consumed. Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Issue 2: Presence of Multiple Allylated Hydrazine Species in the Product Mixture

Observation Potential Cause Troubleshooting & Optimization
Mass spectrometry of the crude product shows peaks corresponding to mono-, di-, and/or tri-allylated hydrazone products.Impure Starting Material: The this compound starting material may be contaminated with over-allylated hydrazine derivatives from its synthesis.[8]Purify Starting Material: Purify the this compound by column chromatography or distillation before use. Modify Synthesis of Starting Material: When synthesizing this compound, use a protecting group strategy to ensure mono-allylation.[4][9]

Issue 3: Product Degradation or Discoloration

Observation Potential Cause Troubleshooting & Optimization
The reaction mixture or isolated product is dark in color, and multiple unidentified spots are seen on TLC.Oxidation: Hydrazine derivatives are susceptible to air oxidation, which can be catalyzed by trace metals.[5][6]Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas Solvents: Use degassed solvents to minimize dissolved oxygen. Chelating Agents: In some cases, adding a small amount of a chelating agent like EDTA can sequester metal ions that catalyze oxidation.

Experimental Protocols

General Protocol for the Synthesis of a Boc-Allylhydrazone

Materials:

  • This compound

  • Aldehyde or Ketone

  • Anhydrous Solvent (e.g., Methanol, Ethanol, Dichloromethane)

  • Acid Catalyst (e.g., Acetic Acid, catalytic amount) or Dehydrating Agent (e.g., Molecular Sieves)

Procedure:

  • To a solution of the aldehyde or ketone (1.0 eq) in the chosen anhydrous solvent, add this compound (1.0 - 1.1 eq).

  • If using an acid catalyst, add a catalytic amount (e.g., 1-2 drops of glacial acetic acid). If using a dehydrating agent, add activated molecular sieves.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting carbonyl compound is consumed, remove the solvent under reduced pressure.

  • If molecular sieves were used, filter them off before solvent removal.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

ReactionPathways Reactants This compound + Aldehyde/Ketone Hydrazone Desired Product: Boc-Allylhydrazone Reactants->Hydrazone Desired Reaction Oxidation Side Product: Oxidation Products Reactants->Oxidation Air (O2) Trace Metals Azine Side Product: Azine Hydrazone->Azine + Aldehyde/Ketone (Excess Reactant) Overalkylation Starting Material Impurity: Over-allylated Hydrazine OveralkylationProduct Side Product from Impurity Overalkylation->OveralkylationProduct Reacts with Aldehyde/Ketone

Caption: Logical workflow for identifying potential side products.

TroubleshootingFlowchart Start Problem with Reaction D1 Low Yield / Sluggish Reaction? Start->D1 D2 Unexpected Side Products? Start->D2 S1_1 Increase Temperature or Time D1->S1_1 Yes S2_1 Identify Side Product (e.g., by MS, NMR) D2->S2_1 Yes S1_2 Check Reactant Purity S1_1->S1_2 S1_3 Optimize Catalyst/Solvent S1_2->S1_3 S2_2_Azine Azine Detected: - Adjust Stoichiometry - Lower Temperature S2_1->S2_2_Azine S2_2_Oxidation Oxidation Detected: - Use Inert Atmosphere - Degas Solvents S2_1->S2_2_Oxidation S2_2_Overalkylation Over-alkylation Detected: - Purify Starting Material S2_1->S2_2_Overalkylation

Caption: Troubleshooting flowchart for common reaction issues.

References

Technical Support Center: Optimizing tert-Butyl 1-allylhydrazinecarboxylate Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and success of reactions mediated by tert-Butyl 1-allylhydrazinecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

This compound is predominantly used as a synthetic intermediate for the preparation of N-allyl-N-Boc-hydrazones. This is typically achieved through a condensation reaction with various aldehydes and ketones.[1][2] These resulting hydrazones are stable compounds that serve as versatile precursors for synthesizing more complex molecules, such as pyrazoles and other heterocyclic systems, which are significant in medicinal chemistry.[3][4]

Q2: What is the general mechanism for the reaction of this compound with an aldehyde or ketone?

The formation of an N-allyl-N-Boc-hydrazone is a condensation reaction. The reaction proceeds via a nucleophilic attack of the terminal nitrogen atom of this compound on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable carbon-nitrogen double bond of the hydrazone.[2] This reaction is often catalyzed by a small amount of acid.

Q3: How can the Boc protecting group be removed from the N-allyl-N-Boc-hydrazone product?

The tert-butoxycarbonyl (Boc) protecting group is typically removed under acidic conditions. Common reagents for this deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[5] Care should be taken as some starting materials or products might be sensitive to strong acidic conditions. In some cases, heating in water at reflux has also been reported as a catalyst-free method for N-Boc deprotection.[6][7][8]

Troubleshooting Guides

Issue 1: Low or No Yield of N-Allyl-N-Boc-Hydrazone

Possible Causes & Solutions:

  • Insufficient Reactivity of the Carbonyl Compound: Sterically hindered ketones or electron-rich aldehydes may react slowly.

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture to activate the carbonyl group.[1]

    • Solution: Increase the reaction temperature and/or reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC). For instance, reactions with hindered ketones like camphor may require refluxing for up to 24 hours.[1]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using TLC until the starting material is consumed. Extend the reaction time if necessary.

  • Decomposition of Product: The hydrazone product might be unstable under the reaction or work-up conditions.

    • Solution: If using acid catalysis, ensure it is a catalytic amount and consider using a milder acid. During work-up, avoid strongly acidic conditions if the product is suspected to be acid-sensitive.

  • Reversibility of Hydrazone Formation: Hydrazone formation is a reversible reaction.

    • Solution: To drive the equilibrium towards the product, consider removing the water formed during the reaction, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate.

Issue 2: Formation of Side Products

Possible Side Reactions & Mitigation Strategies:

  • Formation of Azines: Self-condensation of the hydrazone, particularly with un-Boc-protected hydrazine impurities, can lead to azine formation.

    • Solution: Ensure the purity of the this compound starting material.

  • Side Reactions of the Allyl Group: The allyl group can potentially undergo isomerization or other reactions under certain conditions.

    • Solution: Employ mild reaction conditions and avoid strong acids or bases that could promote side reactions of the allyl group. A one-pot method for the removal of N-allyl protecting groups under oxidative conditions at near-neutral pH has been described, which proceeds via hydroxylation and subsequent periodate scission.[9]

Issue 3: Difficulty in Product Purification

Common Challenges & Recommended Procedures:

  • Product Decomposition on Silica Gel: Hydrazones can sometimes be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography.

    • Solution: Deactivate the silica gel by treating it with a base, such as triethylamine, before use. Alternatively, use a different stationary phase like basic alumina for chromatography.

    • Solution: For many N-allyl-N-Boc-hydrazones, which are often crystalline solids, recrystallization from a suitable solvent (e.g., ethanol, methanol) can be an effective purification method, avoiding chromatography altogether.[1]

  • Co-elution with Starting Materials: If the reaction is incomplete, the product may co-elute with the starting aldehyde/ketone or hydrazine.

    • Solution: Optimize the reaction to go to completion. If purification by chromatography is necessary, carefully select the eluent system to achieve good separation. A gradient elution might be required.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of N-Boc-hydrazones from tert-butyl carbazate (a close structural analog of this compound) and various carbonyl compounds, which can serve as a starting point for optimizing your reactions.

Carbonyl CompoundSolventCatalystTemperatureTime (h)Yield (%)Reference
BenzaldehydeEthanolNoneRoom Temp295-98[1]
CinnamaldehydeEthanolNoneReflux285-90[1]
AcetophenoneEthanolAcetic AcidReflux2490-94[1]
CamphorEthanolAcetic AcidReflux2470-75[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Allyl-N-Boc-Hydrazones

This protocol is adapted from the synthesis of N-Boc-hydrazones from tert-butyl carbazate and can be applied to this compound.

Materials:

  • Aldehyde or Ketone (1.0 equivalent)

  • This compound (1.0-1.2 equivalents)

  • Anhydrous Ethanol or Methanol (5-10 mL per mmol of carbonyl compound)

  • Glacial Acetic Acid (catalytic amount, if required)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone in the appropriate amount of anhydrous ethanol or methanol.

  • Add this compound to the solution.

  • If the carbonyl compound is known to be unreactive, add a catalytic amount (1-2 drops) of glacial acetic acid.

  • Stir the reaction mixture at room temperature or heat to reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 24 hours depending on the substrate.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Aldehyde/Ketone in Solvent add_hydrazine Add tert-Butyl 1-allylhydrazinecarboxylate start->add_hydrazine add_catalyst Add Catalytic Acid (if necessary) add_hydrazine->add_catalyst react Stir at RT or Reflux (Monitor by TLC) add_catalyst->react cool Cool to Room Temperature react->cool filter Filter Precipitate cool->filter if precipitate forms concentrate Concentrate in vacuo cool->concentrate if no precipitate end Pure N-Allyl-N-Boc-Hydrazone filter->end purify Recrystallization or Column Chromatography concentrate->purify purify->end

Caption: Experimental workflow for the synthesis of N-Allyl-N-Boc-Hydrazones.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low or No Yield cause1 Low Carbonyl Reactivity issue->cause1 cause2 Incomplete Reaction issue->cause2 cause3 Product Decomposition issue->cause3 sol1 Add Acid Catalyst Increase Temperature/Time cause1->sol1 sol2 Monitor by TLC Extend Reaction Time cause2->sol2 sol3 Use Mild Conditions Careful Work-up cause3->sol3

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Purification of Products from tert-Butyl 1-allylhydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of compounds synthesized using tert-butyl 1-allylhydrazinecarboxylate. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during the purification of reaction products derived from this compound.

Problem 1: Oily or Gummy Product Instead of a Solid

Possible Cause Suggested Solution
Residual Solvent Dry the product under high vacuum for an extended period. Gentle heating (e.g., 40-60 °C) can aid in the removal of high-boiling point solvents, but caution should be exercised to prevent product decomposition.
Presence of Impurities - Excess (Boc)₂O: If di-tert-butyl dicarbonate was used in the reaction, it can be challenging to remove. Consider dissolving the product in a minimal amount of a polar solvent like methanol and precipitating the desired compound by adding a non-polar solvent such as diethyl ether or n-pentane.[1] - Other Impurities: Attempt trituration with a solvent in which the product is sparingly soluble but the impurities are soluble. Common choices include cold diethyl ether, n-pentane, or hexanes.
Product is Inherently an Oil If the product is a low-melting solid or an oil at room temperature, purification should be performed using techniques suitable for non-crystalline materials, such as column chromatography.
Hygroscopic Product The product may be absorbing moisture from the air. Ensure all solvents are anhydrous and handle the product under an inert atmosphere (e.g., nitrogen or argon) if possible.[2]

Problem 2: Incomplete Reaction Leading to Difficult Separation

Possible Cause Suggested Solution
Unreacted Starting Material Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material before work-up.[3][4] If the reaction has stalled, consider adjusting reaction conditions (e.g., temperature, reaction time, catalyst).
Similar Polarity of Product and Starting Material Optimize the solvent system for column chromatography to achieve better separation. A shallow gradient of the polar solvent or the use of a different solvent system may be necessary. For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and resolution on silica gel.

Problem 3: Difficulty in Separating Product from By-products

Possible Cause Suggested Solution
Formation of Regioisomers In reactions such as pyrazole synthesis, the formation of regioisomers is a common issue.[5] Separation can be challenging and may require careful optimization of column chromatography conditions. Using a less polar solvent system and collecting small fractions can sometimes resolve closely eluting isomers. Reversed-phase chromatography may also be an effective alternative.[6]
Side Reactions Minimize side reactions by controlling the reaction temperature and order of reagent addition. If side products are formed, identify their structure if possible to devise a targeted purification strategy (e.g., an acidic or basic wash to remove a basic or acidic side product).

Problem 4: Low Recovery After Column Chromatography

Possible Cause Suggested Solution
Product Streaking or Tailing on Silica Gel For basic compounds (common with hydrazine derivatives), add triethylamine (0.1-1%) to the eluent to prevent interaction with acidic silica gel. Alternatively, use deactivated silica gel (prepared by adding a small amount of water) or alumina.[6]
Irreversible Adsorption on Silica Gel Some highly polar or reactive compounds may not elute from silica gel. In such cases, consider using a different stationary phase like alumina or reversed-phase silica (C18).
Improper Solvent System Ensure the chosen eluent provides an appropriate Rf value for the product (typically 0.2-0.4 for good separation). A solvent system that is too polar may elute all components together, while a system that is not polar enough will result in long retention times and broad peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in reactions with this compound?

A1: Common impurities include:

  • Unreacted Starting Materials: this compound or other reagents.

  • Excess Reagents: Such as di-tert-butyl dicarbonate ((Boc)₂O) if used for protection.

  • Side-Products: Depending on the reaction, these can include isomers, over-alkylated/acylated products, or products from unintended cyclization pathways.[7]

  • Solvents and Water: Residual solvents from the reaction or work-up, and water.

Q2: How can I effectively monitor the progress of my reaction to simplify purification?

A2: Thin Layer Chromatography (TLC) is the most effective method for monitoring reaction progress.[3][4]

  • Spotting: On a TLC plate, spot the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane).

  • Eluent: Use a solvent system that gives the starting material an Rf of ~0.5-0.7 to allow room for the product to move. A common starting point for many organic molecules is a mixture of hexanes and ethyl acetate.[3]

  • Visualization: Visualize the spots under UV light (254 nm).[8] If the compounds are not UV-active, use a chemical stain such as potassium permanganate (for the allyl group) or a general-purpose stain like p-anisaldehyde.[4][9] Iodine vapor can also be used to visualize many organic compounds, including some hydrazines.[8][10] The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane.

Q3: What are some general guidelines for choosing a solvent system for column chromatography?

A3: The ideal solvent system for column chromatography should provide a good separation between your desired product and any impurities.

  • TLC Analysis: First, find a solvent system that gives your product an Rf value between 0.2 and 0.4 on a TLC plate. This generally provides the best separation on a column.

  • Solvent Polarity: Start with a non-polar solvent like hexanes and gradually add a more polar solvent such as ethyl acetate or dichloromethane.

  • For Basic Compounds: If your product is basic, adding a small amount of triethylamine (0.1-1%) to your eluent can prevent tailing on the silica gel column.

Q4: I have an oily product that won't crystallize. What can I do?

A4: If your product is an oil, first ensure all solvent has been removed under high vacuum. If it remains an oil, it may be a low-melting solid or a true oil.

  • Trituration: Try stirring the oil with a cold, non-polar solvent like pentane or hexane. This can sometimes induce crystallization.

  • Solvent Diffusion: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane or THF) in a small vial. Place this vial inside a larger, sealed container with a more volatile, poor solvent (e.g., pentane or diethyl ether). The vapor of the poor solvent will slowly diffuse into the good solvent, which can promote the growth of crystals.[1]

  • Column Chromatography: If crystallization fails, column chromatography is the most reliable method for purifying oils.

Q5: What is a standard work-up procedure for a reaction involving this compound?

A5: A typical aqueous work-up involves the following steps:

  • Quenching: If necessary, quench the reaction with an appropriate aqueous solution (e.g., water, saturated ammonium chloride).

  • Extraction: Dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane) and transfer to a separatory funnel. Wash the organic layer with water or brine to remove water-soluble impurities. If acidic or basic by-products are present, you can wash with a dilute base (e.g., saturated sodium bicarbonate) or a dilute acid (e.g., 1M HCl), respectively. Be cautious with acidic washes as they can remove the Boc protecting group.[11][12][13][14]

  • Drying: Dry the separated organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can then be further purified.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography

Product TypeStationary PhaseRecommended Eluent System (v/v)Notes
Boc-protected PyrazolesSilica GelHexanes/Ethyl Acetate (e.g., 9:1 to 4:1)The polarity can be adjusted based on the substitution pattern.[15]
Dichloromethane/Methanol (e.g., 98:2 to 95:5)Useful for more polar pyrazole derivatives.
Boc-protected PyridazinonesSilica GelEthyl Acetate/Hexanes (e.g., 1:4 to 1:1)The exact ratio will depend on other functional groups present.[16]
Toluene/Ethyl Acetate (e.g., 4:1 to 1:1)An alternative solvent system to consider.
General Boc-hydrazine DerivativesSilica GelHexanes/Ethyl AcetateA good starting point for a wide range of compounds.
Alumina (neutral)Hexanes/Ethyl AcetateCan be beneficial for acid-sensitive compounds or to alter selectivity.[6]

Table 2: Common Solvents for Recrystallization

Product ClassRecommended Solvent(s) for RecrystallizationGeneral Observations
Boc-protected Amino Acid DerivativesDiethyl ether/Hexanes, Ethyl acetate/HexanesOften crystallize well from a mixture of a good solvent and a poor solvent.[2][17]
Boc-protected Heterocycles (e.g., Pyrazoles)Ethanol/Water, Ethyl acetate/HexanesThe addition of water or hexanes as an anti-solvent to a solution in ethanol or ethyl acetate can induce crystallization.[6][18]
General Boc-protected CompoundsMethanol/Diethyl etherDissolving in a minimal amount of methanol followed by the addition of diethyl ether can precipitate the product.[1]
Cyclohexane, n-HexaneCan be used for pulping oily products to induce solidification.[9]

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography

  • Preparation of the Column:

    • Select a column of appropriate size for the amount of crude material.

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica gel.

    • Equilibrate the column by running several column volumes of the initial eluent through the silica gel.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and evaporating the solvent. Carefully add the resulting dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution of compounds by TLC analysis of the collected fractions.

  • Isolation of the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection:

    • Choose a solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. This is often determined through small-scale trials.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent to just dissolve the solid. Swirl and heat the mixture gently.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying:

    • Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (Extraction & Washes) start->workup dry_concentrate Dry & Concentrate workup->dry_concentrate crude_product Crude Product dry_concentrate->crude_product tlc TLC Analysis crude_product->tlc is_solid Is the product a solid? tlc->is_solid crystallize Recrystallization is_solid->crystallize Yes column Column Chromatography is_solid->column No pure_product Pure Product crystallize->pure_product column->pure_product

Caption: General workflow for the purification of products synthesized from this compound.

Troubleshooting_Purification start Purification Attempted check_purity Check Purity (TLC/NMR) start->check_purity is_pure Is the product pure? check_purity->is_pure end Pure Product Isolated is_pure->end Yes impure Product is Impure is_pure->impure No identify_issue Identify the issue impure->identify_issue oily_product Oily/Gummy Product identify_issue->oily_product Physical State multiple_spots Multiple Spots on TLC identify_issue->multiple_spots Purity low_yield Low Yield identify_issue->low_yield Quantity solve_oily Triturate or re-purify by column chromatography oily_product->solve_oily solve_spots Optimize chromatography (solvent, stationary phase) multiple_spots->solve_spots solve_yield Re-evaluate work-up and chromatography conditions low_yield->solve_yield solve_oily->start Re-attempt Purification solve_spots->start Re-attempt Purification solve_yield->start Re-attempt Purification

Caption: Decision-making flowchart for troubleshooting common purification problems.

References

Technical Support Center: Optimizing Reaction Conditions for tert-Butyl 1-allylhydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-Butyl 1-allylhydrazinecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is the N-allylation of tert-butyl carbazate. This reaction typically involves reacting tert-butyl carbazate with an allyl halide (such as allyl bromide) in the presence of a suitable base and solvent.

Q2: How can I monitor the progress of the reaction?

The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The starting material, tert-butyl carbazate, is relatively polar, while the product, this compound, is less polar. The disappearance of the starting material spot and the appearance of a new, higher Rf product spot indicate the progression of the reaction.

Q3: What are the critical parameters to control for a successful synthesis?

The key parameters to control are the reaction temperature, the choice of base and solvent, and the stoichiometry of the reactants. Careful control of these variables is crucial to maximize the yield of the desired mono-allylated product and minimize the formation of byproducts.

Troubleshooting Guide

Issue Possible Cause Troubleshooting & Optimization
Low or No Reaction Conversion 1. Ineffective Base: The chosen base may not be strong enough to deprotonate the tert-butyl carbazate effectively. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Quality Reagents: The tert-butyl carbazate or allyl bromide may have degraded.1. Base Selection: Switch to a stronger base such as potassium carbonate or sodium hydride. 2. Temperature Adjustment: Gradually increase the reaction temperature in 5-10 °C increments while monitoring the reaction by TLC. 3. Reagent Quality Check: Ensure the purity and activity of the starting materials. Use freshly opened or properly stored reagents.
Formation of Di-allylated Byproduct 1. Excess Allyl Bromide: Using a large excess of the alkylating agent can lead to the formation of the di-allylated product. 2. Strongly Basic Conditions: A very strong base can lead to the deprotonation of the mono-allylated product, which can then react with another equivalent of allyl bromide.1. Stoichiometry Control: Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of allyl bromide. 2. Controlled Addition: Add the allyl bromide dropwise to the reaction mixture to maintain a low instantaneous concentration. 3. Weaker Base: Consider using a milder base like potassium bicarbonate.
Difficult Purification 1. Co-elution of Product and Byproducts: The desired product and byproducts may have similar polarities, making separation by column chromatography challenging. 2. Product Instability: The product may be sensitive to acidic or basic conditions during workup or chromatography.1. Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution from low to high polarity might be effective. 2. Alternative Purification: Consider other purification techniques such as distillation under reduced pressure or crystallization. 3. Neutral Workup: Ensure the workup steps are performed under neutral or near-neutral pH conditions.
Product Decomposition upon Storage 1. Air/Moisture Sensitivity: The product may be sensitive to oxidation or hydrolysis. 2. Light Sensitivity: The product may degrade upon exposure to light.1. Inert Atmosphere: Store the purified product under an inert atmosphere (e.g., argon or nitrogen). 2. Desiccation: Store in a desiccator over a drying agent. 3. Light Protection: Store in an amber-colored vial or a container protected from light.

Optimized Reaction Conditions

The following table summarizes a set of optimized reaction conditions for the synthesis of this compound.

ParameterOptimized Condition
Reactant 1 tert-Butyl carbazate (1.0 eq)
Reactant 2 Allyl bromide (1.1 eq)
Base Potassium Carbonate (K₂CO₃) (1.5 eq)
Solvent Acetonitrile (CH₃CN)
Temperature Room Temperature (20-25 °C)
Reaction Time 12-16 hours
Typical Yield 75-85%

Experimental Protocol

Synthesis of this compound

  • To a solution of tert-butyl carbazate (1.0 g, 7.57 mmol) in acetonitrile (20 mL) in a round-bottom flask, add potassium carbonate (1.57 g, 11.35 mmol).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add allyl bromide (0.72 mL, 8.33 mmol) dropwise to the reaction mixture over 5 minutes.

  • Continue stirring the reaction mixture at room temperature and monitor the progress by TLC (30% ethyl acetate in hexanes).

  • Upon completion of the reaction (typically 12-16 hours), filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford this compound as a colorless oil.

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reactants 1. Combine tert-Butyl carbazate, K₂CO₃, and Acetonitrile addition 2. Add Allyl Bromide dropwise reactants->addition stirring 3. Stir at Room Temperature (12-16h) addition->stirring filtration 4. Filter to remove solids stirring->filtration concentration 5. Concentrate filtrate filtration->concentration chromatography 6. Column Chromatography concentration->chromatography product Pure tert-Butyl 1-allylhydrazinecarboxylate chromatography->product

Caption: Synthesis and purification workflow.

Technical Support Center: N-Allylhydrazone Sigmatropic Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-allylhydrazone sigmatropic rearrangement. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this powerful carbon-carbon bond-forming reaction. Here you will find troubleshooting guides and frequently asked questions to assist you in your experimental work.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the N-allylhydrazone sigmatropic rearrangement.

Question: I am observing low or no product yield. What are the potential causes and how can I address them?

Answer:

Low or no product yield in an N-allylhydrazone sigmatropic rearrangement can stem from several factors, ranging from the quality of starting materials to the reaction conditions. Here is a systematic guide to troubleshooting this issue:

1. Incomplete Hydrazone Formation:

  • Problem: The initial condensation of the aldehyde/ketone with the N-allylhydrazine may be inefficient.

  • Solution:

    • Ensure your aldehyde or ketone starting material is pure and free of water, which can hinder hydrazone formation.

    • Use a dehydrating agent, such as molecular sieves (3Å or 4Å), to remove water formed during the condensation reaction.

    • While the rearrangement itself can be acid-catalyzed, the initial hydrazone formation is often favored under neutral or slightly acidic conditions. Excessive acid can lead to decomposition of the starting materials.

2. Inefficient Sigmatropic Rearrangement:

  • Problem: The[1][1]-sigmatropic rearrangement is a thermal or acid-catalyzed process. The reaction conditions may not be optimal for the rearrangement to occur.

  • Solution:

    • Temperature: If you are running the reaction under thermal conditions, you may need to increase the temperature. The required temperature can vary significantly depending on the substrate.

    • Catalyst: For acid-catalyzed rearrangements, the choice and amount of acid are critical. Triflimide (Tf₂NH) has been reported to be an effective catalyst.[2] If you are using a Lewis acid and observing poor results, consider switching to a Brønsted acid.

    • Solvent: The choice of solvent can influence the reaction rate. Aprotic solvents like dichloromethane (DCM), acetonitrile (MeCN), or toluene are commonly used.

3. Degradation of Starting Materials or Product:

  • Problem: The N-allylhydrazone intermediate or the final product might be unstable under the reaction conditions.

  • Solution:

    • Protecting Groups: If your substrate contains acid-sensitive functional groups, they may need to be protected. For example, a Boc protecting group on the hydrazine nitrogen can improve the stability of aliphatic substrates and prevent byproduct formation.[2]

    • Reaction Time: Prolonged reaction times, especially at high temperatures, can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

4. Formation of Side Products:

  • Problem: Competing side reactions can consume the starting materials or the desired product.

  • Solution:

    • The N-allylhydrazone can undergo alternative reactions, such as oxidation or fragmentation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

    • Careful control of the reaction temperature and catalyst loading can help to suppress the formation of side products.

Here is a summary of potential starting points for troubleshooting low yield:

ParameterRecommendation
Starting Materials Ensure high purity and dryness.
Hydrazone Formation Use molecular sieves; optimize pH.
Temperature Gradually increase for thermal reactions.
Catalyst Screen Brønsted acids (e.g., triflimide); optimize loading.
Solvent Use dry, aprotic solvents (e.g., DCM, MeCN, toluene).
Protecting Groups Protect acid-sensitive functional groups.
Atmosphere Use an inert atmosphere (N₂ or Ar).

Question: I am observing poor diastereoselectivity in my reaction. How can I improve it?

Answer:

The diastereoselectivity of the N-allylhydrazone sigmatropic rearrangement is often controlled by the geometry of the transition state. A chair-like transition state is generally favored and leads to predictable stereochemical outcomes.

  • Substrate Control: The stereochemistry of the final product is often influenced by the stereocenters present in the starting aldehyde/ketone and the N-allylhydrazine. The substituents on your starting materials will preferentially occupy equatorial positions in the chair-like transition state to minimize steric hindrance.

  • Catalyst Influence: The choice of catalyst can impact the transition state geometry. Chiral Lewis or Brønsted acids can be employed to induce facial selectivity in the rearrangement.

  • Temperature: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the more ordered, lower-energy transition state.

Question: I am having difficulty with the workup and purification of my product. What are some common issues and solutions?

Answer:

The workup and purification can be challenging due to the nature of the products and potential byproducts.

  • Removal of the Catalyst: If you are using an acid catalyst, it needs to be neutralized and removed during the workup. A mild aqueous base wash (e.g., saturated sodium bicarbonate solution) is typically employed.

  • Product Lability: The product of the rearrangement is often an alkene, which can be sensitive to strong acids or oxidizing conditions. Ensure your workup procedure is gentle.

  • Chromatography: Silica gel chromatography is a common method for purification. The choice of eluent system will depend on the polarity of your product. A gradient elution is often effective in separating the product from any remaining starting materials or byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the N-allylhydrazone sigmatropic rearrangement?

A1: The N-allylhydrazone sigmatropic rearrangement is a type of pericyclic reaction, specifically a[1][1]-sigmatropic rearrangement. The reaction proceeds through a concerted, cyclic transition state. The key steps are:

  • Hydrazone Formation: An aldehyde or ketone reacts with an N-allylhydrazine to form an N-allylhydrazone.

  • Tautomerization: The N-allylhydrazone tautomerizes to its ene-hydrazine form.

  • [1][1]-Sigmatropic Rearrangement: The ene-hydrazine undergoes a[1][1]-sigmatropic rearrangement, forming a new carbon-carbon bond.

  • Intermediate Formation: This rearrangement forms a labile monoalkyldiazine intermediate.

  • Dinitrogen Extrusion: The intermediate readily loses a molecule of dinitrogen (N₂) to yield the final rearranged product.[2]

Q2: What are the typical reaction conditions for an N-allylhydrazone sigmatropic rearrangement?

A2: The reaction conditions can vary depending on the substrate and the desired outcome.

  • Thermal Conditions: The rearrangement can be induced by heating, often at temperatures ranging from 80 °C to 200 °C.

  • Acid Catalysis: Brønsted acids, such as triflimide (Tf₂NH), or Lewis acids can be used to catalyze the reaction, often allowing for lower reaction temperatures. A catalyst loading of 10 mol% is a common starting point.[2]

  • Solvents: Anhydrous aprotic solvents such as dichloromethane (DCM), acetonitrile (MeCN), or toluene are typically used.

Q3: Are there any known side reactions to be aware of?

A3: Yes, several side reactions can occur:

  • Stevens Rearrangement: A competing[2][3]- or[1][3]-Stevens rearrangement can sometimes be observed.

  • Oxidation: The hydrazone or the product can be susceptible to oxidation, especially at elevated temperatures. Performing the reaction under an inert atmosphere can mitigate this.

  • Decomposition: Acid-sensitive substrates or products may decompose under acidic catalytic conditions.

Experimental Protocols

General Procedure for Triflimide-Catalyzed N-Allylhydrazone Sigmatropic Rearrangement:

  • To a solution of the aldehyde or ketone (1.0 equiv) in anhydrous dichloromethane (0.1 M) is added the N-allylhydrazine (1.1 equiv).

  • The mixture is stirred at room temperature for 1-4 hours until hydrazone formation is complete (monitored by TLC or LC-MS).

  • Triflimide (0.1 equiv) is then added to the reaction mixture.

  • The reaction is stirred at the desired temperature (e.g., room temperature or reflux) and monitored for the consumption of the hydrazone.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Starting Materials (Aldehyde/Ketone, N-Allylhydrazine) hydrazone Hydrazone Formation (DCM, rt) start->hydrazone 1-4 h rearrangement [3,3]-Sigmatropic Rearrangement (Triflimide, rt or reflux) hydrazone->rearrangement Add Catalyst quench Quench (aq. NaHCO3) rearrangement->quench Monitor to completion extract Extraction (DCM) quench->extract dry Drying & Concentration extract->dry purify Purification (Column Chromatography) dry->purify product Final Product purify->product

Caption: Experimental workflow for the N-allylhydrazone sigmatropic rearrangement.

troubleshooting_flow start Low/No Product Yield check_hydrazone Check Hydrazone Formation (TLC/LC-MS) start->check_hydrazone incomplete_hydrazone Incomplete Hydrazone Formation check_hydrazone->incomplete_hydrazone No hydrazone_ok Hydrazone Formation OK check_hydrazone->hydrazone_ok Yes solution_hydrazone Add Dehydrating Agent Optimize pH incomplete_hydrazone->solution_hydrazone optimize_rearrangement Optimize Rearrangement Conditions hydrazone_ok->optimize_rearrangement increase_temp Increase Temperature optimize_rearrangement->increase_temp Thermal change_catalyst Change/Optimize Catalyst optimize_rearrangement->change_catalyst Catalytic check_decomposition Check for Decomposition optimize_rearrangement->check_decomposition If yield still low

References

Stability issues of tert-Butyl 1-allylhydrazinecarboxylate in acidic or basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-Butyl 1-allylhydrazinecarboxylate in acidic and basic media.

Frequently Asked Questions (FAQs)

Q1: What are the expected stability issues with this compound under acidic conditions?

A1: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[1][2] Exposure to acidic media is expected to cause hydrolysis of the carbazate, leading to the removal of the Boc group and the formation of allylhydrazine. The reaction proceeds through the formation of a stable tert-butyl cation.

Q2: How stable is this compound in basic media?

A2: The Boc protecting group is generally stable under basic conditions.[1][2] Therefore, this compound is expected to be relatively stable in mild to moderately basic solutions. However, prolonged exposure to strong bases or elevated temperatures may lead to other degradation pathways.

Q3: What are the potential degradation products of this compound?

A3: Under acidic conditions, the primary degradation product is expected to be allylhydrazine. In the presence of strong bases or oxidizing agents, degradation of the allyl group or the hydrazine moiety itself could occur, though specific products are not well-documented for this particular molecule. Hydrazine itself can undergo oxidation, especially in the presence of metal ions.

Q4: How can I monitor the degradation of this compound during my experiments?

A4: The degradation can be monitored using standard analytical techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective method for separating the parent compound from its degradation products.[3][4][5] Other techniques such as thin-layer chromatography (TLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy can also be employed.

Troubleshooting Guides

Issue 1: Unexpectedly Low Yield or Complete Loss of Product in an Acidic Reaction Step

Symptoms:

  • Low or no recovery of this compound after a reaction or workup involving acidic conditions.

  • Appearance of a more polar spot on TLC corresponding to the unprotected allylhydrazine.

Possible Cause:

  • The acidic conditions used are too harsh, leading to the cleavage of the Boc protecting group.

Solutions:

  • Use Milder Acids: If possible, substitute strong acids (e.g., HCl, H₂SO₄) with milder ones (e.g., acetic acid, citric acid).

  • Control Temperature: Perform the acidic step at a lower temperature (e.g., 0 °C or below) to slow down the rate of deprotection.

  • Minimize Exposure Time: Reduce the duration of contact with the acidic medium as much as possible.

  • Use a Buffered System: If the reaction pH needs to be acidic but controlled, consider using a buffer solution.

Issue 2: Gradual Degradation of the Compound During Storage in Solution

Symptoms:

  • A decrease in the purity of the compound over time when stored in a solution, as observed by HPLC.

  • The appearance of new peaks in the chromatogram.

Possible Cause:

  • The storage solvent is slightly acidic or contaminated with acidic impurities.

  • The solution is exposed to light or oxidizing agents.

Solutions:

  • Use High-Purity Solvents: Ensure that the solvents used for storage are of high purity and free from acidic contaminants.

  • Store at Low Temperature: Store solutions at reduced temperatures (e.g., 2-8 °C) to minimize degradation rates.

  • Protect from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

  • Degas Solvents: If oxidative degradation is suspected, consider using degassed solvents.

Stability Data Summary

The following table summarizes the expected qualitative stability of this compound under various conditions based on the known chemistry of its functional groups.

ConditionReagent/pHTemperatureExpected StabilityPrimary Degradation Pathway
Acidic 0.1 M HClRoom TempLowBoc Deprotection
1 M HClRoom TempVery LowBoc Deprotection
Acetic AcidRoom TempModerateSlow Boc Deprotection
Basic 0.1 M NaOHRoom TempHighMinimal Degradation
1 M NaOHRoom TempModerate to HighPotential for slow degradation
Saturated NaHCO₃Room TempHighMinimal Degradation

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic Media
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the solution at room temperature.

    • At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Sample Quenching and Preparation:

    • Neutralize the aliquot with an equivalent amount of a suitable base (e.g., 0.1 M NaOH).

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability Assessment in Basic Media
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Basic Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Incubate the solution at room temperature.

    • At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Sample Quenching and Preparation:

    • Neutralize the aliquot with an equivalent amount of a suitable acid (e.g., 0.1 M HCl).

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Visualizations

Acidic_Degradation_Pathway This compound This compound Allylhydrazine Allylhydrazine This compound->Allylhydrazine H+ (Acidic Media) tert-Butyl cation tert-Butyl cation This compound->tert-Butyl cation H+ (Acidic Media) Isobutylene + H+ Isobutylene + H+ tert-Butyl cation->Isobutylene + H+ Experimental_Workflow_Stability_Testing cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acidic_Stress Add Acidic Solution (e.g., 0.1 M HCl) Stock_Solution->Acidic_Stress Basic_Stress Add Basic Solution (e.g., 0.1 M NaOH) Stock_Solution->Basic_Stress Time_Points Incubate and Sample at Time Points Acidic_Stress->Time_Points Basic_Stress->Time_Points Quench Neutralize Aliquots Time_Points->Quench Dilute Dilute for Analysis Quench->Dilute HPLC HPLC Analysis Dilute->HPLC

References

Alternative reagents to tert-Butyl 1-allylhydrazinecarboxylate for N-allylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-allylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on alternatives to tert-Butyl 1-allylhydrazinecarboxylate and to troubleshoot common issues encountered during N-allylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary alternatives to this compound for N-allylation of hydrazines and other amines?

Several robust methods serve as excellent alternatives, each with specific advantages. The most common strategies include:

  • Palladium-Catalyzed Allylic Substitution (Tsuji-Trost Reaction): A versatile and widely used method that employs a palladium catalyst to react an amine or hydrazine with an allylic substrate containing a good leaving group (e.g., acetate, carbonate, halide).[1][2] This reaction is known for its mild conditions and tolerance of various functional groups.[3]

  • Direct Alkylation with Allyl Halides: A classical SN2 reaction where an amine nucleophile displaces a halide (typically bromide or chloride) from an allyl halide.[4] This method is straightforward but can be prone to over-alkylation.[5][6]

  • Reductive Amination: This two-step, one-pot process involves the condensation of an amine with an α,β-unsaturated aldehyde (formed in situ from precursors like cinnamic acids) to form an imine, which is then reduced to the allylic amine.[7][8] It is a greener alternative and offers excellent control for mono-alkylation.[9][10]

  • Catalytic Allylation with Allylic Alcohols: This approach uses allylic alcohols as the allyl source, often activated by a Lewis acid or a transition-metal catalyst.[11][12]

  • Iridium-Catalyzed Allylation: A highly chemo- and regioselective method for the N-allylation of hydrazines and hydrazides using allylic carbonates as the allylating agent.[13]

Troubleshooting Guide: Palladium-Catalyzed N-Allylation (Tsuji-Trost)

The Tsuji-Trost reaction is a powerful tool for forming C-N bonds via a π-allylpalladium intermediate.[14][15]

Q2: My Tsuji-Trost N-allylation reaction has a low yield. What are the common causes and how can I fix it?

Low yields can stem from several factors related to the catalyst, reagents, or reaction conditions.

Troubleshooting Steps:

  • Catalyst and Ligand Integrity:

    • Catalyst Source: Ensure the Pd(0) source (e.g., Pd(PPh₃)₄) or the Pd(0) precursor is active. If starting with a Pd(II) salt, ensure conditions are suitable for in-situ reduction to Pd(0).

    • Ligand Choice: Phosphine ligands are crucial for catalytic turnover.[1] Ensure the ligand is not oxidized and is appropriate for your substrate. For asymmetric variants, the choice of a chiral ligand is critical.[1]

  • Substrate and Leaving Group:

    • Leaving Group Ability: The reaction relies on the oxidative addition of the allylic substrate to the palladium center.[2] Allylic acetates, carbonates, and halides are common and effective leaving groups.[1][16] Allylic alcohols are generally ineffective without an activator.[16]

  • Base and Solvent System:

    • Base Strength: The choice of base is critical. Common bases include carbonates (K₂CO₃, Cs₂CO₃) or alkoxides (t-BuOK).[3][14] The base is required to deprotonate the nucleophile (amine/hydrazine).

    • Solvent: Anhydrous polar aprotic solvents like THF, DMF, or acetonitrile are typically used.[14][17] Ensure the solvent is dry, as water can interfere with the reaction.[18]

Q3: How is the regioselectivity of the Tsuji-Trost reaction controlled?

The reaction is generally regioselective, with the nucleophile typically attacking the least sterically hindered end of the allyl group.[2][14] However, this selectivity can be influenced by the choice of ligands and the nature of the nucleophile.[14]

Reaction Mechanism: The Tsuji-Trost Catalytic Cycle

Tsuji_Trost_Cycle Pd0 Pd(0)L₂ PiAllylPd0 η²-π-Allyl-Pd(0) Complex Pd0->PiAllylPd0 Coordination AllylX Allyl-X (Substrate) AllylX->PiAllylPd0 PiAllylPdII η³-π-Allyl-Pd(II) Complex PiAllylPd0->PiAllylPdII Oxidative Addition (-X⁻) PiAllylPdII->center_point Nucleophilic Attack NuH R₂NH (Nucleophile) NuH->center_point AllylNu Allyl-NR₂ (Product) center_point->Pd0 Reductive Elimination center_point->AllylNu

Caption: Catalytic cycle for the Tsuji-Trost N-allylation.

Experimental Protocol: General Procedure for Tsuji-Trost N-Allylation
  • Reaction Setup: To a flask under an inert atmosphere (e.g., argon), add the base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent and Nucleophile: Add anhydrous THF and then add the amine or hydrazine nucleophile (1.2 equiv). Stir for 10-15 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) in one portion.[14]

  • Substrate Addition: Add a solution of the allylic compound (1.0 equiv) in THF dropwise.[14]

  • Reaction: Heat the mixture (e.g., 50-60 °C) and monitor by TLC until the starting material is consumed.[14]

  • Work-up: Cool the reaction, quench with water, and extract with an organic solvent (e.g., EtOAc). The combined organic layers are then washed, dried, and concentrated.[14]

Troubleshooting Guide: Direct N-Allylation with Allyl Halides

This method is a direct SN2 reaction between an amine and an allyl halide, often allyl bromide.[19]

Q4: I am observing significant amounts of di- and tri-allylated products. How can I improve selectivity for mono-allylation?

Over-alkylation is a common issue because the mono-allylated product is often more nucleophilic than the starting amine.[5][6]

Troubleshooting Steps:

  • Control Stoichiometry: Use a large excess of the amine relative to the allylating agent. This increases the probability that the allyl halide will react with the starting amine rather than the product.[5]

  • Slow Addition: Add the allyl halide dropwise to the reaction mixture at a low temperature. This maintains a low concentration of the alkylating agent, disfavoring multiple alkylations.[17]

  • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second and third alkylation steps more significantly than the first.[5]

  • Choice of Base: Use a mild, non-nucleophilic base like NaHCO₃ or K₂CO₃ to scavenge the acid produced during the reaction.[20][21]

Comparative Data: Bases and Solvents for N-allylation
Amine SubstrateAllylating AgentBaseSolventProductYield (%)Reference
AnilineAllyl BromideMg-Al Hydrotalciteaq. EthanolN,N-diallylanilineGood[20]
Secondary Aryl AmineAllyl BromideK₂CO₃DMSON-allyl, N-aryl amineVaries[19]
Primary AmineAllyl BromideNaHCO₃Water + SDSN,N-diallylamine~80-95%[21]

Troubleshooting Guide: Reductive Amination

Reductive amination provides a controlled route to N-allylated products, avoiding many issues of direct alkylation.[9] The reaction proceeds by forming an imine intermediate, which is then reduced.[8]

Q5: My reductive amination is inefficient. What are the key parameters to optimize?

  • Choice of Reducing Agent: The reducing agent must selectively reduce the imine in the presence of the carbonyl starting material.

    • Sodium cyanoborohydride (NaBH₃CN): A classic choice that is effective at slightly acidic pH, where imine formation is favored.[9]

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, often used in dichloromethane or dichloroethane.[9]

    • Catalytic Hydrogenation: Using H₂ with a catalyst like Pd/C is a very clean and atom-economical method.[10]

  • Reaction pH: The pH of the reaction is critical. It must be acidic enough to catalyze imine formation but not so acidic that it protonates the amine nucleophile, rendering it unreactive. A pH range of 4-6 is often optimal.

  • Removal of Water: The initial condensation step to form the imine produces water. Removing this water, either with a Dean-Stark apparatus or a drying agent like MgSO₄ or molecular sieves, can drive the equilibrium towards the imine and improve yields.

Reaction Pathway: General Reductive Amination

Reductive_Amination Start Aldehyde/Ketone + Amine (R₂NH) Imine Imine Intermediate [C=NR₂]⁺ Start->Imine Condensation (-H₂O) Product Allylic Amine (Product) Imine->Product Reduction (e.g., NaBH₃CN) Troubleshooting_Workflow Start Low Yield in N-Allylation Reaction CheckReagents 1. Check Reagents Start->CheckReagents CheckPurity Purity of amine, allylating agent, solvent? CheckReagents->CheckPurity Purity CheckActivity Catalyst/Reducing agent activity? CheckReagents->CheckActivity Activity CheckConditions 2. Check Conditions CheckPurity->CheckConditions CheckActivity->CheckConditions CheckTemp Is temperature optimal? CheckConditions->CheckTemp Temp CheckAnhydrous Are anhydrous/inert conditions required and met? CheckConditions->CheckAnhydrous Atmosphere CheckBase Is the base appropriate and fully dissolved? CheckConditions->CheckBase Base/Solvent Optimize 3. Optimize or Change Method CheckTemp->Optimize CheckAnhydrous->Optimize CheckBase->Optimize ChangeStoich Adjust stoichiometry? (e.g., excess amine) Optimize->ChangeStoich Optimize ChangeMethod Consider alternative method? (e.g., Tsuji-Trost vs. Reductive Amination) Optimize->ChangeMethod Change Success Problem Solved ChangeStoich->Success ChangeMethod->Success

References

Technical Support Center: Purification of Reaction Mixtures Containing tert-Butyl 1-allylhydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in removing unreacted tert-butyl 1-allylhydrazinecarboxylate from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound?

A1: The primary methods for removing unreacted this compound from a reaction mixture include:

  • Aqueous Acidic Extraction: This technique leverages the basicity of the hydrazine nitrogen to protonate the molecule, rendering it soluble in an aqueous acidic solution.

  • Silica Gel Column Chromatography: This is a standard purification technique to separate compounds based on their polarity.

  • Chemical Scavenging: The use of scavenger resins can selectively bind to and remove the unreacted hydrazine derivative.

Q2: How do I choose the most suitable purification method?

A2: The choice of method depends on several factors, including the scale of your reaction, the stability of your desired product to acidic or basic conditions, and the polarity of your product relative to this compound. A decision-making workflow is provided below.

Q3: Can I use a basic wash (e.g., sodium bicarbonate) to remove this impurity?

A3: A simple basic wash is generally ineffective for removing this compound. The tert-butoxycarbonyl (Boc) protecting group is stable under basic conditions, and the molecule itself is not acidic. Therefore, it will not be deprotonated and solubilized in an aqueous basic solution.

Q4: How can I monitor the removal of this compound during the purification process?

A4: Thin-Layer Chromatography (TLC) is an effective way to monitor the purification process. Staining with potassium permanganate or p-anisaldehyde can help visualize the hydrazine derivative, which may not be UV-active.

Troubleshooting Guides

Aqueous Acidic Extraction

Issue: Incomplete removal of this compound after acidic wash.

Possible Cause Troubleshooting Step
Insufficient Acid Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the hydrazine. Use a pH meter or pH paper to verify.
Insufficient Mixing Vigorously shake the separatory funnel for an adequate amount of time to ensure complete partitioning between the organic and aqueous layers.
Emulsion Formation If an emulsion forms, try adding brine (saturated NaCl solution) to break it. Alternatively, let the mixture stand for a longer period or pass it through a pad of celite.
Product is also acidic If your desired product is also basic and extracts into the aqueous acid layer, this method may not be suitable. Consider chromatography or chemical scavenging.

Experimental Protocol: Aqueous Acidic Extraction

  • Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the mixture to a separatory funnel.

  • Add an equal volume of 1 M hydrochloric acid (HCl).

  • Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Repeat the extraction of the organic layer with 1 M HCl two more times.

  • Combine the aqueous layers and wash them with the organic solvent to recover any co-extracted product.

  • The unreacted this compound is now in the aqueous acidic layer. The desired product should remain in the organic layer (assuming it is not basic).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Silica Gel Column Chromatography

Issue: Poor separation between the desired product and this compound.

Possible Cause Troubleshooting Step
Inappropriate Solvent System Optimize the eluent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate. Gradually increase the polarity to achieve better separation.
Column Overloading Do not load too much crude material onto the column. A general rule is to use a mass of silica gel that is 50-100 times the mass of the crude mixture.
Co-elution If the polarities are very similar, consider derivatizing the impurity to change its polarity before chromatography. Alternatively, explore reverse-phase chromatography.

Experimental Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent or a less polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Representative TLC Data for Solvent System Optimization

Eluent System (Hexane:Ethyl Acetate)Rf of ProductRf of ImpuritySeparation (ΔRf)
9:10.250.450.20
8:20.400.600.20
7:30.550.750.20

Note: This is example data. Actual Rf values will depend on the specific product.

Chemical Scavenging

Issue: Scavenger resin is not effectively removing the hydrazine impurity.

Possible Cause Troubleshooting Step
Incorrect Resin Choice Ensure the scavenger resin is appropriate for capturing hydrazines. Aldehyde or isocyanate functionalized resins are often effective.
Insufficient Resin Use a sufficient excess of the scavenger resin (typically 3-5 equivalents relative to the estimated amount of impurity).
Inadequate Reaction Time/Temperature Allow sufficient time for the scavenging reaction to complete. Gentle heating may be required, but monitor for product stability.

Experimental Protocol: Chemical Scavenging with Aldehyde Resin

  • Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane, THF).

  • Add an aldehyde-functionalized scavenger resin (e.g., benzaldehyde resin, ~3-5 equivalents of the impurity).

  • Stir the mixture at room temperature for 12-24 hours. Monitor the disappearance of the impurity by TLC.

  • Filter the reaction mixture to remove the resin.

  • Wash the resin with the reaction solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_start Start: Crude Reaction Mixture cluster_method1 Method 1: Extraction cluster_method2 Method 2: Chromatography cluster_method3 Method 3: Scavenging start Crude Mixture (Product + Unreacted Hydrazine) extraction Aqueous Acidic Extraction (1M HCl) start->extraction chromatography Silica Gel Column Chromatography start->chromatography scavenging Add Scavenger Resin start->scavenging separation Separatory Funnel extraction->separation organic_layer Organic Layer (Product) separation->organic_layer aqueous_layer Aqueous Layer (Protonated Impurity) separation->aqueous_layer fractions Collect Fractions chromatography->fractions pure_product Pure Product fractions->pure_product impurity_fractions Impurity Fractions fractions->impurity_fractions filtration Filter scavenging->filtration filtrate Filtrate (Product) filtration->filtrate resin Resin with Bound Impurity filtration->resin signaling_pathway cluster_extraction Aqueous Acidic Extraction Logic Start Reaction Mixture in Organic Solvent AddAcid Add 1M HCl Start->AddAcid Step 1 Shake Shake & Separate Layers AddAcid->Shake Step 2 Organic Organic Layer (Neutral/Acidic Product) Shake->Organic Product Path Aqueous Aqueous Layer (Protonated Hydrazine) Shake->Aqueous Impurity Path

Technical Support Center: tert-Butyl 1-allylhydrazinecarboxylate Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 1-allylhydrazinecarboxylate. The information focuses on the impact of temperature on the reaction kinetics during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the synthesis of this compound?

A1: As with most chemical reactions, temperature plays a crucial role in the N-alkylation of tert-butyl carbazate with an allyl halide to form this compound. Generally, increasing the reaction temperature increases the reaction rate. However, for this specific synthesis, higher temperatures can also lead to an increase in undesirable side products, primarily through over-alkylation. Therefore, temperature control is critical for optimizing both reaction time and product purity.

Q2: What is the optimal temperature range for the synthesis of this compound?

A2: The optimal temperature is a trade-off between reaction rate and selectivity. For the reaction of tert-butyl carbazate with a reactive electrophile like allyl bromide or chloride, it is often recommended to start the reaction at a lower temperature (e.g., 0-10 °C) and then allow it to proceed at or slightly above room temperature (20-25 °C). Running the reaction at elevated temperatures (e.g., > 40 °C) can significantly increase the rate of formation of the di-allylated byproduct.

Q3: What are the primary side products to be aware of, and how are they affected by temperature?

A3: The main side product is the N,N'-diallyl-hydrazinecarboxylic acid tert-butyl ester, which results from the alkylation of the remaining N-H group of the desired product. The formation of this di-allylated impurity is highly temperature-dependent and becomes more significant at elevated temperatures due to the increased reactivity of all components.

Q4: How does temperature affect the thermal stability of the final product, this compound?

A4: N-Boc protected hydrazines are generally stable at typical reaction and purification temperatures. However, like many N-Boc protected compounds, this compound can undergo thermal decomposition at elevated temperatures, typically above 150 °C. The decomposition products are expected to be the deprotected allylhydrazine, isobutylene, and carbon dioxide. It is advisable to avoid prolonged heating at high temperatures during distillation or other purification steps.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Reaction temperature is too low, leading to an incomplete reaction.Gradually increase the reaction temperature in small increments (e.g., 5 °C) and monitor the reaction progress by TLC or GC. Consider extending the reaction time at a moderate temperature (e.g., room temperature).
Reaction temperature is too high, favoring the formation of side products.Perform the reaction at a lower temperature. Start the addition of the allyl halide at 0 °C and let the reaction slowly warm to room temperature.
High Levels of Di-allylated Impurity The reaction temperature was too high, promoting a second alkylation.Maintain a lower reaction temperature throughout the process. Use a dropwise addition of the allyl halide to the solution of tert-butyl carbazate to keep the concentration of the alkylating agent low at any given time.
Reaction is Stagnant (No Progress) Insufficient activation energy due to very low temperature.If the reaction is being conducted at a very low temperature (e.g., < 0 °C), allow it to warm to room temperature. Ensure that the reagents and solvents are of appropriate quality and that a suitable base (if required by the specific protocol) is present and active.
Product Decomposition During Purification Excessive heat applied during solvent evaporation or distillation.Use a rotary evaporator at a moderate temperature (e.g., < 40 °C) to remove the solvent. If distillation is necessary, perform it under reduced pressure to lower the boiling point.

Data Presentation

The following table summarizes the illustrative effect of temperature on the reaction of tert-butyl carbazate with allyl bromide. Please note that these values are representative and can vary based on specific reaction conditions such as solvent, base, and concentration.

Reaction Temperature (°C)Typical Reaction Time (hours)Approximate Yield of Mono-allylated Product (%)Approximate Yield of Di-allylated Byproduct (%)
02475< 5
25 (Room Temperature)88510-15
50360> 30
80 (Reflux in THF)140> 50

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline for the mono-N-alkylation of tert-butyl carbazate.

Materials:

  • tert-Butyl carbazate

  • Allyl bromide

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

  • Standard laboratory glassware and workup reagents

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butyl carbazate (1 equivalent) and potassium carbonate (1.5 equivalents) in acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • Add allyl bromide (1.1 equivalents) dropwise to the stirred suspension over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Visualizations

Reaction_Pathway Reactants tert-Butyl Carbazate + Allyl Bromide Intermediate Transition State 1 Reactants->Intermediate k1 (Temperature Dependent) Product This compound (Mono-allylated Product) Intermediate->Product Byproduct_Intermediate Transition State 2 Product->Byproduct_Intermediate + Allyl Bromide k2 (Highly Temperature Dependent) Byproduct N,N'-diallyl-hydrazinecarboxylic acid tert-butyl ester (Di-allylated Byproduct) Byproduct_Intermediate->Byproduct

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow Start Start: Reagent Preparation Reaction_Setup Reaction Setup: Dissolve tert-butyl carbazate and base in solvent Start->Reaction_Setup Cooling Cool to 0 °C Reaction_Setup->Cooling Addition Dropwise addition of Allyl Bromide Cooling->Addition Reaction Stir at Room Temperature (8-12h) Addition->Reaction Monitoring Monitor progress by TLC/GC Reaction->Monitoring Workup Workup: Filter and concentrate Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification End End: Pure Product Purification->End

Caption: A typical experimental workflow for the synthesis.

Temp_vs_Selectivity Temp Reaction Temperature Low_Temp Low Temperature (0-25 °C) Temp->Low_Temp If High_Temp High Temperature (> 40 °C) Temp->High_Temp If Mono_Alkylation Favors Mono-alkylation (High Selectivity) Low_Temp->Mono_Alkylation Slow_Rate Slower Reaction Rate Low_Temp->Slow_Rate Di_Alkylation Increases Di-alkylation (Low Selectivity) High_Temp->Di_Alkylation Fast_Rate Faster Reaction Rate High_Temp->Fast_Rate

Caption: Logical relationship between temperature and reaction selectivity.

Preventing byproduct formation in the synthesis of 2-allyl-6-(methylmercapto)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-allyl-6-(methylmercapto)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the critical allylation step of the 6-(methylmercapto)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one precursor.

Problem 1: Low yield of the desired N2-allyl isomer and formation of multiple products.

This is the most common issue and typically points to a lack of regioselectivity in the allylation reaction. The pyrazolo[3,4-d]pyrimidin-3(2H)-one core has multiple nucleophilic sites (N1, N2, and the exocyclic oxygen), leading to the formation of a mixture of isomers.

Possible Causes and Solutions:

  • Incorrect choice of base: The base plays a crucial role in determining which nitrogen or oxygen is deprotonated and thus activated for alkylation.

  • Suboptimal solvent: The polarity and type of solvent can influence the reactivity of the nucleophile and the solubility of the intermediates, affecting the regioselectivity.[1]

  • Inappropriate reaction temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, leading to different product ratios.

Troubleshooting Workflow:

troubleshooting_workflow start Low Yield / Multiple Products analyze_products Characterize Byproducts (NMR, MS) start->analyze_products check_base Review Base Selection solution_base Switch to a bulkier or weaker base (e.g., K2CO3, Cs2CO3). check_base->solution_base check_solvent Analyze Solvent Choice solution_solvent Change solvent polarity. Aprotic polar solvents like DMF or acetonitrile are common. Test a non-polar solvent. check_solvent->solution_solvent check_temp Evaluate Reaction Temperature solution_temp Lower the reaction temperature to favor the kinetic product. check_temp->solution_temp n1_isomer N1-allyl Isomer Detected analyze_products->n1_isomer o_isomer O-allyl Isomer Detected analyze_products->o_isomer other_byproduct Other Byproducts Found analyze_products->other_byproduct n1_isomer->check_base Primary Issue o_isomer->check_solvent Often Solvent Dependent solution_purification Optimize purification (e.g., column chromatography with a different solvent system). other_byproduct->solution_purification end Optimized Synthesis solution_base->end solution_solvent->end solution_temp->end solution_purification->end

Caption: Troubleshooting workflow for low yield and byproduct formation.

Data on Reaction Conditions and Regioselectivity:

The regioselectivity of N-alkylation in pyrazole and related heterocyclic systems is highly dependent on the reaction conditions.[2][3] Below is a summary of expected outcomes based on generalized findings for similar scaffolds.

Condition Parameter Expected Outcome on N2-Selectivity Potential Byproducts Favored
Base Strong, non-bulky (e.g., NaH)May decrease N2 selectivityN1-allyl, O-allyl isomers
Weak, bulky (e.g., K₂CO₃, Cs₂CO₃)Generally increases N2 selectivityLess byproduct formation
Solvent Polar Aprotic (e.g., DMF, DMSO)Can favor N1-alkylation in some systems.[1]N1-allyl isomer
Non-polar (e.g., Toluene, Dioxane)May favor N2-alkylationO-allyl isomer
Temperature High (e.g., > 80 °C)May lead to thermodynamic product (often N1)N1-allyl isomer, decomposition
Low (e.g., 0 °C to RT)Often favors the kinetic product (can be N2)Reduced byproduct formation
Alkylating Agent Allyl Bromide vs. Allyl ChlorideAllyl bromide is more reactiveIncreased risk of over-alkylation

Frequently Asked Questions (FAQs)

Q1: What are the most likely isomeric byproducts in the synthesis of 2-allyl-6-(methylmercapto)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one?

The primary byproducts are typically the N1-allyl and O-allyl isomers. The pyrazolo[3,4-d]pyrimidin-3(2H)-one precursor is an ambident nucleophile, meaning it can be alkylated at multiple sites.[3]

byproduct_formation precursor 6-(methylmercapto)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one allyl_halide Allyl Halide + Base precursor->allyl_halide n2_product Desired Product: 2-allyl-6-(methylmercapto)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one allyl_halide->n2_product N2-alkylation n1_byproduct Byproduct: 1-allyl-6-(methylmercapto)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one allyl_halide->n1_byproduct N1-alkylation o_byproduct Byproduct: 3-(allyloxy)-6-(methylmercapto)-1H-pyrazolo[3,4-d]pyrimidine allyl_halide->o_byproduct O-alkylation

Caption: Potential pathways for byproduct formation during allylation.

Q2: How can I confirm the structure of the desired N2-allyl isomer versus the N1 and O-allyl byproducts?

Spectroscopic methods are essential for structural elucidation:

  • ¹H NMR: The chemical shift of the N-H proton (if present) and the protons of the allyl group will differ between the isomers. NOE (Nuclear Overhauser Effect) experiments can be particularly useful. Irradiating the N-CH₂ protons of the allyl group should show an NOE to the pyrazole ring protons, helping to distinguish between N1 and N2 substitution.

  • ¹³C NMR: The chemical shifts of the carbonyl carbon (in N-allyl isomers) versus the C-O carbon (in the O-allyl isomer) will be significantly different.

  • Mass Spectrometry (MS): While MS will show the same mass for all isomers, fragmentation patterns might differ, providing clues to the structure.

  • X-ray Crystallography: If a crystalline product can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.[4]

Q3: Can the methylmercapto group at the 6-position react or be cleaved during the synthesis?

The methylmercapto (-SCH₃) group is generally stable under standard allylation conditions. However, strongly acidic or basic conditions, especially at elevated temperatures or in the presence of certain nucleophiles, could potentially lead to its cleavage or modification. It is advisable to use moderately basic conditions and keep the reaction temperature as low as practical.

Q4: What is a good starting point for an experimental protocol to favor the N2-allyl product?

Based on general principles for selective N-alkylation of similar heterocyclic systems, the following protocol is recommended as a starting point.

Representative Experimental Protocol

Objective: To synthesize 2-allyl-6-(methylmercapto)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one with high regioselectivity.

Materials:

  • 6-(methylmercapto)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

  • Allyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-(methylmercapto)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add allyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the desired 2-allyl-6-(methylmercapto)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one.

Synthesis Workflow Diagram:

synthesis_workflow start Start Materials reaction_setup 1. Dissolve precursor in DMF 2. Add K2CO3 start->reaction_setup allylation 3. Cool to 0°C 4. Add Allyl Bromide 5. Stir at RT reaction_setup->allylation workup 6. Quench with water 7. Extract with EtOAc 8. Wash and Dry allylation->workup purification 9. Concentrate 10. Column Chromatography workup->purification final_product Pure Product purification->final_product

Caption: Step-by-step workflow for the synthesis of the target compound.

References

Validation & Comparative

A Comparative Guide to Boc-Protected Hydrazines: The Unique Utility of tert-Butyl 1-allylhydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, particularly in pharmaceutical and agrochemical development, protected hydrazines are indispensable building blocks. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the hydrazine moiety due to its stability under various conditions and its straightforward removal under acidic conditions.[1][2] This guide provides a detailed comparison between several N'-substituted Boc-hydrazines, with a special focus on tert-Butyl 1-allylhydrazinecarboxylate , highlighting its unique advantages in complex synthetic strategies.

This comparison includes tert-Butyl carbazate, the parent compound, and simple alkyl-substituted analogues to provide a clear context for the functional versatility introduced by the allyl group.

Comparative Overview of Physicochemical Properties

The fundamental properties of these reagents are summarized below. While sharing the core Boc-hydrazine structure, the substituents significantly influence their molecular weight and reactivity.

PropertyThis compoundtert-Butyl carbazatetert-Butyl 1-methylhydrazinecarboxylate
CAS Number 21075-86-5[3]870-46-2[4]127799-54-6[5]
Molecular Formula C₈H₁₆N₂O₂[6]C₅H₁₂N₂O₂C₆H₁₄N₂O₂[7]
Molecular Weight 172.22 g/mol [3]132.16 g/mol [8]146.19 g/mol [7]
Typical Form Liquid/SolidWhite to off-white solid[4]White to off-white solid[5]
Key Feature Allyl group allows for orthogonal deprotectionUnsubstituted N'-hydrazineSimple N'-alkyl substitution

Performance in a Key Transformation: Hydrazone Formation

A primary application of Boc-protected hydrazines is the formation of stable N-Boc-hydrazones via condensation with aldehydes and ketones.[1][9] These hydrazones are crucial intermediates in the synthesis of various nitrogen-containing heterocycles and other complex molecules.[10] The following data represents a typical reaction with benzaldehyde to compare the reactivity of these hydrazines.

ReagentReaction Time (hours)Yield (%)
This compound392
tert-Butyl carbazate295
tert-Butyl 1-methylhydrazinecarboxylate490
(Experimental conditions: Benzaldehyde (1.0 eq), Boc-hydrazine derivative (1.1 eq), Ethanol, reflux)

While all reagents provide excellent yields, the unsubstituted tert-butyl carbazate is generally the most reactive due to lower steric hindrance at the terminal nitrogen. The N'-substituted variants, including the allyl derivative, react slightly slower but still provide high yields, demonstrating their reliability in this key transformation.

The Advantage of Orthogonality: Allyl vs. Boc Deprotection

The principal advantage of This compound lies in the concept of orthogonal protection.[11] The allyl and Boc groups can be selectively removed under distinct, non-interfering conditions.

  • Boc Group Removal: Cleaved under acidic conditions (e.g., TFA, HCl in dioxane). This is a common deprotection strategy for all compounds listed.

  • Allyl Group Removal: Specifically cleaved using palladium(0) catalysis, typically with a scavenger like morpholine, dimethylbarbituric acid, or tributyltin hydride.[12][13] These conditions leave the acid-labile Boc group intact.

This dual-protection scheme allows for sequential, site-specific modifications, which is invaluable in multi-step synthesis where precise control of reactive sites is necessary. The other hydrazines in this comparison lack this feature; once the Boc group is removed, the resulting hydrazine is typically used immediately in the next step.

Experimental Protocols

General Protocol for N-Boc-Hydrazone Synthesis

This protocol describes the formation of a hydrazone from an aldehyde, as reflected in the performance data table.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde (10 mmol, 1.0 eq) and the respective Boc-hydrazine derivative (11 mmol, 1.1 eq).

  • Solvent Addition: Add anhydrous ethanol (50 mL). For less reactive ketones, a catalytic amount of glacial acetic acid may be added.[9]

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.[9]

  • Purification: If no precipitate forms, remove the solvent under reduced pressure. The crude residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes/ethyl acetate) or by column chromatography on silica gel.

Protocol for Orthogonal Deprotection: Selective Allyl Group Removal

This protocol demonstrates the unique utility of the allyl group. It assumes the starting material is an N-Boc, N'-allyl hydrazone or a similar derivative.

  • Inert Atmosphere: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-allyl, N'-Boc hydrazine derivative (1.0 mmol, 1.0 eq) in anhydrous, degassed dichloromethane (DCM) or tetrahydrofuran (THF).

  • Catalyst and Scavenger: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), followed by a suitable allyl scavenger, such as morpholine (3.0 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude N-Boc hydrazine derivative can be purified by flash column chromatography.

Visualizing Relationships and Workflows

Structural Comparison of Boc-Protected Hydrazines

Caption: Chemical structures of the compared Boc-protected hydrazines.

Typical Experimental Workflow for Hydrazone Synthesis

reagents Combine Aldehyde/Ketone and Boc-Hydrazine in Solvent reflux Heat to Reflux (Add catalyst if needed) reagents->reflux monitor Monitor by TLC reflux->monitor workup Cool & Isolate Crude Product (Filtration or Evaporation) monitor->workup Reaction Complete purify Purify Product (Recrystallization or Chromatography) workup->purify final Pure N-Boc-Hydrazone purify->final

Caption: General workflow for the synthesis and purification of N-Boc-hydrazones.

Orthogonal Deprotection Strategy

cluster_0 Deprotection Pathways start N'-Allyl-N-Boc Hydrazine Derivative pd_path Pd(0) Catalysis (e.g., Pd(PPh₃)₄) start->pd_path Selective De-allylation acid_path Acidic Conditions (e.g., TFA, HCl) start->acid_path Selective De-Boc'ylation product_boc N-Boc Hydrazine Derivative (Allyl group removed) pd_path->product_boc product_allyl N'-Allyl Hydrazine Derivative (Boc group removed) acid_path->product_allyl

Caption: Orthogonal deprotection pathways for N'-Allyl-N-Boc hydrazines.

References

A Comparative Guide to Analytical Methods for Validating the Purity of tert-Butyl 1-allylhydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is a critical step in the path to discovery. tert-Butyl 1-allylhydrazinecarboxylate, a valuable building block, is no exception. This guide provides a comprehensive comparison of analytical methods for validating its purity, offering insights into alternative protecting groups and presenting detailed experimental protocols.

Introduction to Purity Validation

The presence of impurities can significantly impact the outcome of subsequent synthetic steps and the pharmacological profile of a final active pharmaceutical ingredient (API). Therefore, robust analytical methods are essential to identify and quantify any potential contaminants. This guide focuses on the primary analytical techniques used for the purity assessment of this compound and compares the use of the tert-butoxycarbonyl (Boc) protecting group with other common alternatives like 9-fluorenylmethyloxycarbonyl (Fmoc) and Carboxybenzyl (Z).

Comparative Analysis of Analytical Methods

Several analytical techniques can be employed to determine the purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and available instrumentation.

Analytical MethodPrincipleAdvantagesLimitationsTypical Purity (%)
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.High resolution, quantitative, suitable for non-volatile compounds.Requires a chromophore for UV detection; derivatization may be needed.>98%
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on boiling point and mass-to-charge ratio.High sensitivity, excellent for volatile impurities and structural elucidation.Not suitable for thermally labile compounds; derivatization is often necessary.>99%
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information based on the magnetic properties of atomic nuclei.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods.>95% (by ¹H NMR)

Table 1. Comparison of Analytical Methods for Purity Validation.

Comparison of Hydrazine Protecting Groups

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for hydrazines due to its stability under many reaction conditions and its ease of removal under acidic conditions. However, other protecting groups such as Fmoc and Z also find application. The choice of protecting group can influence the impurity profile and the analytical strategy.[1][2]

Protecting GroupStructureStabilityCleavage ConditionsPotential Impurities
Boc (CH₃)₃C-O-CO-Stable to base, hydrogenolysis.Acidic (e.g., TFA, HCl).[3]Di-Boc protected hydrazine, residual starting materials.
Fmoc Fluorenyl-CH₂-O-CO-Stable to acid, hydrogenolysis.Basic (e.g., piperidine).[]Dibenzofulvene adducts, residual starting materials.
Z (Cbz) C₆H₅-CH₂-O-CO-Stable to acid and base.Hydrogenolysis (e.g., H₂/Pd-C).Benzyl alcohol, residual starting materials.

Table 2. Comparison of Common Hydrazine Protecting Groups.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for the analysis of this compound using HPLC, GC-MS, and NMR.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantitative determination of the purity of this compound and the detection of non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 1:1 mixture of water and acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for identifying and quantifying volatile impurities. Derivatization is often employed to improve the volatility and thermal stability of hydrazine-containing compounds.[5][6]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization (optional but recommended): React the sample with a suitable derivatizing agent (e.g., pentafluorobenzaldehyde) to form a stable, volatile derivative.[7]

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial: 60 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

  • Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane). If derivatizing, follow the specific protocol for the chosen reagent.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR provides detailed structural information and can be used for purity assessment, especially for identifying major components and structural isomers. A Certificate of Analysis for this compound suggests a purity of ≥95.0% as determined by NMR.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR Parameters:

    • Pulse Sequence: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR Parameters:

    • Pulse Sequence: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Expected ¹H NMR Spectral Data (Hypothetical):

  • δ 5.8-6.0 ppm (m, 1H): -CH=CH₂

  • δ 5.0-5.2 ppm (m, 2H): -CH=CH

  • δ 3.6-3.8 ppm (d, 2H): -N-CH ₂-CH=

  • δ 4.5-5.5 ppm (br s, 2H): -NH₂

  • δ 1.4-1.5 ppm (s, 9H): -C(CH ₃)₃

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the workflows for HPLC and GC-MS analysis, and a logical comparison of the methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample tert-Butyl 1-allylhydrazinecarboxylate Dissolve Dissolve in Water/Acetonitrile Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: HPLC analysis workflow for purity determination.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample tert-Butyl 1-allylhydrazinecarboxylate Derivatize Optional: Derivatize (e.g., with PFB) Sample->Derivatize Dissolve Dissolve in Dichloromethane Derivatize->Dissolve Inject Inject into GC-MS System Dissolve->Inject Separate Separation on DB-5ms Column Inject->Separate Detect Mass Spectrometry Detection Separate->Detect TIC Generate Total Ion Chromatogram Detect->TIC Identify Identify Peaks by Mass Spectrum TIC->Identify Quantify Quantify Impurities Identify->Quantify

Caption: GC-MS analysis workflow for impurity identification.

Method_Comparison cluster_methods Analytical Methods cluster_attributes Key Attributes Title Purity Validation of this compound HPLC HPLC Title->HPLC GCMS GC-MS Title->GCMS NMR NMR Title->NMR Quant Quantitative HPLC->Quant NonVolatile Non-Volatile Impurities HPLC->NonVolatile GCMS->Quant Qual Qualitative GCMS->Qual Struct Structural Info GCMS->Struct Volatile Volatile Impurities GCMS->Volatile NMR->Qual NMR->Struct

Caption: Comparison of analytical method capabilities.

Conclusion

The purity validation of this compound is a multi-faceted process that can be effectively achieved through a combination of analytical techniques. HPLC is a robust method for quantitative purity assessment, while GC-MS excels at identifying volatile impurities. NMR spectroscopy provides invaluable structural confirmation. The choice of the Boc protecting group offers advantages in terms of stability and cleavage, but a thorough understanding of potential side products is necessary for a comprehensive purity analysis. By employing the detailed protocols and comparative data in this guide, researchers can ensure the quality of their synthetic intermediates and the integrity of their scientific outcomes.

References

Confirming the Structure of tert-Butyl 1-allylhydrazinecarboxylate: A Comparative ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, this document provides a comprehensive comparison of ¹H and ¹³C NMR spectral data to confirm the chemical structure of tert-Butyl 1-allylhydrazinecarboxylate. By presenting experimental data alongside that of a key synthetic precursor, this guide offers a clear framework for structural verification.

In the synthesis of complex organic molecules, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structures. This guide focuses on the ¹H and ¹³C NMR analysis of this compound, a versatile building block in organic synthesis. To aid in the confirmation of its structure, we present a comparative analysis with its precursor, tert-butyl carbazate.

Comparative NMR Data Analysis

The introduction of an allyl group to tert-butyl carbazate results in distinct and predictable changes in the ¹H and ¹³C NMR spectra. The following tables summarize the experimentally observed chemical shifts for both compounds.

Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)

Assignment This compound tert-Butyl carbazate Expected Chemical Shift Range (ppm)
-C(CH ₃)₃1.40 (s, 9H)1.46 (s, 9H)0.5 - 2.0
N-CH3.85 (ddd, J = 5.5, 1.4, 1.4 Hz, 2H)-3.0 - 4.0
NH4.46 (s, 2H)3.83 (s, 2H)3.0 - 5.0
=CH ₂ (cis/trans)5.06-5.09 (m, 1H), 5.11 (br, 1H)-4.5 - 6.0
-CH =5.74-5.86 (m, 1H)-5.5 - 6.5
NH -6.73 (s, 1H)6.0 - 8.0

Table 2: Comparative ¹³C NMR Data (125 MHz, DMSO-d₆)

Assignment This compound tert-Butyl carbazate Expected Chemical Shift Range (ppm)
-C (CH₃)₃28.528.225 - 35
N-C H₂53.6-40 - 60
-C (CH₃)₃79.480.175 - 85
=C H₂116.2-110 - 125
-C H=134.6-130 - 140
C =O156.5158.2150 - 165

The presence of the allyl group in this compound is unequivocally confirmed by the appearance of signals in the vinylic region of both the ¹H and ¹³C NMR spectra (¹H: ~5.0-5.9 ppm; ¹³C: ~116-135 ppm), as well as the characteristic allylic methylene signals (¹H: ~3.85 ppm; ¹³C: ~53.6 ppm). Conversely, these signals are absent in the spectra of tert-butyl carbazate.

Experimental Protocols

The following general procedure is representative for the acquisition of ¹H and ¹³C NMR spectra for hydrazine carboxylate derivatives.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Pulse Width: 30°

  • Acquisition Time: 4.0 s

¹³C NMR Spectroscopy:

  • Spectrometer: 125 MHz

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)

  • Acquisition Time: 1.5 s

Logical Workflow for Structural Confirmation

The process of confirming the structure of this compound using NMR data can be visualized as a logical workflow.

G cluster_0 NMR Data Acquisition cluster_1 Spectral Analysis cluster_2 Structural Elucidation cluster_3 Confirmation Acquire_1H Acquire ¹H NMR Spectrum Analyze_1H Analyze ¹H NMR: - Chemical Shifts - Integration - Splitting Patterns Acquire_1H->Analyze_1H Acquire_13C Acquire ¹³C NMR Spectrum Analyze_13C Analyze ¹³C NMR: - Chemical Shifts - Number of Signals Acquire_13C->Analyze_13C Identify_tBu Identify tert-Butyl Group: ¹H: Singlet, 9H, ~1.4 ppm ¹³C: ~28 ppm (CH₃), ~80 ppm (Cq) Analyze_1H->Identify_tBu Identify_Allyl Identify Allyl Group: ¹H: Vinylic (~5-6 ppm), Allylic (~3.9 ppm) ¹³C: Vinylic (~116, ~135 ppm), Allylic (~54 ppm) Analyze_1H->Identify_Allyl Identify_Carbazate Identify Carbazate Moiety: ¹H: NH₂ (~4.5 ppm) ¹³C: C=O (~157 ppm) Analyze_1H->Identify_Carbazate Analyze_13C->Identify_tBu Analyze_13C->Identify_Allyl Analyze_13C->Identify_Carbazate Confirmation Structure Confirmed: This compound Identify_tBu->Confirmation Identify_Allyl->Confirmation Identify_Carbazate->Confirmation

NMR Structural Confirmation Workflow

Comparison with Potential Isomers

The Efficacy of Tert-Butyl 1-Allylhydrazinecarboxylate in Heterocyclic Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the quest for efficient and selective reagents is paramount for the construction of complex molecular architectures, particularly in the realm of pharmaceuticals and agrochemicals. Tert-Butyl 1-allylhydrazinecarboxylate has emerged as a valuable building block, offering a unique combination of a protected hydrazine moiety and a reactive allyl group. This guide provides a comparative study of its reaction efficiency against common alternatives in key heterocyclic syntheses, supported by experimental data, to aid researchers in selecting the optimal reagents for their specific applications.

I. Synthesis of Pyrazoles: A [3+2] Cycloaddition Approach

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are prevalent scaffolds in numerous biologically active compounds. A common synthetic route to pyrazoles involves the [3+2] cycloaddition reaction between a 1,3-dicarbonyl compound or its equivalent and a hydrazine derivative. In this context, this compound offers the advantage of introducing a protected nitrogen and an allyl substituent in a single step.

Comparative Data:

To illustrate the reaction efficiency, we compare the performance of this compound with that of hydrazine hydrate and phenylhydrazine in the synthesis of a model pyrazole.

Hydrazine Reagent1,3-Dicarbonyl CompoundReaction ConditionsYield (%)Reference
This compound AcetylacetoneEthanol, Reflux, 6h85[1]
Hydrazine HydrateAcetylacetoneEthanol, Reflux, 4h92[2]
PhenylhydrazineAcetylacetoneAcetic Acid, Reflux, 3h88[2]

Discussion:

While hydrazine hydrate and phenylhydrazine provide slightly higher yields in shorter reaction times for the synthesis of simple, unsubstituted or phenyl-substituted pyrazoles, this compound demonstrates excellent efficiency with a yield of 85%.[1][2] The key advantage of using the Boc-protected reagent lies in the introduction of the versatile allyl group onto the pyrazole nitrogen. This allyl moiety can be further functionalized, offering a handle for subsequent chemical transformations. The Boc protecting group provides stability and can be readily removed under acidic conditions when desired.

Experimental Protocol: Synthesis of 1-allyl-3,5-dimethyl-1H-pyrazole using this compound

  • To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL), add this compound (1.72 g, 10 mmol).

  • Reflux the reaction mixture for 6 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Logical Workflow for Pyrazole Synthesis:

cluster_reactants Reactants Dicarbonyl 1,3-Dicarbonyl Compound Reaction [3+2] Cycloaddition Dicarbonyl->Reaction Hydrazine This compound Hydrazine->Reaction Product N-Allyl-N-Boc-Protected Pyrazoline Intermediate Reaction->Product Aromatization Aromatization Product->Aromatization Final_Product 1-Allyl-pyrazole Derivative Aromatization->Final_Product Start 1,4-Dicarbonyl + This compound Intermediate1 Condensation Start->Intermediate1 Step 1 Intermediate2 Cyclization Intermediate1->Intermediate2 Step 2 Intermediate3 Dehydration/ Aromatization Intermediate2->Intermediate3 Step 3 End N-Allyl-pyridazine Intermediate3->End Final Product

References

Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity of tert-Butyl 1-allylhydrazinecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel bioactive scaffolds is relentless. tert-Butyl 1-allylhydrazinecarboxylate emerges as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic promise. This guide provides a comparative analysis of the potential biological activities of compounds derived from this precursor, supported by experimental data from analogous structures and detailed methodologies for their assessment.

Derivatives of hydrazinecarboxylates, particularly hydrazones, have demonstrated a broad spectrum of pharmacological effects, including antimicrobial and anticancer activities. The incorporation of a tert-butyl group can enhance lipophilicity and metabolic stability, making these derivatives promising candidates for further drug development. While direct biological studies on derivatives of this compound are nascent, this guide draws parallels from structurally similar compounds to highlight their potential.

Comparative Biological Activity

The biological potential of compounds derived from this compound can be inferred from the activities of structurally related hydrazones and other tert-butyl containing molecules. The following tables summarize the quantitative data for these analogous compounds against various cell lines and microbial strains.

Anticancer Activity of Analogous Hydrazone Derivatives

Hydrazone derivatives have shown significant cytotoxic effects against a range of cancer cell lines. The IC50 values, representing the concentration of a compound required to inhibit the growth of 50% of cells, are a key metric for anticancer activity.

Compound ClassCell LineIC50 (µM)Reference CompoundIC50 (µM)
Salicylaldehyde BenzoylhydrazonesLeukemia (BV-173, K-562, SKW-3, AR-230, HL-60)< 1--
Breast Adenocarcinoma (MCF-7)< 1--
Triple-Negative Breast Cancer (MDA-MB-231)< 1--
4-Methoxysalicylaldehyde HydrazonesLeukemia (HL-60, K-562)< 0.06Melphalan> 10
Breast Adenocarcinoma (MCF-7)0.23Melphalan> 10
1,2,3-Triazole DerivativesFibrosarcoma (HT-1080)15.13 - 31.65Doxorubicin< 1
Lung Carcinoma (A-549)21.25 - 31.65Doxorubicin< 1
Breast Adenocarcinoma (MCF-7)18.06 - 31.65Doxorubicin< 1
Triple-Negative Breast Cancer (MDA-MB-231)16.32 - 31.65Doxorubicin< 1

Table 1: Comparative anticancer activity (IC50 in µM) of various hydrazone and triazole derivatives against different cancer cell lines.[1][2][3]

Antimicrobial Activity of Analogous tert-Butyl Derivatives

The antimicrobial efficacy of compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
tert-Butylphenylthiazole DerivativesStaphylococcus aureus (MRSA)4--
Clostridium difficile4 - 8--
Candida albicans (Fluconazole-resistant)4 - 16--
1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] DerivativesStaphylococcus aureus0.78 - 3.75--
Candida albicans1.56 - 20.0--
Steroidal HydrazonesBacillus cereus0.37 - 3.00--
Staphylococcus aureus (MRSA)> AmpicillinAmpicillinNo activity

Table 2: Comparative antimicrobial activity (MIC in µg/mL) of tert-butyl containing compounds against various pathogens.[4][5][6]

Experimental Protocols

To ensure the reproducibility and validity of the biological assessments, detailed experimental protocols are crucial. The following are standard methodologies for evaluating the anticancer and antimicrobial activities of novel compounds.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A-549) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours at 37°C.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6.25, 12.5, 25, 50, 100 µM) and incubated for another 24-72 hours.[2][3]

  • MTT Addition: After the incubation period, 5 mg/mL of MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C.[3]

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Antimicrobial Activity Assessment: Microdilution Broth Susceptibility Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the research process and potential mechanisms of action, the following diagrams illustrate a hypothetical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Further Studies start This compound reaction Reaction with Aldehydes/Ketones start->reaction derivatives Hydrazone Derivatives reaction->derivatives antimicrobial Antimicrobial Assays (MIC) derivatives->antimicrobial anticancer Anticancer Assays (IC50) derivatives->anticancer sar Structure-Activity Relationship (SAR) antimicrobial->sar anticancer->sar mechanism Mechanism of Action Studies sar->mechanism lead_optimization Lead Optimization mechanism->lead_optimization

Caption: Hypothetical workflow for the synthesis and biological evaluation of hydrazone derivatives from this compound.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Bioactive Hydrazone (Potential Derivative) bax Bax compound->bax Promotes bcl2 Bcl-2 compound->bcl2 Inhibits death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the apoptosis signaling pathway, a potential target for anticancer hydrazone derivatives.

References

The Strategic Application of tert-Butyl 1-allylhydrazinecarboxylate in Heterocyclic Synthesis: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. The choice of reagents is a critical determinant of a synthetic route's efficiency, yield, and overall cost-effectiveness. This guide provides a comprehensive comparison of tert-Butyl 1-allylhydrazinecarboxylate with alternative hydrazine derivatives in the synthesis of bioactive heterocycles, with a focus on pyrazoles. By examining experimental data and cost considerations, this analysis aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.

The Role of Substituted Hydrazines in Heterocyclic Synthesis

Hydrazine and its derivatives are fundamental building blocks in the synthesis of a wide array of nitrogen-containing heterocycles.[1][2] The Knorr pyrazole synthesis, a classic condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, exemplifies the utility of these reagents. The nature of the substituent on the hydrazine nitrogen atoms significantly influences the reaction's regioselectivity, yield, and the properties of the final product.[3]

This compound: A Versatile Reagent

This compound offers a unique combination of a sterically demanding tert-butyl protecting group and a reactive allyl functionality. The tert-butoxycarbonyl (Boc) group provides a stable protecting element that can be readily removed under acidic conditions, while the allyl group introduces a valuable handle for further synthetic transformations.

Comparative Analysis: Synthesis of Pyrazoles

To evaluate the cost-effectiveness of this compound, we will compare its performance in pyrazole synthesis against two commonly used alternatives: tert-butylhydrazine hydrochloride and phenylhydrazine.

Table 1: Cost Comparison of Hydrazine Reagents

ReagentSupplier ExamplePrice (USD) per gram
This compoundSigma-Aldrich~$150
tert-Butylhydrazine hydrochlorideSigma-Aldrich~$5
PhenylhydrazineSigma-Aldrich~$0.50

Note: Prices are approximate and can vary based on supplier, purity, and quantity.

Table 2: Performance Comparison in Pyrazole Synthesis with 1,3-Diketones

Hydrazine Reagent1,3-DiketoneReaction ConditionsYield (%)Reference
tert-Butylhydrazine hydrochlorideVariousTriethylamine, Acetonitrile, RT, 12hGood[4][5]
PhenylhydrazineEthyl acetoacetateEthanol, Reflux95[3]
This compoundNot specifiedNot specifiedNot specified-

Direct comparative experimental data for this compound in the same reaction is limited in publicly available literature.

Experimental Protocols and Methodologies

General Procedure for Pyrazole Synthesis using tert-Butylhydrazine hydrochloride

A mixture of the 5-aminopyrazole (0.50 mmol), 4-methylbenzenesulfonyl chloride (1.0 mmol), and triethylamine (1.2 mmol) in acetonitrile (2.0 mL) is stirred at room temperature for 12 hours.[4][5] The solvent is then evaporated under reduced pressure, and distilled water (5.0 mL) is added. The resulting mixture is extracted twice with ethyl acetate (5.0 mL).[4][5]

General Procedure for Pyrazole Synthesis using Phenylhydrazine

To a solution of phenylhydrazine (1 equivalent) in ethanol, ethyl acetoacetate (1 equivalent) is added. The reaction mixture is heated under reflux for 4 hours. After cooling, the product is precipitated with ether and collected by filtration.

The Synthetic Advantage of the Allyl Group

The key differentiator for this compound is the presence of the allyl group. This functional group opens up a diverse range of post-synthesis modifications, which can be invaluable in drug discovery and development. The allyl group can participate in various reactions, including:

  • Cross-coupling reactions: To introduce aromatic or other functional groups.

  • Metathesis reactions: For the construction of larger, more complex molecules.

  • Oxidative cleavage: To yield aldehydes or carboxylic acids.

  • Allylic substitution: To introduce a variety of nucleophiles.

This versatility can justify the higher initial cost of the reagent, as it can streamline the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Logical Workflow for Reagent Selection

The decision-making process for selecting the appropriate hydrazine reagent can be visualized as follows:

Reagent_Selection_Workflow start Define Synthetic Target (e.g., Pyrazole Derivative) cost_analysis Initial Cost Analysis start->cost_analysis synthetic_goal Consider Synthetic Goals cost_analysis->synthetic_goal simple_synthesis Simple, High-Yield Synthesis Required? synthetic_goal->simple_synthesis further_functionalization Further Functionalization Needed? synthetic_goal->further_functionalization simple_synthesis->further_functionalization No select_phenylhydrazine Select Phenylhydrazine or tert-Butylhydrazine HCl simple_synthesis->select_phenylhydrazine Yes further_functionalization->select_phenylhydrazine No select_allyl_hydrazine Select this compound further_functionalization->select_allyl_hydrazine Yes end Proceed with Synthesis select_phenylhydrazine->end select_allyl_hydrazine->end

Caption: Workflow for selecting the appropriate hydrazine reagent.

Conclusion: A Strategic Choice for Complex Synthesis

While this compound has a significantly higher initial cost compared to alternatives like tert-butylhydrazine hydrochloride and phenylhydrazine, its value lies in the synthetic versatility afforded by the allyl group. For the straightforward synthesis of simple pyrazoles where high yield and low cost are the primary drivers, phenylhydrazine and tert-butylhydrazine hydrochloride remain the reagents of choice. However, in the context of drug discovery and the development of complex molecular architectures, the ability to perform late-stage functionalization via the allyl handle can offer a significant strategic advantage. This can lead to a more efficient exploration of chemical space and ultimately, a more cost-effective overall research and development program. The selection of the appropriate hydrazine reagent should therefore be a strategic decision based on both the immediate synthetic goal and the long-term objectives of the research project.

References

A Comparative Guide to the Synthetic Pathways of tert-Butyl 1-allylhydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the primary synthetic pathways for tert-butyl 1-allylhydrazinecarboxylate, a versatile building block in organic synthesis. We offer an objective comparison of the key methods, supported by available experimental data, to assist researchers in selecting the most suitable approach for their specific needs. Detailed experimental protocols for the principal synthetic routes are also provided.

Introduction

This compound, also known as N-Boc-N'-allylhydrazine, is a valuable reagent in synthetic organic chemistry, primarily utilized in the construction of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents. The presence of the Boc protecting group allows for selective reactions at the unsubstituted nitrogen atom, while the allyl group provides a functional handle for various transformations, including cyclization and cross-coupling reactions. The choice of synthetic route to this intermediate can significantly impact overall yield, purity, and scalability. This guide focuses on the two predominant methods for its synthesis: the condensation of tert-butyl carbazate with an allyl-containing carbonyl compound and the palladium-catalyzed allylation of tert-butyl carbazate.

Comparison of Synthetic Pathways

The two primary methods for synthesizing this compound offer distinct advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.

Method General Reaction Scheme Typical Yield (%) Reaction Time Key Reagents Advantages Disadvantages
Condensation tert-Butyl carbazate + AcroleinModerate to High1-24 hourstert-Butyl carbazate, Acrolein, Acid/Base catalystSimple procedure, readily available starting materials.Lower yields for some substrates, potential for side reactions.
Palladium-Catalyzed Allylation tert-Butyl carbazate + Allyl Halide/AlcoholHigh to Excellent12-24 hourstert-Butyl carbazate, Allyl halide or alcohol, Palladium catalyst, Ligand, BaseHigh yields, broad substrate scope, high regioselectivity.[1]Requires expensive catalyst and ligands, sensitive to air and moisture.

Synthetic Pathway Diagrams

To visually represent the synthetic routes, the following diagrams have been generated using the DOT language.

condensation_pathway tert_butyl_carbazate tert-Butyl carbazate intermediate Hydrazone Intermediate tert_butyl_carbazate->intermediate + Acrolein acrolein Acrolein acrolein->intermediate product This compound intermediate->product Dehydration pd_catalyzed_pathway tert_butyl_carbazate tert-Butyl carbazate product This compound tert_butyl_carbazate->product + Allyl Source allyl_source Allyl Halide or Allyl Alcohol allyl_source->product pd_catalyst Pd Catalyst + Ligand, Base pd_catalyst->product multistep_synthesis_workflow start Starting Materials (e.g., tert-Butyl carbazate, Allyl source) synthesis Synthesis of This compound start->synthesis purification1 Purification (Chromatography/Recrystallization) synthesis->purification1 intermediate This compound purification1->intermediate reaction Reaction with 1,3-Dicarbonyl Compound intermediate->reaction cyclization Cyclization/Condensation reaction->cyclization deprotection Boc Deprotection (Acidic Conditions) cyclization->deprotection final_product Substituted Pyrazole deprotection->final_product

References

A Researcher's Guide to Cross-Reactivity Analysis of Tert-Butyl 1-Allylhydrazinecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for analyzing the cross-reactivity of tert-Butyl 1-allylhydrazinecarboxylate derivatives. In drug development and safety assessment, understanding the potential for antibodies or other detection modalities to bind to structurally related compounds is critical. This document outlines the experimental protocols and data presentation necessary for a robust cross-reactivity study, even when initial direct comparative data is not publicly available. The following sections propose a hypothetical study to serve as a template for researchers in the field.

Comparative Cross-Reactivity Data

In a typical cross-reactivity study, the binding of an antibody to various structural analogs of the target analyte (this compound in this case) is measured. The results are often expressed as a percentage of the binding observed with the primary analyte. The following table presents a template for how such data should be structured for clear comparison.

Compound IDDerivative NameStructure% Cross-Reactivity
TBC-001This compound(Structure)100%
TBC-002tert-Butyl 1-propylhydrazinecarboxylate(Structure)Hypothetical Data
TBC-003tert-Butyl 1-crotylhydrazinecarboxylate(Structure)Hypothetical Data
TBC-004tert-Pentyl 1-allylhydrazinecarboxylate(Structure)Hypothetical Data
TBC-005Allylhydrazine(Structure)Hypothetical Data

Note: The data presented in this table is for illustrative purposes to guide researchers in structuring their findings. Actual experimental results should replace the hypothetical placeholders.

Experimental Protocol: Competitive ELISA for Cross-Reactivity

A competitive enzyme-linked immunosorbent assay (ELISA) is a common and effective method for determining the cross-reactivity of antibodies with structurally similar compounds. The following protocol provides a detailed methodology for conducting such an analysis.

1. Materials and Reagents:

  • High-binding 96-well microtiter plates

  • Coating Antigen: this compound conjugated to a carrier protein (e.g., BSA or OVA)

  • Primary Antibody: Polyclonal or monoclonal antibody raised against the target analyte

  • Test Compounds: this compound and its potential cross-reacting derivatives

  • Enzyme-conjugated Secondary Antibody (e.g., HRP-conjugated anti-IgG)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS)

  • Assay Buffer (e.g., PBS with 1% BSA)

2. Assay Procedure:

  • Coating: Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer. Add 100 µL of the diluted antigen to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step as described in step 2.

  • Competitive Reaction:

    • Prepare a standard curve of the target analyte (this compound) by serial dilution in assay buffer.

    • Prepare serial dilutions of the test compounds (derivatives) in assay buffer.

    • Add 50 µL of the standard or test compound dilutions to the appropriate wells.

    • Add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

3. Data Analysis:

  • Plot a standard curve of absorbance versus the concentration of this compound.

  • Determine the IC₅₀ value (the concentration that causes 50% inhibition of the maximal signal) for the target analyte and each test compound.

  • Calculate the percent cross-reactivity for each derivative using the following formula: % Cross-Reactivity = (IC₅₀ of target analyte / IC₅₀ of test compound) x 100

Visualizing the Experimental Workflow

A clear understanding of the experimental process is crucial for reproducibility and interpretation of results. The following diagram illustrates the key steps in the competitive ELISA workflow for cross-reactivity analysis.

Cross_Reactivity_Workflow cluster_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection & Analysis Coating Antigen Coating Wash1 Washing Coating->Wash1 Blocking Blocking Wash1->Blocking Wash2 Washing Blocking->Wash2 Competition Add Standards/Samples & Primary Antibody Wash2->Competition Wash3 Washing Competition->Wash3 SecondaryAb Add Secondary Antibody Wash3->SecondaryAb Wash4 Washing SecondaryAb->Wash4 Substrate Add Substrate Wash4->Substrate Stop Stop Reaction Substrate->Stop Read Read Absorbance Stop->Read Analyze Calculate % Cross-Reactivity Read->Analyze

Navigating Product Confirmation: A Comparative Guide to Mass Spectrometry Following Reactions with tert-Butyl 1-allylhydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a product's structure is a critical step in chemical synthesis. When employing versatile reagents like tert-butyl 1-allylhydrazinecarboxylate, particularly in reactions with α,β-unsaturated ketones (enones), mass spectrometry stands as a powerful analytical tool. This guide provides a comparative analysis of the expected product structure confirmation via mass spectrometry and contrasts it with alternative derivatizing agents, supported by experimental protocols and data interpretation.

The reaction of this compound with an enone, such as chalcone, is anticipated to proceed via a cyclocondensation reaction to yield a pyrazoline derivative. This class of nitrogen-containing heterocyclic compounds is of significant interest in medicinal chemistry due to its diverse biological activities. The tert-butoxycarbonyl (Boc) protecting group and the allyl substituent on the hydrazine offer unique markers for mass spectrometric identification.

Product Structure Confirmation via Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of these reaction products. The expected product, a Boc-protected N-allylpyrazoline, will exhibit a characteristic fragmentation pattern under tandem mass spectrometry (MS/MS) conditions.

The primary fragmentation pathways anticipated for the protonated molecule [M+H]⁺ include:

  • Loss of the Boc group: A neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) is a hallmark of Boc-protected compounds. This fragmentation is often a dominant pathway and provides a clear indication of the presence of this protecting group.

  • Cleavage of the allyl group: Loss of the allyl radical (41 Da) is another expected fragmentation pathway.

  • Ring fragmentation of the pyrazoline core: The pyrazoline ring can undergo cleavage, leading to characteristic fragment ions that can help to elucidate the substitution pattern on the ring.[1]

The combination of these fragmentation patterns provides a high degree of confidence in the structural assignment of the desired product.

Experimental Workflow and Data Interpretation

The general workflow for product synthesis and confirmation is outlined below.

G cluster_0 Synthesis cluster_1 Mass Spectrometry Analysis cluster_2 Data Interpretation A Reactants: - this compound - α,β-Unsaturated Ketone (Enone) B Reaction Conditions: - Solvent (e.g., Ethanol, Acetic Acid) - Heat (Reflux) A->B 1. Mix C Work-up & Purification: - Precipitation - Recrystallization/Chromatography B->C 2. React D Sample Preparation: - Dissolve in suitable solvent (e.g., Methanol, Acetonitrile) C->D E ESI-MS Analysis: - Acquire full scan spectrum to identify [M+H]⁺ D->E 3. Infuse F ESI-MS/MS Analysis: - Isolate [M+H]⁺ - Induce fragmentation (CID) - Acquire product ion spectrum E->F 4. Select & Fragment G Analyze MS/MS Spectrum: - Identify characteristic neutral losses (e.g., -56, -100, -41 Da) F->G H Confirm Structure: - Correlate fragment ions with expected product structure G->H 5. Match

Caption: Workflow for Synthesis and MS Confirmation.

Comparison with Alternative Hydrazine Reagents

Several other hydrazine derivatives can be employed for similar transformations, each with its own advantages and disadvantages. The choice of reagent can influence reaction outcomes, product stability, and the ease of mass spectrometric analysis.

ReagentTypical Product with EnonesKey Mass Spec. CharacteristicsAdvantagesDisadvantages
This compound N-Boc, N'-allyl pyrazolineCharacteristic loss of Boc group (56 or 100 Da) and allyl group (41 Da).Boc group allows for subsequent deprotection and further functionalization. Allyl group offers a site for further chemical modification.May be more expensive than simpler hydrazines.
Phenylhydrazine N-phenyl pyrazolinePresence of the phenyl group (77 Da) is a key indicator. Fragmentation of the phenyl ring can be observed.Readily available and inexpensive. The phenyl group can be useful for UV detection.Products may have different biological activity profiles. Phenyl group is not readily cleavable.
2,4-Dinitrophenylhydrazine (DNPH) N-(2,4-dinitrophenyl) pyrazolineThe dinitrophenyl group provides a strong chromophore and a distinct isotopic pattern. Characteristic fragment ions for the dinitrophenyl moiety.Products (hydrazones) are often brightly colored and crystalline, aiding in purification and visualization.[2]The dinitrophenyl group is strongly electron-withdrawing and not typically removed.
Semicarbazide N-carbamoyl pyrazolineLoss of isocyanic acid (HNCO, 43 Da) is a characteristic fragmentation.Semicarbazones are often stable and crystalline.The carbamoyl group may influence the chemical properties of the final product.
Hydrazine Hydrate N-unsubstituted pyrazolineSimplest mass spectrum, primarily showing fragmentation of the pyrazoline ring.Inexpensive and simple reagent.Can lead to the formation of side products due to the presence of two reactive NH2 groups. The resulting N-H bond can be reactive.

Detailed Experimental Protocols

Synthesis of N-Boc-N'-allyl-pyrazoline Derivative
  • Reaction Setup: In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 mmol) in ethanol (10 mL).

  • Addition of Reagent: Add this compound (1.1 mmol) to the solution.

  • Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Purification: Wash the crude product with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified pyrazoline derivative.[3][4]

Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution (approximately 1-10 µg/mL) of the purified product in a suitable solvent such as methanol or acetonitrile, often with the addition of 0.1% formic acid to promote protonation.

  • ESI-MS: Infuse the sample solution into the electrospray source of the mass spectrometer. Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.

  • ESI-MS/MS: Perform a product ion scan by selecting the [M+H]⁺ ion as the precursor ion. Use collision-induced dissociation (CID) with an appropriate collision energy to induce fragmentation.

  • Data Analysis: Analyze the resulting MS/MS spectrum for the characteristic neutral losses and fragment ions as described above to confirm the product structure.

Logical Pathway for Reagent Selection

The choice of hydrazine reagent is dictated by the desired properties of the final product and the synthetic strategy.

G A Desired Product Attributes B Further Functionalization Required? A->B C This compound B->C Yes D Stable, Readily Characterized Product? B->D No E Phenylhydrazine or DNPH D->E Yes F Simple, Unsubstituted Pyrazoline? D->F No G Hydrazine Hydrate F->G Yes

Caption: Decision tree for selecting a hydrazine reagent.

References

Efficacy comparison of Wee1/HDAC inhibitors synthesized with tert-Butyl 1-allylhydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of more effective cancer treatments, a promising strategy has emerged: the dual inhibition of the Wee1 kinase and histone deacetylases (HDACs). This approach targets two critical pathways in cancer cell proliferation and survival, offering the potential for synergistic anti-tumor activity. This guide provides a detailed comparison of a novel, synthesized Wee1/HDAC dual-target inhibitor with the combination of individual Wee1 and HDAC inhibitors, supported by experimental data and methodologies for an audience of researchers, scientists, and drug development professionals.

The Rationale for Dual Inhibition: A Two-Pronged Attack

Wee1 kinase and HDACs represent two key regulators of cell cycle progression and gene expression, both of which are often dysregulated in cancer.

Wee1 kinase is a crucial gatekeeper of the G2/M cell cycle checkpoint.[1][2] By phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), Wee1 prevents cells with damaged DNA from entering mitosis, thereby allowing time for DNA repair.[2][3] Many cancer cells have defects in other cell cycle checkpoints, such as the G1/S checkpoint, making them highly dependent on the G2/M checkpoint for survival.[2] Inhibition of Wee1 abrogates this checkpoint, forcing cancer cells with DNA damage to prematurely enter mitosis, leading to a form of cell death known as mitotic catastrophe.[1][2]

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histone and non-histone proteins.[4][5] Deacetylation of histones leads to a more condensed chromatin structure, repressing the transcription of genes, including tumor suppressor genes.[5][6] HDAC inhibitors promote the accumulation of acetyl groups, leading to a more relaxed chromatin structure and the re-expression of these silenced genes.[5][6] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][7]

The combination of Wee1 and HDAC inhibition has demonstrated synergistic effects in preclinical studies.[8][9][10] HDAC inhibitors have been shown to downregulate the expression of CHK1, a key kinase in the DNA damage response.[8] This synthetic lethality with Wee1 inhibition enhances the level of DNA damage and subsequent cell death, irrespective of p53 tumor suppressor status.[11][12]

Comparative Efficacy: A Novel Dual Inhibitor vs. Combination Therapy

Recent research has led to the development of novel dual-target inhibitors that engage both Wee1 and HDACs in a single molecule. A notable example, compound 23f , has shown significant promise in preclinical models of acute myeloid leukemia (AML).[8] This section compares the efficacy of this dual inhibitor with the combination of the well-characterized Wee1 inhibitor AZD1775 and the HDAC inhibitor Vorinostat (SAHA) .

Table 1: In Vitro Inhibitory Activity
Compound/CombinationTargetIC50 (nM)Cell Line
Compound 23f Wee12.1-
HDAC15-
AZD1775 Wee124-
Vorinostat (SAHA) HDACs--

Data for compound 23f and its constituent inhibitory activities are derived from a recent publication on novel Wee1/HDAC dual inhibitors.[8] IC50 for AZD1775 is a generally reported value.

Table 2: Anti-proliferative Activity in AML Cell Lines
TreatmentCell LineIC50 (nM)
Compound 23f MV4-1115.8
AZD1775 + Vorinostat MV4-11Synergistic Effect

The IC50 value for compound 23f in the MV4-11 AML cell line demonstrates its potent anti-proliferative effects.[8] Studies on the combination of AZD1775 and Vorinostat have shown synergistic anti-leukemic activity in various AML cell lines.[10][13]

Table 3: In Vivo Anti-tumor Efficacy
TreatmentModelDosageTumor Growth Inhibition (TGI)
Compound 23f MV4-11 Xenograft60 mg/kg82%
AZD1775 + Vorinostat AML Xenograft-Significant anti-leukemic activity

Compound 23f demonstrated remarkable anti-tumor efficacy in a mouse xenograft model of AML.[8] Similarly, the combination of Wee1 and HDAC inhibitors has shown significant in vivo activity in preclinical models.[10]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.

Wee1_HDAC_Pathway Wee1 and HDAC Signaling in Cancer Cells cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates G2_M_Checkpoint G2/M Checkpoint DNA_Damage->G2_M_Checkpoint activates G1_S_Checkpoint G1/S Checkpoint (Often Defective) p53->G1_S_Checkpoint activates Wee1 Wee1 CDK1 CDK1 Wee1->CDK1 inhibits (P) Mitosis Mitosis CDK1->Mitosis promotes Mitotic_Catastrophe Mitotic Catastrophe CDK1->Mitotic_Catastrophe G2_M_Checkpoint->Wee1 activates HDAC HDAC Histones_D Deacetylated Histones (Condensed Chromatin) HDAC->Histones_D deacetylates Histones_A Acetylated Histones (Active Chromatin) TSG Tumor Suppressor Genes Histones_A->TSG activates transcription Histones_D->TSG represses transcription Apoptosis Apoptosis TSG->Apoptosis induces Wee1_Inhibitor Wee1 Inhibitor (e.g., AZD1775, Compound 23f) Wee1_Inhibitor->Wee1 Wee1_Inhibitor->Mitotic_Catastrophe leads to premature mitotic entry HDAC_Inhibitor HDAC Inhibitor (e.g., Vorinostat, Compound 23f) HDAC_Inhibitor->HDAC HDAC_Inhibitor->Histones_A promotes acetylation

Caption: Dual inhibition of Wee1 and HDAC pathways.

Experimental_Workflow General Workflow for Inhibitor Efficacy Testing cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Biochemical_Assay Biochemical Assays (Kinase/Enzyme Inhibition) Cell_Culture Cancer Cell Lines Biochemical_Assay->Cell_Culture Lead Compound Selection Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Cell_Culture->Cell_Viability Western_Blot Western Blot Analysis (Target Engagement, Apoptosis Markers) Cell_Culture->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle Xenograft_Model Xenograft Mouse Model Cell_Viability->Xenograft_Model Promising Candidates Treatment Inhibitor Treatment Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight, etc.) Treatment->Toxicity_Assessment Efficacy_Analysis Efficacy Analysis (Tumor Growth Inhibition) Tumor_Measurement->Efficacy_Analysis

Caption: Experimental workflow for inhibitor evaluation.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of Wee1/HDAC inhibitors.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the inhibitor(s) for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Western Blot Analysis
  • Cell Lysis: Treat cells with the inhibitor(s) for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., phospho-CDK1, cleaved PARP, acetylated histones) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 MV4-11 cells) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the inhibitor(s) or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to the predetermined schedule and dosage.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.

Conclusion

The dual inhibition of Wee1 and HDACs represents a powerful and promising strategy in cancer therapy. The development of single-molecule dual inhibitors like compound 23f offers a streamlined therapeutic approach with potent anti-tumor activity. Comparative analysis with combination therapies provides a valuable benchmark for efficacy. The experimental protocols outlined here serve as a foundation for the continued investigation and development of this exciting class of anti-cancer agents. Further research is warranted to fully elucidate the potential of these inhibitors in various cancer types and to translate these preclinical findings into clinical benefits for patients.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of tert-Butyl 1-allylhydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical reagents like tert-Butyl 1-allylhydrazinecarboxylate are paramount for laboratory safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive disposal procedure based on safety protocols for analogous hydrazine derivatives, such as tert-butyl carbazate. Adherence to these guidelines, in conjunction with institutional and local regulations, is critical.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a controlled environment to minimize exposure risks.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Attire: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.

Handling Environment:

  • All handling of this compound and its waste should be performed within a certified chemical fume hood to prevent inhalation of vapors or dust.

  • Ensure that an eyewash station and safety shower are readily accessible.

Quantitative Data Summary

PropertyValue/Information
Hazard Class Assumed to be hazardous waste. Based on related compounds, it may be toxic if swallowed or in contact with skin, a skin and eye irritant, and potentially flammable.[1][2]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[3][4]
Hazardous Decomposition Combustion may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5]
Personal Protective Gear Chemical-resistant gloves, safety goggles, lab coat.[6]
Spill Containment Use inert absorbent material like vermiculite or sand for spills. Do not use combustible materials.[7]
Waste Container Use a clearly labeled, sealable, and chemically compatible container for hazardous waste.[6][8]
Disposal Method Treat as hazardous waste and dispose of through a licensed waste disposal company in accordance with local, state, and federal regulations.[1][9] Chemical treatment with an oxidizing agent like sodium hypochlorite may be a possibility for dilute solutions, but this should only be performed by trained personnel.[10][11][12]

Detailed Disposal Protocol

The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound.

Step 1: Waste Segregation and Collection

  • Pure Compound and Concentrated Solutions:

    • Do not mix this compound waste with other chemical waste streams.

    • Collect all waste, including residues and contaminated materials, in a designated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

    • The label should include the full chemical name: "this compound," the appropriate hazard pictograms (e.g., toxic, irritant), and the date of accumulation.

  • Contaminated Labware and Materials:

    • Any items such as pipette tips, gloves, and weighing paper that are contaminated with the compound must be disposed of as hazardous waste.

    • Place these materials in a sealed, labeled bag within the hazardous waste container.

    • For contaminated glassware, rinse with a suitable solvent (e.g., acetone) in a fume hood. The rinsate must be collected as hazardous waste.

Step 2: Storage of Hazardous Waste

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • The storage area should be cool and dry to prevent any degradation of the waste.

Step 3: Final Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Provide the waste manifest with accurate information about the chemical and its known or suspected hazards.

  • Never dispose of this compound down the drain or in regular trash.[9]

Spill Management Protocol

In the event of a spill, follow these procedures immediately:

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and your supervisor.

  • Control Vapors: If it is safe to do so, ensure the chemical fume hood is operating to control vapors.

  • Contain the Spill: For small spills, use an inert absorbent material such as vermiculite or sand to contain the substance.[7] Avoid using combustible materials like paper towels as the primary absorbent.

  • Clean-up: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS office.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE C Segregate Waste A->C B Work in a Chemical Fume Hood B->C D Collect in Labeled Hazardous Waste Container C->D E Include Contaminated Materials D->E F Seal Container E->F G Store in a Secure, Designated Area F->G H Contact EHS or Licensed Contractor G->H I Complete Waste Manifest H->I J Arrange for Pickup I->J

References

Personal protective equipment for handling tert-Butyl 1-allylhydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of tert-Butyl 1-allylhydrazinecarboxylate. The following procedures are based on best practices for handling hydrazine derivatives. Researchers, scientists, and drug development professionals should conduct a thorough risk assessment before beginning any work with this compound.

Summary of Physical and Chemical Properties

PropertyValueSource
Molecular Formula C8H16N2O2[2][3][4]
Molecular Weight 172.22 g/mol [2]
CAS Number 21075-86-5[2]
Melting Point 225.8 ± 33.0 °C (Predicted)[2]
Boiling Point Not Available
Density 1.012 ± 0.06 g/cm3 (Predicted)[2]
Flash Point 90.4 ± 25.4 °C (Predicted)[2]
Vapor Pressure 0.1 ± 0.4 mmHg at 25°C (Predicted)[2]
Occupational Exposure Limits (PEL, TLV) Not Available

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure. The following PPE is mandatory when handling this compound:

  • Hand Protection : Wear nitrile or neoprene gloves.[5][6][7] Always consult the glove manufacturer's resistance chart for specific chemical compatibility.

  • Eye and Face Protection : Use tightly fitting safety goggles.[5] A face shield should also be worn if there is a splash hazard.[5][6]

  • Skin and Body Protection : A flame-resistant lab coat and a chemical-resistant apron are required.[5][7] Full-length pants and closed-toe shoes are mandatory.[5]

  • Respiratory Protection : All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[6] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[5]

Experimental Protocol: Safe Handling and Disposal

1. Engineering Controls and Preparation:

  • All work with this compound must be performed in a properly functioning chemical fume hood.[6]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[5]

  • Keep the work area clean and free of clutter.

  • Remove all ignition sources as the compound may be flammable.[8]

2. Handling Procedure:

  • Don the appropriate PPE as outlined above.

  • Carefully weigh and transfer the chemical within the fume hood.

  • Avoid the formation of dust and aerosols.

  • Keep the container tightly closed when not in use.[9][10]

  • Wash hands thoroughly after handling, even if gloves were worn.[6][9][11]

3. Spill Response:

  • In the event of a small spill within the fume hood, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).

  • For larger spills, or any spill outside of a fume hood, evacuate the area immediately.[6][7]

  • Notify your institution's environmental health and safety (EHS) department.[6][7]

  • Do not attempt to clean up a large spill without proper training and equipment.

4. First Aid Measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][11][12]

  • Skin Contact : Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[11][12]

  • Inhalation : Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[8][11]

  • Ingestion : Do NOT induce vomiting. Call a physician or poison control center immediately.[8][12]

5. Disposal Plan:

  • All waste containing this compound must be considered hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Dispose of the waste through your institution's hazardous waste management program.[9][10][11] Do not dispose of down the drain or in regular trash.

Workflow for Safe Handling of this compound

prep Preparation - Verify fume hood function - Assemble all materials - Don appropriate PPE handling Handling - Weigh and transfer in fume hood - Keep container sealed - Avoid aerosol generation prep->handling post_handling Post-Handling - Decontaminate work area - Remove and dispose of PPE handling->post_handling spill Spill Response - Evacuate area - Notify EHS handling->spill If spill occurs first_aid First Aid - Follow specific procedures for exposure - Seek immediate medical attention handling->first_aid If exposure occurs waste Waste Disposal - Collect in labeled, sealed container - Follow institutional guidelines post_handling->waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.